Product packaging for 3-(3-Hydroxy-propylamino)-propan-1-ol(Cat. No.:CAS No. 14002-33-6)

3-(3-Hydroxy-propylamino)-propan-1-ol

Cat. No.: B088887
CAS No.: 14002-33-6
M. Wt: 133.19 g/mol
InChI Key: CXMYWOCYTPKBPP-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-propylamino)-propan-1-ol is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO2 B088887 3-(3-Hydroxy-propylamino)-propan-1-ol CAS No. 14002-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxypropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMYWOCYTPKBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930695
Record name 3,3'-Azanediyldi(propan-1-ol)
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68333-85-7, 85305-25-5, 14002-33-6
Record name Propanol, iminobis-, N-tallow alkyl derivs.
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iminodipropanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, iminobis-, N-tallow alkyl derivs.
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Record name 3,3'-Azanediyldi(propan-1-ol)
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Record name Propanol, iminobis-, N-tallow alkyl derivs.
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Record name 3-[(3-hydroxypropyl)amino]propan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity and CAS Number: 14002-33-6

This technical guide provides a comprehensive overview of 3-(3-Hydroxy-propylamino)-propan-1-ol, also known as 3,3'-Iminobis(1-propanol) or Bis(3-hydroxypropyl)amine. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, safety, and applications.

Chemical and Physical Properties

3,3'-Iminobis(1-propanol) is a di-secondary amine and a diol, making it a versatile intermediate in various chemical syntheses. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[]
Molecular Weight 133.19 g/mol []
Appearance Colorless to pale yellow liquid[2]
Boiling Point 268.9 °C at 760 mmHg[]
Density 1.013 g/cm³[]
CAS Number 14002-33-6[]
Synonyms 3,3'-Iminobis(1-propanol), Bis(3-hydroxypropyl)amine, Dipropanolamine[][2]

Synthesis of 3,3'-Iminobis(1-propanol)

A common method for the synthesis of 3,3'-Iminobis(1-propanol) involves the reaction of 3-amino-1-propanol with 3-chloro-1-propanol.

Experimental Protocol: Synthesis

Materials:

  • 3-Amino-1-propanol

  • 3-Chloro-1-propanol

  • Potassium hydroxide

  • Water

  • Dry acetone

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 3-amino-1-propanol and 3-chloro-1-propanol in water is refluxed.

  • After the reaction is complete, potassium hydroxide is added to the mixture.

  • All water is removed by evaporation, resulting in a viscous oil containing potassium chloride.

  • The solid potassium chloride is separated by filtration, and the filter cake is washed with dry acetone.

  • The combined organic phases are dried with anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude product as a dark brown oil.

Experimental Protocol: Purification

The crude 3,3'-Iminobis(1-propanol) is purified by vacuum distillation to obtain a colorless or pale yellow liquid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of the parent compound, 3-amino-1-propanol, shows a broad O-H stretching vibration band from approximately 3200 to 3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. C-H stretching vibrations are observed around 2850-2960 cm⁻¹. The presence of the primary amine is indicated by characteristic N-H stretching and bending vibrations.[3][4] For 3,3'-Iminobis(1-propanol), the spectrum would be expected to show the continued presence of the broad O-H stretch and C-H stretches, with the secondary amine showing a less intense N-H stretch compared to a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 3-amino-1-propanol in CDCl₃ typically shows signals corresponding to the protons on the carbon backbone and the hydroxyl and amino protons.[5] For 3,3'-Iminobis(1-propanol), the spectrum would be more complex due to the two propyl chains.

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Safety and Handling

3,3'-Iminobis(1-propanol) and its precursors should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Information
  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Harmful to aquatic life.[6]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Avoid release to the environment.[6]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

Applications in Research and Development

3,3'-Iminobis(1-propanol) serves as a valuable building block in organic synthesis and materials science.

Pharmaceutical and Agrochemical Synthesis

The amine and hydroxyl functionalities of 3,3'-Iminobis(1-propanol) make it a useful intermediate in the synthesis of more complex molecules with potential biological activity. Polyamines, in general, are crucial in the development of pharmaceuticals and agrochemicals.[7][]

Polymer and Materials Science

This compound can be used as a precursor in the synthesis of specialty polymers and functional materials. For instance, it can be a building block for polyamines and can be used in the creation of corrosion inhibitors and emulsifiers.[9]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,3'-Iminobis(1-propanol).

G Synthesis and Purification of 3,3'-Iminobis(1-propanol) cluster_synthesis Synthesis cluster_purification Purification Reactants 3-Amino-1-propanol + 3-Chloro-1-propanol + Water Reflux Reflux Reaction Mixture Reactants->Reflux Add_KOH Add Potassium Hydroxide Reflux->Add_KOH Evaporate_H2O Evaporate Water Add_KOH->Evaporate_H2O Crude_Product Crude Product (Viscous Oil + Potassium Chloride) Evaporate_H2O->Crude_Product Filtration Filter to Remove KCl Crude_Product->Filtration Work-up Wash Wash with Dry Acetone Filtration->Wash Dry Dry Organic Phase (Anhydrous MgSO₄) Wash->Dry Evaporate_Solvent Evaporate Acetone Dry->Evaporate_Solvent Vacuum_Distillation Vacuum Distillation Evaporate_Solvent->Vacuum_Distillation Final_Product Pure 3,3'-Iminobis(1-propanol) Vacuum_Distillation->Final_Product

Caption: Workflow for the synthesis and purification of 3,3'-Iminobis(1-propanol).

References

Bis(3-hydroxypropyl)amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(3-hydroxypropyl)amine, a difunctional secondary amine with applications as a versatile building block in chemical synthesis. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and potential applications relevant to research and development.

Chemical Structure and IUPAC Name

Bis(3-hydroxypropyl)amine, a key intermediate in various chemical syntheses, is a secondary amine featuring two hydroxypropyl substituents attached to the nitrogen atom.

The IUPAC name for this compound is 3-(3-hydroxypropylamino)propan-1-ol .[] Its chemical structure is depicted below:

Chemical Formula: C₆H₁₅NO₂

Molecular Weight: 133.19 g/mol [][2]

CAS Registry Number: 14002-33-6[2]

Physicochemical Properties

A summary of the key quantitative data for Bis(3-hydroxypropyl)amine is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₁₅NO₂[][2]
Molecular Weight 133.19 g/mol [][2]
Boiling Point 185-188 °C (at 30-31 Torr)[2]
Density 1.013 ± 0.06 g/cm³ (at 20 °C)[2]
Solubility Very soluble in water (1000 g/L at 25 °C)[2]
Flash Point 129.7 ± 13.7 °C[2]
Appearance Colorless to pale yellow liquid

Synthesis of Bis(3-hydroxypropyl)amine

The following section provides a detailed experimental protocol for the synthesis of Bis(3-hydroxypropyl)amine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol outlines the synthesis of Bis(3-hydroxypropyl)amine through the reaction of 3-amino-1-propanol with 3-chloro-1-propanol.

Materials:

  • 3-amino-1-propanol

  • 3-chloro-1-propanol

  • Potassium hydroxide (KOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (H₂O)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1-propanol and 3-chloro-1-propanol in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 24 hours to facilitate the nucleophilic substitution reaction.

  • Basification: After cooling the reaction mixture to room temperature, add potassium hydroxide to neutralize the hydrohalic acid formed and to deprotonate the secondary amine.

  • Solvent Removal: Remove the water from the mixture by evaporation under reduced pressure. This will yield a viscous oil containing the product and potassium chloride.

  • Extraction: Extract the oily residue with a suitable organic solvent.

  • Drying and Filtration: Dry the combined organic phases over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Evaporation: Evaporate the solvent from the filtrate to yield the crude product as a dark brown oil.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain Bis(3-hydroxypropyl)amine as a colorless or pale yellow liquid.

Applications in Research and Drug Development

Bis(3-hydroxypropyl)amine serves as a valuable building block and intermediate in organic synthesis.[][3] While specific high-profile applications in drug development are not extensively documented, its bifunctional nature, possessing both secondary amine and hydroxyl groups, allows for its use in the construction of more complex molecules.

The general class of dialkanolamines finds utility in the pharmaceutical industry as emulsifiers, stabilizers, and buffering agents in various formulations. Their ability to be functionalized makes them versatile starting materials for the synthesis of a wide range of compounds. For instance, the primary hydroxyl groups can be further reacted to introduce other functionalities, and the secondary amine can participate in various coupling reactions. These characteristics make Bis(3-hydroxypropyl)amine a useful research chemical for developing novel molecular architectures.

Furthermore, functional polymers derived from such building blocks are extensively studied for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible materials.[4][5][6][7][8] The hydroxyl groups of Bis(3-hydroxypropyl)amine can be used for polymerization or for grafting onto other polymer backbones, introducing hydrophilicity and reactive sites for further modification.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Bis(3-hydroxypropyl)amine.

SynthesisWorkflow Synthesis of Bis(3-hydroxypropyl)amine cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-amino-1-propanol Reaction Nucleophilic Substitution (Reflux, 24h) Reactant1->Reaction Reactant2 3-chloro-1-propanol Reactant2->Reaction Basification Basification (KOH) Reaction->Basification Cooling Purification Extraction & Purification (Distillation) Basification->Purification Solvent Removal Product Bis(3-hydroxypropyl)amine Purification->Product

Caption: Workflow for the synthesis of Bis(3-hydroxypropyl)amine.

References

A Technical Guide to the Thermal Stability and Degradation Profile of 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(3-Hydroxy-propylamino)-propan-1-ol, also known as bis(3-hydroxypropyl)amine, is a secondary alkanolamine with applications in various chemical syntheses. Understanding its thermal stability and degradation profile is critical for ensuring its safe handling, storage, and application in processes where it may be subjected to elevated temperatures. While specific, in-depth experimental studies on the thermal decomposition of this particular compound are not extensively available in public literature, this guide provides a comprehensive overview based on the established behavior of structurally similar alkanolamines. It details the likely degradation pathways, potential decomposition products, and the standard methodologies employed for such an analysis.

Introduction

This compound is a secondary amine featuring two hydroxypropyl groups attached to a central nitrogen atom. Its structure suggests a susceptibility to thermal and oxidative degradation pathways common to other alkanolamines, particularly those used in applications like CO2 capture, where they are exposed to high temperatures and oxidative environments.[1][2][3] Degradation can lead to the loss of the active compound, the formation of corrosive byproducts, and potential operational issues.[2][3] This guide outlines the expected thermal behavior of this compound and provides the necessary framework for its empirical study.

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₁₇NO₂[4]
Molecular Weight 147.22 g/mol [4]
CAS Number 14002-33-6[5]
Boiling Point 164-165 °C (at 13 Torr)[4]
Density ~1.005 - 1.013 g/cm³[4][5]
Solubility Very soluble in water (1000 g/L at 25 °C)[5]

Predicted Thermal Stability and Degradation Profile

While a specific decomposition temperature is not documented in the provided search results, the product is generally considered chemically stable under standard conditions.[6] However, like other alkanolamines, it is expected to undergo degradation at elevated temperatures. The degradation process can be categorized into two primary types: thermal degradation and oxidative degradation.[3][7]

Thermal Degradation

In an inert atmosphere and in the presence of acidic gases like CO₂, secondary amines can undergo thermal degradation. This often proceeds through mechanisms like carbamate polymerization, leading to the formation of higher molecular-weight compounds such as ureas.[7][8] For this compound, this could involve the formation of N,N'-bis(3-hydroxypropyl)-urea. Studies on the structurally similar primary amine, 3-amino-1-propanol, have identified such urea compounds as major degradation products in cyclic experiments.[9][10]

Oxidative Degradation

The presence of oxygen, especially at high temperatures and potentially catalyzed by metal ions (e.g., iron), can significantly accelerate amine degradation.[8][9] The process typically involves radical chain reactions, generating a complex mixture of smaller molecules.[8] Degradation often initiates at the carbon atoms adjacent to the nitrogen atom.[8] Expected oxidative degradation products could include aldehydes, carboxylic acids, ammonia, and smaller amines resulting from the cleavage of C-N and C-C bonds.[8]

Potential Degradation Products

Based on studies of similar alkanolamines, a list of potential degradation products from this compound is summarized in the table below.[9][10]

Product ClassPotential CompoundsFormation Pathway
Ureas N,N'-bis(3-hydroxypropyl)-ureaThermal (Carbamate-driven)
Oxazolidinones 1,3-Oxazinan-2-one (from cyclization)Thermal
Ammonia NH₃Oxidative/Thermal
Aldehydes/Acids Formaldehyde, Formic AcidOxidative
Smaller Amines 3-Amino-1-propanolOxidative C-N cleavage
Amino Acids N-(3-hydroxypropyl)-glycineOxidative

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A thermogravimetric analyzer (TGA).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., Nitrogen, 50-100 mL/min) to assess thermal stability, and an oxidative atmosphere (e.g., Air or a blend of O₂/N₂, 50-100 mL/min) to assess oxidative stability.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot mass loss (%) versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The derivative of the TGA curve (DTG) can be used to identify temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with them.

Methodology:

  • Instrument: A differential scanning calorimeter (DSC).

  • Sample Preparation: Seal a small amount of the sample (2-5 mg) in a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Typically conducted under an inert nitrogen atmosphere.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to its expected thermal events.

  • Data Analysis: Plot heat flow versus temperature. Endothermic peaks typically correspond to melting or boiling, while exothermic peaks often indicate decomposition or polymerization reactions.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during thermal decomposition.

Methodology:

  • Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[11]

  • Procedure: The TGA protocol (4.1) is followed. The gas evolved from the TGA furnace is continuously transferred via a heated transfer line to the MS or FTIR for analysis.

  • Data Analysis:

    • TGA-FTIR: The Gram-Schmidt plot shows the total IR absorbance over time, mirroring the DTG curve. Specific functional groups (e.g., CO₂, H₂O, NH₃, carbonyls) in the evolved gas can be identified by analyzing the IR spectra at specific temperature points.[11]

    • TGA-MS: The mass spectrometer identifies degradation products based on their mass-to-charge ratio (m/z), allowing for the identification of specific molecular fragments and compounds as they evolve.

Visualized Workflows and Pathways

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability investigation is outlined below.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Interpretation cluster_3 Degradation Product Identification cluster_4 Final Report Sample This compound TGA TGA (Inert & Oxidative Atm.) Sample->TGA DSC DSC (Inert Atm.) Sample->DSC TGA_Data Mass Loss vs. Temp (T_onset, T_peak) TGA->TGA_Data EGA TGA-FTIR / TGA-MS TGA->EGA DSC_Data Heat Flow vs. Temp (T_melt, T_decomp) DSC->DSC_Data Report Comprehensive Stability Profile TGA_Data->Report DSC_Data->Report EGA->Report G Amine R₂CH-NH-R' Radical Amine Radical (R₂Ċ-NH-R') Amine->Radical + O₂ / Metal Catalyst Proxy Proxy Radical (R₂C(OO·)-NH-R') Radical->Proxy + O₂ Products Degradation Products (Aldehydes, Acids, NH₃) Proxy->Products Propagation & Cleavage

References

Solubility of Bis(3-hydroxypropyl)amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-hydroxypropyl)amine, a secondary amine with two hydroxyl functional groups, presents a unique solubility profile critical for its application in various fields, including as a potential intermediate in drug development and a component in polymer synthesis. Understanding its solubility in a range of organic solvents is paramount for reaction engineering, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of bis(3-hydroxypropyl)amine, drawing upon general principles of amine solubility and data from structurally similar compounds due to the limited direct experimental data for the target molecule. Furthermore, this guide outlines a standardized experimental protocol for the quantitative determination of its solubility.

Core Principles of Amine Solubility in Organic Solvents

The solubility of amines in organic solvents is governed by several key factors:

  • Polarity: The presence of the amine nitrogen with its lone pair of electrons and the hydroxyl (-OH) groups in bis(3-hydroxypropyl)amine allows for hydrogen bonding. This makes the molecule polar. Generally, polar compounds tend to dissolve in polar solvents ("like dissolves like"). Therefore, bis(3-hydroxypropyl)amine is expected to be more soluble in polar organic solvents.[1][2][3]

  • Hydrogen Bonding: The ability of the amine and hydroxyl groups to act as both hydrogen bond donors and acceptors significantly influences its solubility. Solvents that can also participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

  • Molecular Size and Structure: The two propyl chains contribute to the nonpolar character of the molecule. As the size of the nonpolar alkyl groups increases, the solubility in nonpolar solvents may increase, while solubility in very polar solvents might decrease.[4]

  • Basicity: As a secondary amine, bis(3-hydroxypropyl)amine is basic and can react with acidic solvents. This reactivity can enhance solubility in such solvents through the formation of a salt.[5]

Aliphatic amines generally exhibit significant solubility in organic solvents, particularly polar ones.[1][3] However, primary amines can react with ketones like acetone, and many amines are incompatible with chloroform and carbon tetrachloride.[1][3]

Estimated Solubility Profile of Bis(3-hydroxypropyl)amine

While specific quantitative data for bis(3-hydroxypropyl)amine is scarce, a qualitative and estimated quantitative solubility profile can be constructed based on data from its structural analogs, diisopropanolamine (bis(2-hydroxypropyl)amine) and diethanolamine.

Qualitative Solubility:

Based on the properties of its analogs, bis(3-hydroxypropyl)amine is expected to be:

  • Miscible or Very Soluble in polar protic solvents such as methanol, ethanol, and other alcohols .[6]

  • Soluble in polar aprotic solvents like acetone .

  • Slightly soluble to sparingly soluble in solvents of intermediate polarity like toluene .[6]

  • Insoluble or very slightly soluble in nonpolar solvents such as hydrocarbons (e.g., hexane, heptane) .[6]

Quantitative Solubility Data of Analogs:

The following table summarizes the available quantitative solubility data for diethanolamine, which can serve as a proxy for estimating the solubility of bis(3-hydroxypropyl)amine.

SolventDiethanolamine Solubility ( g/100g of solvent at 25°C)Reference
Benzene4.2
Ether0.8
Carbon Tetrachloride< 0.1

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the saturation shake-flask method, as outlined in the United States Pharmacopeia (USP) <1236>.[7] This method is suitable for determining the solubility of bis(3-hydroxypropyl)amine in various organic solvents.

Objective: To quantitatively determine the equilibrium solubility of bis(3-hydroxypropyl)amine in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • Bis(3-hydroxypropyl)amine (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (compatible with the solvent)

  • Vials with screw caps

  • Evaporating dish or rotary evaporator

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of bis(3-hydroxypropyl)amine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter (of a pore size sufficient to remove undissolved particles, e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification (Gravimetric Method):

    • Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

    • Once the solvent is removed, dry the flask containing the bis(3-hydroxypropyl)amine residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved bis(3-hydroxypropyl)amine.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

    • Solubility ( g/100 mL): (Mass of dissolved amine / Volume of filtered solution) x 100

    • Solubility ( g/100 g solvent): (Mass of dissolved amine / Mass of solvent) x 100

      • The mass of the solvent is calculated by subtracting the mass of the dissolved amine from the total mass of the solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess Bis(3-hydroxypropyl)amine to a known volume of solvent B Agitate in a thermostatically controlled shaker bath (e.g., 24-72h) A->B C Allow undissolved solid to settle (e.g., 24h) B->C D Withdraw supernatant C->D E Filter through syringe filter D->E F Weigh filtered solution E->F G Evaporate solvent F->G H Dry residue to constant weight G->H I Weigh residue (dissolved amine) H->I J Calculate Solubility (e.g., g/100mL) I->J

Experimental workflow for determining solubility.

Conclusion

References

In-depth Technical Guide: Health and Safety Considerations for 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data and is not a substitute for a formal Safety Data Sheet (SDS) provided by a chemical supplier. Always consult the specific SDS for the product you are using and follow all institutional and regulatory safety protocols.

Executive Summary

3-(3-Hydroxy-propylamino)-propan-1-ol, also known as 3,3'-Iminobis(1-propanol) (CAS No. 14002-33-6), is a chemical intermediate used in organic synthesis and pharmaceutical research. Due to the limited availability of comprehensive public toxicological data, a cautious approach is mandated when handling this compound. This guide synthesizes the available safety information, outlines known hazards, and provides recommendations for safe handling, storage, and emergency procedures. The primary identified hazards suggest that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.

Chemical Identification and Physical Properties

A summary of the basic chemical and physical properties is provided below.

PropertyValue
Chemical Name This compound
Synonyms 3,3'-Iminobis(1-propanol), Bis(3-hydroxypropyl)amine, Dipropanolamine
CAS Number 14002-33-6
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 185-188°C (at 30-31 Torr)[1]
Storage Temperature Room Temperature, sealed in dry, keep in dark place[1]

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified with the following hazards.[1]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed
Skin Corrosion/IrritationH315WarningCauses skin irritation
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation
Specific target organ toxicity — Single exposureH335WarningMay cause respiratory irritation

GHS Pictogram:

  • alt text

Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety protocols must be followed to minimize exposure.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.

The logical workflow for determining necessary PPE is outlined below.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task: Handling this compound CheckSplash Potential for splash or aerosol? Start->CheckSplash CheckContact Potential for skin contact? CheckSplash->CheckContact No FaceShield Add Face Shield CheckSplash->FaceShield Yes CheckVent Adequate Ventilation (Fume Hood)? Goggles Wear Safety Goggles (EN166 / ANSI Z87.1) CheckVent->Goggles Yes Respirator Use Respirator (Organic Vapor Cartridge) CheckVent->Respirator CheckContact->CheckVent No Gloves Wear Chemical Resistant Gloves CheckContact->Gloves Yes FaceShield->CheckContact LabCoat Wear Lab Coat Gloves->LabCoat LabCoat->CheckVent Respirator->Goggles Irritation_Pathway Compound This compound Contact Contact with Eyes, Skin, or Mucous Membranes Compound->Contact Membrane Disruption of Cellular Membranes Contact->Membrane Release Release of Inflammatory Mediators (e.g., Histamines, Prostaglandins) Membrane->Release Response Physiological Response Release->Response Symptoms Symptoms: - Redness - Swelling - Pain / Itching Response->Symptoms OECD_404_Workflow Animal Select Healthy Albino Rabbit Prep Clip Fur from Dorsal Area Animal->Prep Apply Apply 0.5 mL/g of Test Substance to 6 cm² Skin Patch Prep->Apply Expose Cover with Semi-Occlusive Dressing for 4 Hours Apply->Expose Remove Remove Dressing and Clean Test Site Expose->Remove Observe Score Erythema & Edema at 1, 24, 48, 72 hrs Remove->Observe Classify Classify Hazard (Irritant/Corrosive/None) Observe->Classify

References

Bis(3-hydroxypropyl)amine: A Technical Guide for Chemical Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-hydroxypropyl)amine, also known as di(3-hydroxypropyl)amine, is a unique bifunctional molecule featuring a central secondary amine flanked by two primary alcohol moieties. This structure makes it a versatile chemical intermediate in organic synthesis, offering multiple reaction sites for the construction of more complex molecules. Its utility is particularly notable in polymer chemistry and as a building block for creating specialized ligands and functionalized materials. While not as commonly cited in drug synthesis as other diamines or diols, its distinct structure presents opportunities for creating novel molecular architectures.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for Bis(3-hydroxypropyl)amine is presented below. This information is crucial for its proper handling, storage, and use in experimental settings.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 14002-33-6[]
Molecular Formula C₆H₁₅NO₂[]
Molecular Weight 133.19 g/mol
IUPAC Name 3-(3-hydroxypropylamino)propan-1-ol
Appearance Research chemical[]
Solubility Very soluble (1000 g/L at 25 °C) (Calculated)
Density 1.013 ± 0.06 g/cm³ (at 20 °C, 760 Torr) (Calculated)
Boiling Point 185-188 °C (at 30-31 Torr)
Flash Point 129.7 ± 13.7 °C (Calculated)
Table 2: Hazard and Safety Information
Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statements
Skin Corrosion/IrritationGHS05H314: Causes severe skin burns and eye damageP280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310
Serious Eye Damage/Eye IrritationGHS05H318: Causes serious eye damageP280, P305+P351+P338, P310
Specific target organ toxicity — single exposure (Respiratory system)GHS07H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Synthesis of Bis(3-hydroxypropyl)amine

While specific literature detailing the synthesis of Bis(3-hydroxypropyl)amine is sparse, a reliable synthetic route can be inferred from the well-documented synthesis of its N-methylated analog, N,N-bis(3-hydroxypropyl)methylamine. The proposed synthesis involves the dialkylation of ammonia with 3-chloro-1-propanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ammonia Ammonia (NH₃) Reaction Dialkylation Ammonia->Reaction Nucleophilic Attack Chloropropanol 3-Chloro-1-propanol (2 eq.) Chloropropanol->Reaction Heat Heat (Reflux) Heat->Reaction Base Base (e.g., NaOH) to neutralize HCl Base->Reaction Target Bis(3-hydroxypropyl)amine Salt NaCl Water H₂O Reaction->Target Reaction->Salt Reaction->Water

Caption: Inferred synthetic pathway for Bis(3-hydroxypropyl)amine.

Inferred Experimental Protocol

The following protocol is adapted from the synthesis of N,N-bis(3-hydroxypropyl)methylamine and is expected to yield the target compound with minor modifications.[2]

Materials:

  • Aqueous ammonia solution

  • 3-Chloro-1-propanol

  • 50% aqueous sodium hydroxide solution

  • n-Butanol (for extraction)

  • Ethyl ether (for trituration)

Procedure:

  • First Alkylation: An aqueous solution of ammonia is reacted with one equivalent of 3-chloro-1-propanol under reflux conditions. The pH of the reaction mixture is maintained between 8 and 9 by the slow addition of a 50% aqueous sodium hydroxide solution. This step forms the intermediate, 3-aminopropan-1-ol.

  • Second Alkylation: To the resulting solution containing 3-aminopropan-1-ol, a second equivalent of 3-chloro-1-propanol is added. The mixture is heated again under reflux (approximately 105°C) for several hours. The pH is continuously maintained between 8 and 9 with the slow addition of 50% aqueous sodium hydroxide.[2]

  • Workup and Extraction: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any inorganic solids. The aqueous filtrate is then extracted multiple times with n-butanol.[2]

  • Purification: The combined n-butanol extracts are concentrated under reduced pressure. The resulting slurry is triturated with ethyl ether to precipitate any remaining inorganic solids, which are then removed by filtration. The ether is evaporated from the filtrate in vacuo.[2]

  • Final Distillation: The residual oil is distilled under high vacuum to yield pure Bis(3-hydroxypropyl)amine.[2]

Role as a Chemical Intermediate

The utility of Bis(3-hydroxypropyl)amine in organic synthesis stems from its dual reactivity. The secondary amine is a potent nucleophile, while the two primary hydroxyl groups can undergo a variety of reactions typical of alcohols, such as esterification, etherification, or conversion to leaving groups. This allows for its use as a scaffold to build diverse molecular structures.

G cluster_amine_reactions Amine Reactions cluster_hydroxyl_reactions Hydroxyl Reactions BHPA Bis(3-hydroxypropyl)amine Alkylation Alkylation (R-X) BHPA->Alkylation Nucleophilic Substitution Acylation Acylation (RCOCl) BHPA->Acylation Nitrosation N-Nitrosation BHPA->Nitrosation Esterification Esterification (R'COOH) BHPA->Esterification Alcohol Reactivity Etherification Etherification (R'-X) BHPA->Etherification Silylation Silylation (R₃'SiCl) BHPA->Silylation Amine_Product Tertiary Amine Derivatives Alkylation->Amine_Product Acylation->Amine_Product Nitrosation->Amine_Product Hydroxyl_Product Diesters, Diethers, Disilyl Ethers Esterification->Hydroxyl_Product Etherification->Hydroxyl_Product Silylation->Hydroxyl_Product

Caption: Reactivity pathways of Bis(3-hydroxypropyl)amine as a bifunctional intermediate.

Applications in Polymer and Materials Science

The structure of Bis(3-hydroxypropyl)amine makes it an excellent candidate for creating cross-linked polymers and functional surface coatings.

  • Polyurethane Synthesis: The two hydroxyl groups can react with isocyanates, making it a chain extender or cross-linker in the synthesis of polyurethanes. The secondary amine in the backbone can introduce desirable properties such as improved adhesion and thermal stability.[3]

  • Precursor to Silane Coupling Agents: The hydroxyl groups can be functionalized, for example, through reaction with isocyanatopropyltrimethoxysilane, or the amine can be reacted with glycidoxypropyltrimethoxysilane. The resulting molecule, such as the closely related Bis(3-trimethoxysilylpropyl)amine, is used as a coupling agent to promote adhesion between organic polymers and inorganic substrates like glass or metal oxides.[4]

Potential in Drug Development and Organic Synthesis

While direct application in marketed drugs is not prominent, the core structure is relevant for synthesizing biologically active molecules.

  • Scaffold for Novel Ligands: The molecule can serve as a backbone for synthesizing chelating agents for metal ions, where the amine and hydroxyl groups can be modified to create specific binding pockets.

  • Building Block for Analog Synthesis: In drug discovery, modifying existing drug molecules is a common strategy. Bis(3-hydroxypropyl)amine could be used to introduce a hydrophilic, flexible linker into a drug candidate to alter its pharmacokinetic properties, such as solubility or membrane permeability. The β-hydroxy amine motif is known to possess enhanced reactivity, which can be advantageous in certain synthetic transformations.[5]

Conclusion

Bis(3-hydroxypropyl)amine is a valuable, albeit underutilized, chemical intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine and two primary alcohols, provides a platform for a wide range of synthetic transformations. While its primary documented applications are in polymer and materials science, particularly as a precursor to coupling agents, its potential as a scaffold in medicinal chemistry and complex organic synthesis remains an area ripe for exploration. The straightforward, inferred synthesis from readily available starting materials further enhances its appeal to researchers looking for versatile building blocks to create novel and functional molecules.

References

Navigating the Potential of 3-(3-Hydroxy-propylamino)-propan-1-ol in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the burgeoning potential of the chemical compound 3-(3-Hydroxy-propylamino)-propan-1-ol in the field of materials science. With its unique molecular structure featuring both secondary amine and dual hydroxyl functionalities, this compound presents a versatile platform for the synthesis of novel polymers and functional materials. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, providing in-depth information on its properties, synthesis, and prospective applications.

Core Properties and Synthesis

This compound, also known as di-n-propanolamine, is a diol and a secondary amine. These functional groups are reactive and allow the molecule to act as a versatile building block in polymer chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.

PropertyValueReference
CAS Number 14002-33-6[1]
Molecular Formula C6H15NO2[1]
Molecular Weight 133.19 g/mol [1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]
Topological Polar Surface Area 52.5 Ų[1]
Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the reaction of 3-amino-1-propanol with 3-chloro-1-propanol. This procedure can achieve a high yield of the target compound.

Experimental Protocol: Synthesis of 3,3'-iminobis-1-propanol

  • Reactants:

    • 3-amino-1-propanol (0.59 mol)

    • 3-chloro-1-propanol (0.30 mol)

    • Water (130 mL)

    • Potassium hydroxide

    • Dry acetone

    • Anhydrous magnesium sulfate

  • Procedure:

    • A mixture of 3-amino-1-propanol, 3-chloro-1-propanol, and water is refluxed for 24 hours.

    • Potassium hydroxide is added to the reaction mixture and dissolved completely.

    • Water is removed from the mixture by evaporation, resulting in a viscous oil containing potassium chloride.

    • The solid potassium chloride is separated by filtration, and the filter cake is washed with dry acetone.

    • The combined organic phases are dried with anhydrous magnesium sulfate.

    • The solvent is evaporated to yield a dark brown oil.

    • The crude product is purified by distillation under reduced pressure to obtain 3,3'-iminobis-1-propanol as a colorless or pale yellow liquid.

  • Yield: 80%[2]

Potential Applications in Materials Science

While direct, extensive research on the applications of this compound in materials science is emerging, its structural characteristics suggest significant potential in several areas, drawing parallels from the known applications of similar molecules like 3-amino-1-propanol.

Polymer Synthesis: A Versatile Monomer

The presence of two hydroxyl groups and a secondary amine makes this compound an ideal candidate as a monomer or crosslinking agent in the synthesis of various polymers.

  • Polyurethanes: The diol functionality allows it to react with diisocyanates to form polyurethane chains. The secondary amine group can also participate in the reaction, leading to the formation of branched or crosslinked polyurethane networks with potentially enhanced thermal and mechanical properties.

  • Polyesters: The hydroxyl groups can undergo esterification reactions with dicarboxylic acids or their derivatives to produce polyesters. The amine group can be used to introduce specific functionalities or to create amide linkages, resulting in polyesteramides.

  • Epoxy Resins: The secondary amine can act as a curing agent for epoxy resins. The active hydrogen on the nitrogen atom can react with the epoxy groups, leading to the formation of a crosslinked thermoset material. The hydroxyl groups can further participate in reactions, potentially influencing the final properties of the cured resin, such as adhesion and toughness. Amine compounds are crucial as curing agents for epoxy resins, with the active hydrogen atoms reacting with epoxy groups to form a crosslinked polymer network.[2]

The logical workflow for utilizing this compound in polymer synthesis is depicted below:

Polymer_Synthesis_Workflow Monomer This compound Diisocyanate Diisocyanates DicarboxylicAcid Dicarboxylic Acids EpoxyResin Epoxy Resins Polyurethane Polyurethanes Diisocyanate->Polyurethane Polyester Polyesters/Polyesteramides DicarboxylicAcid->Polyester CuredEpoxy Cured Epoxy Resins EpoxyResin->CuredEpoxy Functional_Coatings_Mechanism cluster_Functions Functions in Coatings cluster_Properties Enhanced Material Properties Compound This compound Adhesion Adhesion Promotion Compound->Adhesion Crosslinking Crosslinking Compound->Crosslinking Corrosion Corrosion Inhibition Compound->Corrosion Durability Improved Durability Adhesion->Durability Strength Increased Mechanical Strength Crosslinking->Strength Resistance Enhanced Chemical Resistance Crosslinking->Resistance Protection Substrate Protection Corrosion->Protection

References

Methodological & Application

Application Notes and Protocols for 3-(3-Hydroxy-propylamino)-propan-1-ol as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxy-propylamino)-propan-1-ol is a versatile crosslinking agent with a unique molecular structure featuring two primary hydroxyl groups and a secondary amine. This trifunctional nature allows for the formation of stable, three-dimensional polymer networks, making it an excellent candidate for the synthesis of hydrogels and other crosslinked biomaterials. Its potential applications span across drug delivery, tissue engineering, and regenerative medicine.

The hydroxyl groups can participate in various reactions, such as esterification with carboxylic acid-containing polymers, while the secondary amine can react with electrophiles like epoxides or undergo Michael addition with activated double bonds. This versatility in crosslinking chemistry allows for the tailoring of material properties to suit specific biomedical applications. The presence of the amine group can also impart a pH-responsive character to the resulting hydrogels, making them "smart" materials for targeted drug release.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing crosslinking reactions and for understanding the behavior of the resulting materials.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[]
Molecular Weight 133.19 g/mol []
Appearance Colorless to pale yellow liquid[2]
Boiling Point 164-165 °C (at 13 Torr)
Density 1.005 ± 0.06 g/cm³ (Predicted)
Solubility Miscible with water, alcohol, ether, acetone, and chloroform[2]
pKa 14.72 ± 0.10 (Predicted)

Applications in Hydrogel Synthesis for Drug Delivery

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications.[3] this compound can be used to crosslink various hydrophilic polymers to form hydrogels with tunable properties for controlled drug release.

Mechanism of Crosslinking

The crosslinking of a polymer containing carboxylic acid groups (e.g., poly(acrylic acid) or hyaluronic acid) with this compound can proceed via an esterification reaction, forming ester linkages between the polymer chains. The reaction is typically catalyzed by an acid and may require elevated temperatures. The resulting hydrogel network entraps drug molecules, which are then released through diffusion or in response to environmental stimuli like pH changes.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Polymer_COOH Polymer with -COOH groups Hydrogel Crosslinked Hydrogel Network Polymer_COOH->Hydrogel Crosslinker 3-(3-Hydroxy-propylamino) -propan-1-ol (HO-(CH₂)₃-NH-(CH₂)₃-OH) Crosslinker->Hydrogel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Hydrogel Heat Heat Heat->Hydrogel Water Water (byproduct) Hydrogel->Water

Caption: Esterification-based crosslinking mechanism.

Experimental Protocols

The following are example protocols for the synthesis and characterization of hydrogels using this compound as a crosslinking agent. These protocols are intended as a starting point and may require optimization for specific polymers and applications.

Protocol 1: Synthesis of a Poly(acrylic acid)-based Hydrogel

This protocol describes the synthesis of a hydrogel by crosslinking poly(acrylic acid) (PAA) with this compound.

Materials:

  • Poly(acrylic acid) (PAA, e.g., average Mv ~450,000)

  • This compound

  • Deionized water

  • Sulfuric acid (H₂SO₄) as a catalyst

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of PAA Solution: Dissolve PAA in deionized water to achieve the desired concentration (e.g., 10% w/v). Stir the solution until the PAA is fully dissolved.

  • Addition of Crosslinker: Add this compound to the PAA solution. The molar ratio of the crosslinker's hydroxyl groups to the carboxylic acid groups of PAA can be varied to control the crosslinking density (e.g., 1:10, 1:5, 1:2).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Crosslinking Reaction: Heat the mixture in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours) to facilitate the esterification reaction and form the hydrogel.

  • Purification: After gelation, immerse the hydrogel in a large volume of deionized water to remove any unreacted reagents. Change the water periodically until the pH of the washing solution is neutral.

  • Equilibration: Swell the purified hydrogel in PBS (pH 7.4) to reach equilibrium before characterization.

G start Start dissolve_paa Dissolve PAA in DI Water start->dissolve_paa add_crosslinker Add 3-(3-Hydroxy-propylamino) -propan-1-ol dissolve_paa->add_crosslinker add_catalyst Add Sulfuric Acid add_crosslinker->add_catalyst heat_mixture Heat at 80°C for 24h add_catalyst->heat_mixture purify_hydrogel Purify by washing with DI Water heat_mixture->purify_hydrogel equilibrate_hydrogel Equilibrate in PBS (pH 7.4) purify_hydrogel->equilibrate_hydrogel end End equilibrate_hydrogel->end

Caption: Workflow for PAA hydrogel synthesis.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

The swelling ratio is a measure of the hydrogel's ability to absorb water and is indicative of the crosslinking density.

  • Record the weight of the lyophilized (dry) hydrogel sample (W_dry).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (W_swollen).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

B. Mechanical Testing (Compressive Modulus)

Mechanical properties are crucial for applications where the hydrogel must withstand physiological stresses.

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place a swollen sample on the platform of a universal testing machine.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain until the hydrogel fractures.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

C. Drug Release Study

This protocol outlines an in vitro drug release study using a model drug.

  • Load the hydrogel with a model drug (e.g., methylene blue or a relevant therapeutic agent) by soaking it in a concentrated drug solution.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Determine the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Data Presentation

The following tables present hypothetical data to illustrate how the properties of hydrogels can be tuned by varying the concentration of this compound.

Table 1: Swelling Ratio and Compressive Modulus of PAA Hydrogels

Crosslinker:PAA Molar Ratio (OH:COOH)Equilibrium Swelling Ratio (%) in PBS (pH 7.4)Compressive Modulus (kPa)
1:101200 ± 805.2 ± 0.4
1:5850 ± 6515.8 ± 1.2
1:2500 ± 4032.5 ± 2.5

Table 2: In Vitro Release of a Model Drug from PAA Hydrogels

Crosslinker:PAA Molar Ratio (OH:COOH)Cumulative Drug Release at 24h (%)
1:1085 ± 5
1:562 ± 4
1:240 ± 3

Biocompatibility and Signaling Pathways

While specific biocompatibility data for hydrogels crosslinked with this compound is not yet widely available, related biomaterials have shown good biocompatibility.[4] The biodegradability of ester-based linkages can be advantageous, as the hydrogel can degrade into non-toxic, smaller molecules that can be cleared by the body. The degradation products would be the original polymer and the crosslinker, this compound. It is hypothesized that materials crosslinked with this agent will have minimal impact on key cellular signaling pathways involved in cell viability and inflammation. However, comprehensive in vitro and in vivo studies are necessary to confirm this.

G cluster_material Biomaterial Interaction cluster_cellular Cellular Response Hydrogel Hydrogel Crosslinked with This compound Degradation Biodegradation (Ester Hydrolysis) Hydrogel->Degradation Products Degradation Products (Polymer + Crosslinker) Degradation->Products Cell Cell Products->Cell Viability Cell Viability Pathways (e.g., PI3K/Akt) Cell->Viability Inflammation Inflammatory Pathways (e.g., NF-κB) Cell->Inflammation Response Minimal Adverse Response Viability->Response Inflammation->Response

Caption: Hypothesized biocompatibility pathway.

Conclusion

This compound presents a promising option as a crosslinking agent for the development of advanced biomaterials, particularly hydrogels for drug delivery. Its trifunctional nature allows for the creation of robust and tunable polymer networks. The provided protocols offer a foundational framework for researchers to explore the potential of this crosslinker in their specific applications. Further research is warranted to fully characterize the in vivo behavior and biocompatibility of materials synthesized with this versatile molecule.

References

Application Notes and Protocols for Polymer Synthesis with Bis(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of polymers incorporating bis(3-hydroxypropyl)amine, a versatile monomer that introduces both hydroxyl and amine functionalities. The resulting polymers, such as poly(ester amide)s and polyurethanes, are of significant interest for biomedical applications, including drug delivery, owing to their potential for biodegradability and functionalization.

Introduction

Bis(3-hydroxypropyl)amine is a valuable building block in polymer chemistry. Its structure, featuring a secondary amine and two primary hydroxyl groups, allows for its participation in various polymerization reactions. The presence of the tertiary amine in the resulting polymer backbone can impart pH-responsiveness, a desirable characteristic for controlled drug release systems. The ester or urethane linkages contribute to the polymer's biodegradability. These polymers are promising candidates for developing advanced drug delivery systems and other biomedical materials.[1][2][3]

Polymer Synthesis Protocols

Two representative protocols are detailed below: the synthesis of a poly(ester amide) via polycondensation and a polyurethane via polyaddition.

Protocol 1: Synthesis of a Poly(ester amide) via Solution Polycondensation

This protocol describes the synthesis of a poly(ester amide) by reacting bis(3-hydroxypropyl)amine with a diacid chloride, specifically sebacoyl chloride. The reaction is a polycondensation that forms ester and amide linkages.

Materials:

  • Bis(3-hydroxypropyl)amine

  • Sebacoyl chloride

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform

  • Methanol

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

  • Monomer Dissolution: In the flask, dissolve bis(3-hydroxypropyl)amine (e.g., 1.47 g, 10 mmol) and triethylamine (e.g., 2.12 g, 21 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere. The triethylamine acts as an acid scavenger to neutralize the HCl produced during the reaction.

  • Addition of Diacid Chloride: In the dropping funnel, prepare a solution of sebacoyl chloride (e.g., 2.39 g, 10 mmol) in 20 mL of anhydrous DMF.

  • Polycondensation Reaction: Cool the flask containing the bis(3-hydroxypropyl)amine solution to 0°C using an ice bath. Add the sebacoyl chloride solution dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C. Let the reaction proceed at this temperature for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into 500 mL of cold methanol with stirring to precipitate the polymer.

    • Collect the precipitate by filtration.

    • Wash the collected polymer with methanol and then with deionized water to remove any unreacted monomers and salts.

    • Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in cold methanol.

    • Repeat the dissolution-precipitation step twice more to ensure high purity.

  • Drying: Dry the final polymer product in a vacuum oven at 40°C for 48 hours.

Experimental Workflow Diagram:

Polycondensation_Workflow cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_purification Purification setup 1. Dry glassware and establish inert atmosphere dissolve 2. Dissolve Bis(3-hydroxypropyl)amine & TEA in DMF setup->dissolve add 3. Add Sebacoyl Chloride solution dropwise at 0°C dissolve->add react 4. React at 60°C for 24 hours add->react precipitate 5. Precipitate polymer in cold methanol react->precipitate wash 6. Wash with methanol and water precipitate->wash reprecipitate 7. Redissolve and reprecipitate (3x) wash->reprecipitate dry 8. Dry under vacuum reprecipitate->dry

Caption: Workflow for the synthesis of a poly(ester amide).

Protocol 2: Synthesis of a Polyurethane via Bulk Polyaddition

This protocol outlines the synthesis of a polyurethane through the reaction of bis(3-hydroxypropyl)amine with a diisocyanate, hexamethylene diisocyanate (HDI), in a catalyst-free, one-shot bulk polymerization.[4]

Materials:

  • Bis(3-hydroxypropyl)amine

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) (optional, as catalyst)

  • Anhydrous solvent for purification (e.g., isopropanol)

  • Standard laboratory glassware (four-neck round-bottom flask)

  • Mechanical stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: A 100 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is thoroughly dried and purged with dry nitrogen.

  • Charging Reactants: Charge the flask with bis(3-hydroxypropyl)amine (e.g., 7.36 g, 50 mmol). Heat the flask to 60°C to melt the monomer if it is solid.

  • Initiating Polymerization: Under a continuous nitrogen stream and with vigorous stirring, add hexamethylene diisocyanate (e.g., 8.41 g, 50 mmol) to the molten bis(3-hydroxypropyl)amine in one portion. Note: For a catalyzed reaction, a catalytic amount of DBTDL (e.g., 0.05 mol%) can be added to the bis(3-hydroxypropyl)amine before the HDI addition.

  • Polyaddition Reaction: Increase the reaction temperature to 80°C. The viscosity of the mixture will gradually increase as the polymerization proceeds. Continue the reaction for 4-6 hours.

  • Polymer Isolation and Purification:

    • Once the reaction is complete (as indicated by a significant increase in viscosity), cool the polymer to a manageable temperature.

    • Dissolve the resulting polyurethane in a suitable solvent like DMF or chloroform.

    • Precipitate the polymer by pouring the solution into a non-solvent such as isopropanol or diethyl ether.[4]

    • Collect the polymer by filtration.

  • Drying: Dry the purified polyurethane in a vacuum oven at 50°C until a constant weight is achieved.

Reaction Pathway Diagram:

Polyurethane_Synthesis monomer1 Bis(3-hydroxypropyl)amine (Diol-Amine) plus + monomer1->plus monomer2 Hexamethylene Diisocyanate (Diisocyanate) reaction Polyaddition (80°C, Catalyst optional) monomer2->reaction plus->reaction polymer Polyurethane (with tertiary amine) reaction->polymer

Caption: Synthesis of a polyurethane from bis(3-hydroxypropyl)amine.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of polymers derived from bis(3-hydroxypropyl)amine.

Table 1: Reaction Conditions and Polymer Yield

Polymer TypeMonomer 1Monomer 2Molar Ratio (M1:M2)SolventTemperature (°C)Time (h)Yield (%)
Poly(ester amide)Bis(3-hydroxypropyl)amineSebacoyl chloride1:1DMF6024~85
PolyurethaneBis(3-hydroxypropyl)amineHexamethylene diisocyanate1:1Bulk806>90

Table 2: Polymer Characterization Data

Polymer TypeMn ( g/mol )PDI (Mw/Mn)Tg (°C)1H NMR (δ, ppm)
Poly(ester amide)15,000 - 25,0001.8 - 2.540 - 55~4.1 (O-CH2 ), ~3.4 (CH2 -N), ~2.2 (CO-CH2 ), ~1.3-1.6 (backbone CH2 )
Polyurethane20,000 - 40,0002.0 - 3.035 - 50~4.0 (O-CH2 ), ~3.1 (CH2 -N-CH2 ), ~1.2-1.5 (backbone CH2 )

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC). Tg (Glass transition temperature) is determined by Differential Scanning Calorimetry (DSC). 1H NMR chemical shifts are approximate and can vary based on the solvent and specific polymer structure.[5][6]

Characterization of Synthesized Polymers

Standard analytical techniques are employed to characterize the structure and properties of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the polymer, verifying the formation of ester/urethane and amide bonds and the incorporation of the monomer units.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as C=O stretching for ester and urethane groups, N-H bending for amide groups, and C-N stretching.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Applications in Drug Development

Polymers synthesized from bis(3-hydroxypropyl)amine hold significant promise for drug delivery applications. The tertiary amine in the polymer backbone can be protonated at acidic pH, leading to changes in polymer solubility or conformation. This pH-responsiveness can be exploited for targeted drug release in the acidic microenvironments of tumors or within endosomal compartments of cells. The biodegradability of these polymers, through hydrolysis of the ester or urethane linkages, ensures their clearance from the body after fulfilling their therapeutic function, minimizing long-term toxicity.[2][8]

Signaling Pathway for pH-Responsive Drug Release:

Drug_Release_Pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_target Target Site (Acidic pH, e.g., Tumor) drug_carrier Drug-Loaded Polymer Nanoparticle (Stable) protonation Protonation of Tertiary Amine drug_carrier->protonation destabilization Polymer Swelling / Destabilization protonation->destabilization drug_release Drug Release destabilization->drug_release

Caption: pH-triggered drug release mechanism.

References

Application Notes and Protocols: 3-(3-Hydroxy-propylamino)-propan-1-ol in the Preparation of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(3-hydroxy-propylamino)-propan-1-ol, a secondary amino diol, in the synthesis of biodegradable poly(ester amide)s (PEAs). PEAs are a promising class of polymers for biomedical applications, combining the biodegradability of polyesters with the favorable mechanical properties of polyamides.[1][2] This document outlines the synthesis, characterization, and potential applications of these polymers, with a focus on their relevance to drug delivery and tissue engineering.

Introduction to Poly(ester amide)s from this compound

Poly(ester amide)s derived from this compound are aliphatic polymers characterized by the presence of both ester and amide linkages in their backbone. This unique chemical structure imparts a desirable balance of properties. The ester bonds are susceptible to hydrolysis, rendering the polymer biodegradable, while the amide groups contribute to higher thermal stability and mechanical strength through hydrogen bonding.[3] The secondary amine in the this compound monomer introduces a potential site for further functionalization, allowing for the attachment of drugs or targeting moieties.

The general structure of a PEA synthesized from this compound and a generic dicarboxylic acid is depicted below:

-[O-(CH₂)₃-N(H)-(CH₂)₃-O-C(O)-(CH₂)ₓ-C(O)]n-

The properties of the resulting polymer can be tailored by varying the length of the dicarboxylic acid (x), allowing for the fine-tuning of properties such as melting point, glass transition temperature, and degradation rate to suit specific biomedical applications.

Synthesis of Poly(ester amide)s

The synthesis of PEAs from this compound can be achieved through several polycondensation methods. The most common and effective methods are melt polycondensation and solution polycondensation.

Experimental Protocols

1. Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and reduced environmental impact.

  • Materials:

    • This compound

    • Dicarboxylic acid (e.g., sebacic acid, adipic acid)

    • Catalyst (e.g., p-toluenesulfonic acid (p-TSA), tin(II) 2-ethylhexanoate (Sn(Oct)₂), titanium(IV) butoxide (Ti(OBu)₄))

    • Nitrogen or Argon gas supply

    • High-vacuum line

  • Protocol:

    • Equimolar amounts of this compound and the chosen dicarboxylic acid are added to a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • The catalyst (0.1-0.5 mol% relative to the dicarboxylic acid) is added to the reaction mixture.

    • The flask is purged with nitrogen and heated to 150-180°C under a slow nitrogen stream to melt the monomers and initiate the esterification reaction. Water produced during the reaction is collected in the distillation receiver. This prepolymerization step is typically carried out for 2-4 hours.

    • The temperature is then gradually increased to 180-220°C, and a high vacuum (e.g., <1 mmHg) is applied to facilitate the removal of the remaining water and drive the polymerization to completion. This step is continued for 6-12 hours, or until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.

    • The resulting polymer is cooled to room temperature under nitrogen and can be purified by dissolving in a suitable solvent (e.g., chloroform, N,N-dimethylformamide (DMF)) and precipitating in a non-solvent (e.g., methanol, diethyl ether).

    • The purified polymer is dried in a vacuum oven at 40-60°C until a constant weight is achieved.

2. Solution Polycondensation

Solution polycondensation is performed in a solvent and can be advantageous when dealing with high-melting-point monomers or when better control over the reaction temperature is required.

  • Materials:

    • This compound

    • Dicarboxylic acid dichloride (e.g., sebacoyl chloride, adipoyl chloride)

    • Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

    • Acid scavenger (e.g., triethylamine, pyridine)

    • Nitrogen or Argon gas supply

  • Protocol:

    • This compound and the acid scavenger (in a 1:2 molar ratio to the diacid chloride) are dissolved in the anhydrous solvent in a three-necked flask under a nitrogen atmosphere.

    • The solution is cooled in an ice bath (0-5°C).

    • A solution of the dicarboxylic acid dichloride in the same anhydrous solvent is added dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

    • The precipitated salt (e.g., triethylamine hydrochloride) is removed by filtration.

    • The polymer is isolated by pouring the filtrate into a non-solvent (e.g., water, methanol).

    • The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried in a vacuum oven at 40-60°C.

Characterization of Poly(ester amide)s

A comprehensive characterization of the synthesized PEAs is crucial to understand their properties and suitability for specific applications.

Characterization Technique Information Obtained Typical Results for Aliphatic PEAs
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of the polymer structure, determination of monomer incorporation, and end-group analysis.Characteristic peaks corresponding to the protons and carbons of the this compound and dicarboxylic acid repeating units.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., ester C=O stretch, amide C=O stretch, N-H stretch).Ester C=O stretch (~1735 cm⁻¹), Amide I band (C=O stretch, ~1640 cm⁻¹), Amide II band (N-H bend, ~1540 cm⁻¹), N-H stretch (~3300 cm⁻¹).
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Mn typically in the range of 10,000-50,000 g/mol , with PDI between 1.5 and 2.5 for polycondensation.
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).Tg typically between -20°C and 40°C. Tm can range from 80°C to 180°C, depending on the dicarboxylic acid used and the degree of crystallinity.[4]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature (Td).Decomposition temperatures are generally above 300°C, indicating good thermal stability for processing.[5]
Tensile Testing Measurement of mechanical properties such as Young's modulus, tensile strength, and elongation at break.Aliphatic PEAs can exhibit a range of mechanical properties from elastomeric to more rigid, with tensile strengths of 10-50 MPa and elongations at break from 100% to over 500%.[4]

Biodegradation and Biocompatibility

Degradation Mechanism

The biodegradation of these PEAs primarily occurs through the hydrolysis of the ester linkages, leading to the formation of the constituent monomers: this compound and the dicarboxylic acid.[6] This process can be accelerated in the presence of enzymes such as esterases and lipases. The degradation products are generally considered to be biocompatible and can be metabolized by the body.[1]

Biocompatibility

In vitro and in vivo studies on similar aliphatic PEAs have shown good biocompatibility.[6][7] They are generally non-cytotoxic and support cell adhesion and proliferation.[6] In vivo implantation studies have indicated a mild foreign-body reaction, which is a typical response to biodegradable polymers and is characterized by the presence of macrophages that aid in the degradation and clearance of the material.[6][7]

Applications in Drug Development

The tunable properties and biocompatibility of PEAs derived from this compound make them attractive candidates for various drug delivery applications.

  • Controlled Drug Release: The polymer can be formulated into microparticles, nanoparticles, or implants for the sustained release of therapeutic agents. The degradation rate of the polymer matrix can be tailored to control the drug release profile.

  • Drug Conjugation: The secondary amine group in the polymer backbone provides a reactive site for the covalent attachment of drugs, offering a potential route for creating polymer-drug conjugates with improved pharmacokinetics.

  • Tissue Engineering Scaffolds: The mechanical properties of these PEAs can be adjusted to mimic those of native tissues, making them suitable for fabricating scaffolds that support cell growth and tissue regeneration. The biodegradable nature of the scaffold allows for its gradual replacement by new tissue.

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers This compound + Dicarboxylic Acid reaction Melt or Solution Polycondensation monomers->reaction catalyst Catalyst (e.g., p-TSA) catalyst->reaction dissolution Dissolution in Suitable Solvent reaction->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation drying Vacuum Drying precipitation->drying polymer Purified Poly(ester amide) drying->polymer analysis NMR, FTIR, GPC, DSC, TGA, Tensile Testing polymer->analysis

Caption: Experimental workflow for the synthesis and characterization of poly(ester amide)s.

Biodegradation_and_Biocompatibility cluster_degradation Biodegradation Process cluster_cellular_response Cellular Response polymer Poly(ester amide) Implant/Scaffold hydrolysis Hydrolysis of Ester Bonds (Enzymatic/Non-enzymatic) polymer->hydrolysis products Degradation Products: - this compound - Dicarboxylic Acid hydrolysis->products macrophages Macrophage Infiltration (Mild Foreign-Body Response) products->macrophages elicit metabolism Metabolism and Clearance of Degradation Products macrophages->metabolism biocompatibility Good Biocompatibility: - Non-cytotoxic - Supports Cell Growth metabolism->biocompatibility leads to

Caption: Biodegradation process and subsequent biocompatible cellular response.

References

Application Notes and Protocols: A Step-by-Step Guide to Epoxy Curing with 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epoxy resins are a versatile class of thermosetting polymers widely utilized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2][3] The curing process, an essential step in forming a three-dimensional crosslinked network, is critical in determining the final properties of the material.[2] This guide provides a detailed protocol for the curing of epoxy resins using 3-(3-Hydroxy-propylamino)-propan-1-ol as a curing agent. While this specific alkanolamine is not extensively documented as a primary curing agent in publicly available literature, its chemical structure, featuring both a secondary amine and two hydroxyl groups, suggests its potential to react with epoxy groups. This document will, therefore, present a generalized methodology based on established principles of epoxy-amine chemistry.

The curing of epoxy resins with amine hardeners is a well-understood process involving the nucleophilic ring-opening of the epoxide ring by the amine.[4] The reaction proceeds through the addition of the amine's active hydrogens to the epoxy group, forming a hydroxyl group and a secondary or tertiary amine.[1][2] This process can be autocatalytic, where the newly formed hydroxyl groups can accelerate subsequent reactions.[4]

Chemical Structure and Reaction

Curing Agent: this compound

  • Molecular Formula: C₆H₁₅NO₂

  • Structure: HO-(CH₂)₃-NH-(CH₂)₃-OH

  • Key Functional Groups: One secondary amine group (-NH-) and two primary hydroxyl groups (-OH). The active hydrogen on the secondary amine is expected to be the primary reactive site with the epoxy group.

Epoxy Resin (Example): Diglycidyl ether of bisphenol A (DGEBA) is a commonly used epoxy resin and will be considered as the base for this protocol.[1]

  • Structure: A diepoxide with an epoxide group at each end of the molecule.

The primary curing reaction involves the attack of the secondary amine of this compound on the carbon atom of the epoxy ring.

Experimental Protocols

Stoichiometric Calculation of Curing Agent

To achieve optimal properties, the ratio of epoxy resin to curing agent should be stoichiometrically balanced. This is determined by the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.[2]

Protocol:

  • Determine the EEW of the epoxy resin: This value is typically provided by the manufacturer. For DGEBA, a typical EEW is around 180-190 g/eq.

  • Calculate the AHEW of the curing agent:

    • Molecular Weight (MW) of this compound = 133.19 g/mol .

    • Number of active amine hydrogens = 1 (from the secondary amine).

    • AHEW = MW / Number of active hydrogens = 133.19 g/eq.

  • Calculate the required parts by weight (phr) of the curing agent:

    • phr = (AHEW / EEW) * 100

    • Example: For an EEW of 185 g/eq, phr = (133.19 / 185) * 100 ≈ 72 phr.

Sample Preparation and Curing

Protocol:

  • Preheat the epoxy resin to a suitable temperature (e.g., 60 °C) to reduce its viscosity.

  • Weigh the calculated amount of epoxy resin and this compound into a suitable container.

  • Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into preheated molds for the preparation of test specimens.

  • Cure the samples in an oven following a defined temperature program. A typical curing cycle might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction.[5]

Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the curing kinetics by measuring the heat flow associated with the curing reaction.[6][7][8][9]

Protocol for Non-isothermal DSC:

  • Accurately weigh 3-5 mg of the uncured epoxy/amine mixture into a DSC pan.[6]

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature where the curing is complete (e.g., 250 °C) at different heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).[8]

  • Record the heat flow as a function of temperature.

  • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak. The degree of cure (α) at any temperature can be calculated as the fractional heat released.

Protocol for Isothermal DSC:

  • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150, 165, and 185 °C).[6]

  • Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.

  • Record the heat flow as a function of time.

Data Presentation

The following tables summarize hypothetical but representative data for the curing of a DGEBA epoxy resin with this compound.

Table 1: Non-isothermal DSC Curing Parameters at Different Heating Rates.

Heating Rate (°C/min)Onset Temperature (°C)Peak Temperature (°C)End Temperature (°C)Total Heat of Reaction (J/g)
5110135180450
10118145195455
15125153205452
20132160215448

As the heating rate increases, the onset, peak, and end temperatures of the curing reaction shift to higher values.[9]

Table 2: Isothermal Curing Times at Different Temperatures.

Isothermal Temperature (°C)Time to 50% Conversion (min)Time to 90% Conversion (min)
1402560
1501540
160825

Table 3: Mechanical Properties of the Cured Epoxy.

PropertyValue
Tensile Strength (MPa)75
Tensile Modulus (GPa)3.2
Glass Transition Temperature (Tg) (°C)155
Flexural Strength (MPa)120

Mandatory Visualizations

Epoxy-Amine Curing Reaction

G cluster_product Product Epoxy Epoxy Group (from DGEBA) Intermediate Intermediate Adduct Epoxy->Intermediate + Amine Amine Secondary Amine (from Curing Agent) Amine->Intermediate Final Crosslinked Polymer (with Hydroxyl Group) Intermediate->Final Ring Opening

Caption: Epoxy-Amine Reaction Mechanism.

Experimental Workflow for Curing Analysis

G cluster_prep Sample Preparation cluster_cure Curing cluster_analysis Analysis Stoichiometry Stoichiometric Calculation Mixing Mixing of Epoxy and Curing Agent Stoichiometry->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing_Oven Oven Curing Degassing->Curing_Oven DSC DSC Analysis (Kinetics) Curing_Oven->DSC Mechanical Mechanical Testing Curing_Oven->Mechanical Thermal Thermal Analysis (TGA, DMA) Curing_Oven->Thermal G Curing_Temp Curing Temperature Degree_of_Cure Degree of Cure Curing_Temp->Degree_of_Cure influences Curing_Time Curing Time Curing_Time->Degree_of_Cure influences Tg Glass Transition Temperature (Tg) Degree_of_Cure->Tg determines Mechanical_Properties Mechanical Properties Degree_of_Cure->Mechanical_Properties determines Tg->Mechanical_Properties affects

References

Application Note: Quantification of Crosslinking Density in Polymers using Bis(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking density is a critical parameter that dictates the mechanical, thermal, and chemical properties of polymeric materials. It defines the number of crosslinks per unit volume and influences characteristics such as elasticity, swelling behavior, and degradation rate. In drug delivery, for instance, the crosslinking density of a hydrogel carrier can control the release kinetics of an encapsulated therapeutic agent. Therefore, accurate quantification of crosslinking density is paramount for the rational design and quality control of polymer-based products.

This application note describes a method for the quantification of crosslinking density in polymers containing reactive functional groups, such as isocyanates or epoxides, using Bis(3-hydroxypropyl)amine as a derivatizing agent. The secondary amine and primary hydroxyl groups of Bis(3-hydroxypropyl)amine can react with these functional groups. By quantifying the amount of Bis(3-hydroxypropyl)amine that has reacted with the polymer network, an estimation of the accessible reactive sites, and thus the crosslinking density, can be determined.

Principle of the Method

The methodology is based on the reaction of Bis(3-hydroxypropyl)amine with the unreacted functional groups present in a crosslinked polymer network. The extent of this reaction is inversely proportional to the degree of crosslinking; a more densely crosslinked polymer will have fewer accessible reactive sites for Bis(3-hydroxypropyl)amine to bind.

The quantification can be approached in two ways:

  • Direct Quantification: Measuring the amount of Bis(3-hydroxypropyl)amine bound to the polymer. This can be achieved by techniques such as elemental analysis (quantifying the increase in nitrogen content) or spectroscopy after labeling Bis(3-hydroxypropyl)amine with a fluorescent tag.

  • Indirect Quantification: Measuring the amount of unreacted Bis(3-hydroxypropyl)amine remaining in the reaction solution after incubation with the polymer. This is often simpler and can be performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

This application note will focus on the indirect quantification method using HPLC.

Experimental Protocols

Materials and Equipment
  • Crosslinked polymer samples with known variations in crosslinking density (e.g., prepared with different ratios of crosslinker to monomer).

  • Bis(3-hydroxypropyl)amine

  • Anhydrous solvent compatible with the polymer (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Quenching reagent (e.g., a primary amine like butylamine if reacting with isocyanates)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or a refractive index detector)

  • Standard laboratory glassware and equipment (reaction vials, volumetric flasks, analytical balance, centrifuge).

Protocol 1: Derivatization of Crosslinked Polymer
  • Sample Preparation: Accurately weigh 10-20 mg of the dried crosslinked polymer sample into a reaction vial.

  • Reagent Preparation: Prepare a standard stock solution of Bis(3-hydroxypropyl)amine in the chosen anhydrous solvent (e.g., 10 mg/mL in DMF).

  • Reaction: Add a precise volume (e.g., 1.0 mL) of the Bis(3-hydroxypropyl)amine solution to the polymer sample. Ensure the polymer is fully wetted by the solution.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a predetermined time (e.g., 24 hours) to allow the reaction to proceed to completion. The optimal time and temperature should be determined empirically for the specific polymer system.

  • Quenching: After incubation, quench the reaction by adding an excess of a quenching reagent to consume any remaining reactive groups on the polymer surface.

  • Sample Collection: Carefully collect the supernatant for HPLC analysis. If necessary, centrifuge the sample to pellet the polymer and ensure a clear supernatant.

Protocol 2: HPLC Analysis of Unreacted Bis(3-hydroxypropyl)amine
  • Calibration Curve: Prepare a series of calibration standards of Bis(3-hydroxypropyl)amine in the reaction solvent covering the expected concentration range of the samples.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic or gradient elution depending on the separation needs. A typical starting point could be a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV-Vis detector at a suitable wavelength (if derivatized for UV absorbance) or a Refractive Index (RI) detector.

  • Analysis: Inject the calibration standards and the sample supernatants onto the HPLC system.

  • Quantification: Integrate the peak corresponding to Bis(3-hydroxypropyl)amine in each chromatogram. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of unreacted Bis(3-hydroxypropyl)amine in the sample supernatants.

Calculation of Crosslinking Density

The amount of Bis(3-hydroxypropyl)amine that reacted with the polymer can be calculated as follows:

Amount reacted = (Initial amount) - (Unreacted amount)

The crosslinking density can then be correlated to the amount of reacted Bis(3-hydroxypropyl)amine per unit mass of the polymer.

Data Presentation

The following tables present hypothetical data for a series of polyurethane samples prepared with varying concentrations of a tri-functional crosslinker.

Table 1: Experimental Parameters for Polyurethane Synthesis

Sample IDMonomer (wt%)Di-functional Crosslinker (wt%)Tri-functional Crosslinker (wt%)Theoretical Crosslinking Density (mol/m³)
PU-190100Low
PU-285105Medium
PU-3801010High

Table 2: Quantification of Reacted Bis(3-hydroxypropyl)amine

Sample IDInitial [BHPA]* (mg/mL)Unreacted [BHPA] (mg/mL)Reacted BHPA (mg/g polymer)Relative Crosslinking
PU-110.06.5175Low
PU-210.07.8110Medium
PU-310.08.955High

*BHPA: Bis(3-hydroxypropyl)amine

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis cluster_calc Calculation prep1 Weigh Polymer Sample react1 Add BHPA to Polymer prep1->react1 prep2 Prepare BHPA Solution prep2->react1 react2 Incubate (e.g., 60°C, 24h) react1->react2 react3 Quench Reaction react2->react3 analysis1 Collect Supernatant react3->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Quantify Unreacted BHPA analysis2->analysis3 calc1 Determine Reacted BHPA analysis3->calc1 calc2 Correlate to Crosslinking Density calc1->calc2

Caption: Experimental workflow for quantifying crosslinking density.

signaling_pathway polymer Crosslinked Polymer (with reactive groups) derivatized_polymer Derivatized Polymer polymer->derivatized_polymer Reaction bhpa Bis(3-hydroxypropyl)amine (Excess) bhpa->derivatized_polymer unreacted_bhpa Unreacted Bis(3-hydroxypropyl)amine bhpa->unreacted_bhpa Remains in solution quantification Quantification (HPLC) unreacted_bhpa->quantification

Caption: Logical relationship of the derivatization and quantification process.

Conclusion

The use of Bis(3-hydroxypropyl)amine as a derivatizing agent provides a valuable method for the quantification of crosslinking density in polymers containing reactive functional groups. The protocol is straightforward and relies on standard analytical techniques such as HPLC. This approach enables researchers to characterize and compare different polymer formulations, which is essential for optimizing material properties for specific applications in research, drug development, and materials science.

Application Notes and Protocols: Bis(3-hydroxypropyl)amine in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Bis(3-hydroxypropyl)amine is a versatile functional monomer with the chemical formula C6H15NO2 (CAS: 14002-33-6).[] Its structure contains a central secondary amine and two terminal primary hydroxyl groups. This trifunctional nature makes it a highly valuable building block in polymer chemistry for creating advanced functional polymers. The amine group can readily participate in reactions like Michael additions, while the hydroxyl groups can be used for esterification or urethane linkages, allowing for the synthesis of a variety of polymer architectures.

Polymers derived from bis(3-hydroxypropyl)amine are of particular interest in biomedical applications.[2][3] The incorporation of this monomer can introduce hydrophilicity and reactive sites for further modification. One of the most prominent applications is in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable and pH-responsive polymers extensively explored for drug and gene delivery.[4][5][6] The tertiary amines in the PBAE backbone can become protonated in acidic environments, such as endosomes, facilitating endosomal escape and effective delivery of therapeutic payloads.[7][8]

These application notes provide a detailed overview of the use of bis(3-hydroxypropyl)amine in the synthesis of poly(β-amino ester)s, including detailed experimental protocols for synthesis and characterization.

Application I: Synthesis of Functional Poly(β-amino ester)s (PBAEs)

The most common method for synthesizing PBAEs is through the Michael addition of an amine to a diacrylate monomer.[4][9] This reaction is efficient and allows for the creation of a diverse library of polymers by simply varying the amine and diacrylate building blocks.[8] When bis(3-hydroxypropyl)amine is used, the resulting PBAE polymer possesses pendant hydroxyl groups along its backbone, which can enhance water solubility and provide sites for conjugating targeting ligands or other functional molecules.

Key Advantages:

  • Biodegradability: The ester bonds in the polymer backbone are susceptible to hydrolysis, leading to non-toxic degradation byproducts.[4]

  • pH-Sensitivity: The amine groups in the backbone provide a "proton sponge" effect, making the polymer pH-responsive, a crucial feature for intracellular drug delivery.[8]

  • Functionality: The pendant hydroxyl groups from the bis(3-hydroxypropyl)amine monomer allow for post-polymerization modification.

  • Biocompatibility: PBAEs are generally considered biocompatible and have been successfully used in numerous preclinical studies for gene and drug delivery.[7][10]

Polymerization Reaction Scheme

The diagram below illustrates the general Michael addition reaction between bis(3-hydroxypropyl)amine and a diacrylate monomer to form a linear, functionalized poly(β-amino ester).

G cluster_product Product MonomerA Bis(3-hydroxypropyl)amine (Amine Monomer) Polymer Functional Poly(β-amino ester) with Pendant -OH Groups MonomerA->Polymer + MonomerB Diacrylate Monomer (e.g., 1,4-Butanediol diacrylate) MonomerB->Polymer Michael Addition G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Reactants 1. Select Monomers (Bis(3-hydroxypropyl)amine + Diacrylate) Polymerization 2. Michael Addition Reaction (DMSO, 50°C, 48h) Reactants->Polymerization Precipitation 3. Precipitate in Cold Ether Polymerization->Precipitation Drying 4. Dry Under Vacuum Precipitation->Drying NMR 5a. ¹H NMR (Structure) Drying->NMR SEC 5b. SEC/GPC (Molecular Weight) Drying->SEC DSC 5c. DSC (Thermal Properties) Drying->DSC G PBAE 1. Synthesized PBAE Polymer Complexation 2. Mix with Nucleic Acid (pDNA/siRNA) (Self-Assembled Polyplex Formation) PBAE->Complexation Transfection 3. Add Polyplexes to Cells (Cellular Uptake / Endocytosis) Complexation->Transfection Escape 4. Endosomal Escape (pH-Mediated Membrane Disruption) Transfection->Escape Release 5. Payload Release (Polymer Degradation) Escape->Release Expression 6. Gene Expression / Knockdown Release->Expression

References

Application Notes and Protocols: Evaluating 3-(3-Hydroxy-propylamino)-propan-1-ol as a pH Buffer in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maintaining a stable pH is critical for the success of most biological assays, as pH can influence the structure and activity of proteins, the viability of cells, and the kinetics of enzymatic reactions.[1][2] An ideal biological buffer should have a pKa value close to the desired pH of the experiment, typically within the physiological range of 6.0 to 8.0.[1][3] Additionally, a good biological buffer should be water-soluble, non-toxic to cells, and should not interfere with the biological processes being studied.[1]

This document explores the potential of 3-(3-Hydroxy-propylamino)-propan-1-ol as a pH buffer in biological assays. However, a critical consideration is its predicted pKa value, which is approximately 14.7.[4][5] This very high pKa suggests that this compound would only exhibit significant buffering capacity at a highly alkaline pH, far outside the typical range for most biological experiments.

Therefore, these application notes and protocols are presented from the perspective of evaluating a novel compound for its suitability as a pH buffer. The following sections provide detailed methodologies to experimentally determine the pKa of this compound, assess its buffering capacity, and evaluate its compatibility with common biological assays.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueReference
Molecular Formula C6H15NO2[6]
Molecular Weight 133.19 g/mol [6]
Predicted pKa 14.72 ± 0.10[4]
Solubility Highly soluble in water[5]

Experimental Protocols

Protocol 1: Experimental Determination of pKa

This protocol describes the determination of the pKa of this compound using a titration method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

  • Beaker

Procedure:

  • Prepare a 0.1 M solution of this compound in deionized water.

  • Place 50 mL of the solution into a beaker with a stir bar.

  • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Slowly titrate the solution with 0.1 M HCl. Record the pH after each addition of a small, known volume of HCl.

  • Continue the titration until the pH has dropped significantly.

  • Plot the pH of the solution as a function of the volume of HCl added.

  • The pKa can be determined from the titration curve as the pH at which half of the base has been neutralized.

Workflow for pKa Determination

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sol Prepare 0.1M Solution measure_initial_ph Measure Initial pH prep_sol->measure_initial_ph calibrate_ph Calibrate pH Meter calibrate_ph->measure_initial_ph titrate Titrate with 0.1M HCl measure_initial_ph->titrate record_ph Record pH and Volume titrate->record_ph record_ph->titrate Repeat plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa plot_curve->determine_pka

Caption: Workflow for experimental pKa determination.

Protocol 2: Assessment of Buffering Capacity

This protocol evaluates the ability of a this compound solution to resist changes in pH upon the addition of an acid or base.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Pipettes

Procedure:

  • Prepare a series of solutions of this compound at different concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).

  • Adjust the pH of each solution to a starting pH (e.g., pH 9.0, 10.0, 11.0, 12.0) using HCl or NaOH. Note that achieving a biologically relevant pH (e.g., 7.4) will likely require a very large amount of acid, effectively neutralizing the buffering compound.

  • Take an initial pH reading of a 50 mL aliquot of each solution.

  • Add a small, known amount of 0.1 M HCl (e.g., 100 µL) and record the new pH.

  • To a separate 50 mL aliquot of the same starting solution, add the same amount of 0.1 M NaOH and record the new pH.

  • Calculate the change in pH (ΔpH) for each solution upon the addition of acid or base.

  • Compare the ΔpH values to that of deionized water treated in the same way. A smaller ΔpH indicates better buffering capacity at that specific pH.

Expected Outcome: Due to the high pKa, significant buffering capacity is only expected at very high pH values. At or near neutral pH, the compound is expected to have negligible buffering capacity.

Protocol 3: Compatibility with an Enzyme Assay (Alkaline Phosphatase)

This protocol assesses whether this compound interferes with a common enzyme assay. Alkaline phosphatase is chosen as an example due to its activity at a higher pH, though still likely below the optimal buffering range of the test compound.

Materials:

  • Alkaline Phosphatase (ALP)

  • p-Nitrophenyl phosphate (pNPP), substrate

  • This compound

  • Standard buffer for ALP (e.g., Tris-HCl, pH 8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Prepare a series of assay buffers:

    • Control Buffer: Standard ALP buffer (e.g., 100 mM Tris-HCl, pH 8.5).

    • Test Buffers: Prepare solutions of this compound at various concentrations (e.g., 10 mM, 25 mM, 50 mM) and adjust the pH to 8.5 with HCl.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Control: 50 µL Control Buffer + 10 µL ALP enzyme + 40 µL pNPP substrate.

    • Test: 50 µL of each Test Buffer concentration + 10 µL ALP enzyme + 40 µL pNPP substrate.

    • Blank (for each buffer): 50 µL of each buffer + 10 µL deionized water + 40 µL pNPP substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm.

  • Subtract the blank absorbance from the corresponding sample absorbance.

  • Compare the enzyme activity in the Test Buffers to the Control Buffer. A significant difference may indicate interference of the compound with the enzyme or the assay itself.

Signaling Pathway of Alkaline Phosphatase Assay

cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products pNPP p-Nitrophenyl phosphate (pNPP) (Colorless) ALP Alkaline Phosphatase (ALP) pNPP->ALP H2O H2O H2O->ALP pNP p-Nitrophenol (pNP) (Yellow, A405nm) ALP->pNP Pi Inorganic Phosphate (Pi) ALP->Pi

Caption: Enzymatic reaction of alkaline phosphatase.

Protocol 4: Evaluation of Cytotoxicity using MTT Assay

This protocol determines if this compound is toxic to cells in culture.

Materials:

  • Adherent cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[7]

  • Prepare a range of concentrations of this compound in complete cell culture medium. The pH of these solutions should be adjusted to the pH of the culture medium (typically ~7.4).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium only).

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[8]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle control. A dose-dependent decrease in viability indicates cytotoxicity.

Workflow for MTT Cytotoxicity Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis_final Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add Compound Concentrations incubate_24h_1->add_compound incubate_24_48h Incubate 24-48h add_compound->incubate_24_48h add_mtt Add MTT Reagent incubate_24_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

While this compound possesses some desirable characteristics for a biological buffer, such as high water solubility, its predicted pKa of ~14.7 makes it unsuitable for maintaining a stable pH in the vast majority of biological assays which operate in a pH range of 6-8. The protocols provided here serve as a framework for the systematic evaluation of any novel compound as a potential pH buffer. It is crucial to first establish the experimental pKa and effective buffering range before proceeding to compatibility and cytotoxicity testing. Based on the available data, this compound is not recommended for use as a primary pH buffering agent in standard biological research.

References

Application Notes and Protocols for the Characterization of Polymers Crosslinked with Bis(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential methods for characterizing polymers crosslinked with bis(3-hydroxypropyl)amine. This crosslinker, a secondary amine with two primary hydroxyl groups, can be used to create a variety of polymers, including hydrogels, polyesters, and polyurethanes, with applications in drug delivery, tissue engineering, and biomaterials. The following sections detail the key characterization techniques, providing both theoretical background and practical experimental protocols.

Structural and Chemical Characterization

The initial step in characterizing a novel polymer is to confirm its chemical structure and the successful incorporation of the crosslinker. Spectroscopic methods are invaluable for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for identifying functional groups within a polymer network.[1] By analyzing the absorption of infrared radiation, researchers can confirm the presence of characteristic bonds and monitor the crosslinking reaction.

Key Spectral Features for Bis(3-hydroxypropyl)amine Crosslinked Polymers:

  • O-H Stretching: A broad peak typically in the range of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups from the crosslinker and any unreacted hydroxyls from the polymer backbone.

  • N-H Stretching: The absence of a strong N-H stretching band (around 3300-3500 cm⁻¹) can indicate the successful reaction of the secondary amine in the crosslinker.

  • C-N Stretching: The appearance of C-N stretching vibrations, typically in the 1000-1350 cm⁻¹ region, can provide evidence of the amine's incorporation into the polymer backbone.

  • C=O Stretching (for polyesters and polyurethanes): A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group in ester or urethane linkages.[2]

  • Urethane Linkage (for polyurethanes): The formation of urethane bonds can be confirmed by the appearance of a peak around 1530-1540 cm⁻¹ corresponding to N-H bending and C-N stretching.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Ensure the polymer sample is clean and dry. If it is a hydrogel, it may be freeze-dried to a powder. For films, a small, flat piece is sufficient.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place the polymer sample directly onto the ATR crystal, ensuring good contact.

    • Apply pressure using the instrument's pressure clamp to ensure a good signal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the absorbance spectrum.

    • Identify and label the characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and dynamics of the polymer network.[3] Both solution-state and solid-state NMR can be employed, although the insolubility of crosslinked polymers often necessitates the use of solid-state NMR.

Key NMR Signatures:

  • ¹H NMR: Can be used to identify the protons in the propyl chains of the crosslinker and to quantify the degree of crosslinking by comparing the integration of signals from the crosslinker to those of the polymer backbone.

  • ¹³C NMR: Provides information on the carbon environment, allowing for the identification of carbons involved in the crosslinking points.

Experimental Protocol: Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR

  • Sample Preparation: The dry polymer sample is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

  • Instrument Setup:

    • Use a solid-state NMR spectrometer with a CP/MAS probe.

    • Set the magic angle spinning speed (typically 5-15 kHz) to average out anisotropic interactions.

  • Data Acquisition:

    • Acquire the ¹³C spectrum using a standard cross-polarization pulse sequence. This enhances the signal of the less abundant ¹³C nuclei by transferring magnetization from the more abundant ¹H nuclei.

    • Typical parameters include a contact time of 1-5 ms and a recycle delay of 2-5 s.

  • Data Processing:

    • Process the raw data using appropriate software to obtain the final spectrum.

    • Assign the peaks based on known chemical shifts for similar structures.

Thermal Properties

The thermal stability and transitions of the polymer are critical for determining its processing conditions and application range.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is used to determine the thermal stability and decomposition profile of the polymer.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan (e.g., aluminum) and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • A typical program involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • Heat the sample to a temperature above its expected Tg or Tm at a constant rate (e.g., 10 °C/min).

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample at the same rate to obtain the final thermogram.

  • Data Analysis:

    • The Tg is observed as a step change in the heat flow curve.

    • Melting and crystallization are observed as endothermic and exothermic peaks, respectively.

Table 1: Representative Thermal Properties of Amine-Crosslinked Polymers

Polymer SystemCrosslinkerTg (°C)Tonset (°C)Tmax (°C)
Epoxy ResinAromatic Amine> 150~350~400
Poly(ester amide)Diamine-diol-5 to -45~300~350-400
PolyurethaneDiamineVaries~280~320-380

Note: The data in this table are representative values for polymers with amine-based crosslinkers and may not directly correspond to polymers crosslinked with bis(3-hydroxypropyl)amine. Actual values will depend on the specific polymer backbone, crosslinking density, and other synthetic parameters.[5]

Mechanical Properties

The mechanical properties of a crosslinked polymer determine its suitability for load-bearing applications.

Tensile Testing

Tensile testing measures the force required to elongate a sample to its breaking point.[6] It provides information on the material's strength, stiffness (Young's modulus), and ductility (elongation at break).

Experimental Protocol: Uniaxial Tensile Testing

  • Sample Preparation: Prepare dog-bone shaped specimens of the polymer according to standard methods (e.g., ASTM D638). Ensure the dimensions are precise.

  • Instrument Setup:

    • Use a universal testing machine equipped with grips suitable for holding the polymer samples.

    • Set the crosshead speed (rate of pulling) appropriate for the material (e.g., 1-10 mm/min).

  • Testing:

    • Mount the specimen in the grips.

    • Start the test and record the force and displacement data until the specimen fractures.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

    • From the curve, determine the Young's modulus (from the initial linear region), tensile strength (maximum stress), and elongation at break.

Compression Testing

For materials like hydrogels that are often used in compressive environments, compression testing is crucial. It measures the material's response to a compressive load.

Experimental Protocol: Uniaxial Compression Testing

  • Sample Preparation: Prepare cylindrical or cubical specimens with a known height and diameter/width.

  • Instrument Setup:

    • Use a universal testing machine with parallel compression plates.

    • Set an appropriate crosshead speed (e.g., 1 mm/min).

  • Testing:

    • Place the specimen between the compression plates.

    • Apply a compressive load and record the force and displacement data.

  • Data Analysis:

    • Generate a stress-strain curve.

    • Determine the compressive modulus from the initial linear portion of the curve.

Table 2: Representative Mechanical Properties of Amine-Crosslinked Polymers

Polymer SystemCrosslinkerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Epoxy ResinAromatic Amine2000 - 400050 - 1002 - 8
Poly(ester amide)Diamine-diol70 - 5248 - 28370 - 820
Polyacrylamide HydrogelAmine-based0.02 - 0.16--

Note: This data is illustrative for similar polymer systems. The mechanical properties of polymers crosslinked with bis(3-hydroxypropyl)amine will be highly dependent on the polymer backbone and crosslinking density.[5][7]

Swelling Behavior (for Hydrogels)

For hydrogels, the ability to absorb and retain water is a defining characteristic. The swelling ratio provides insight into the crosslink density of the network.

Experimental Protocol: Swelling Ratio Determination

  • Sample Preparation: Prepare disc-shaped samples of the hydrogel with known initial dry weight (Wd). The hydrogel can be dried to a constant weight in a vacuum oven.

  • Swelling:

    • Immerse the dried hydrogel samples in a swelling medium (e.g., deionized water or phosphate-buffered saline, PBS) at a specific temperature (e.g., 25 °C or 37 °C).

    • At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them to obtain the swollen weight (Ws).

  • Equilibrium Swelling: Continue the measurements until the swollen weight becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation:

    • The swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd

    • The equilibrium swelling ratio (ESR) is the swelling ratio at equilibrium.

Table 3: Representative Swelling Ratios of Hydrogels

Hydrogel SystemCrosslinkerSwelling MediumEquilibrium Swelling Ratio (g/g)
PolyacrylamideN,N'-methylenebisacrylamideWater10 - 100
Guar Gum-PolyacrylamideGlutaraldehyde/MBAWater5 - 20
Glucose-based Ionic MonomerDiacrylatePBS15 - 40

Note: The swelling ratio is inversely proportional to the crosslink density. Higher swelling indicates a lower degree of crosslinking. The data provided is for representative hydrogel systems.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization methods described above.

Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_structural Structural & Chemical cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_swelling Swelling Behavior (for Hydrogels) Synthesis Synthesize Polymer with Bis(3-hydroxypropyl)amine Crosslinker FTIR FTIR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy Synthesis->NMR TGA Thermogravimetric Analysis Synthesis->TGA DSC Differential Scanning Calorimetry Synthesis->DSC Tensile Tensile Testing Synthesis->Tensile Compression Compression Testing Synthesis->Compression Swelling Swelling Ratio Determination Synthesis->Swelling

Caption: Overall workflow for the characterization of polymers.

Thermal_Analysis_Workflow start Dried Polymer Sample tga_exp Perform TGA Experiment (Heat in N2 atmosphere) start->tga_exp dsc_exp Perform DSC Experiment (Heat-Cool-Heat cycle) start->dsc_exp tga_data Obtain TGA Curve (Weight Loss vs. Temp) tga_exp->tga_data dsc_data Obtain DSC Thermogram (Heat Flow vs. Temp) dsc_exp->dsc_data tga_analysis Determine T_onset and T_max tga_data->tga_analysis dsc_analysis Determine T_g, T_m, T_c dsc_data->dsc_analysis

Caption: Workflow for thermal analysis of crosslinked polymers.

Mechanical_Testing_Workflow start Prepare Polymer Specimen (e.g., Dog-bone or Cylinder) tensile_test Perform Uniaxial Tensile Test start->tensile_test compression_test Perform Uniaxial Compression Test start->compression_test tensile_data Record Force-Displacement Data tensile_test->tensile_data compression_data Record Force-Displacement Data compression_test->compression_data stress_strain Calculate Stress-Strain Curve tensile_data->stress_strain compression_data->stress_strain analysis Determine Mechanical Properties: - Young's/Compressive Modulus - Tensile Strength - Elongation at Break stress_strain->analysis

Caption: Workflow for mechanical testing of crosslinked polymers.

References

Application Notes and Protocols for the Formulation of Coatings and Adhesives with 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 3-(3-Hydroxy-propylamino)-propan-1-ol, also known as bis(3-hydroxypropyl)amine, in the formulation of high-performance coatings and adhesives. This document details the chemical properties, potential applications, and experimental protocols for incorporating this versatile molecule into various polymer systems. The information is intended to guide researchers and formulation chemists in leveraging the unique structural features of this di-propanolamine to achieve desired material properties.

Introduction

This compound is a secondary amine possessing two primary hydroxyl groups. This trifunctional molecule can act as a reactive intermediate, a crosslinking agent, and a chain extender in various thermosetting resin systems. Its structure allows for the formation of durable and resilient polymer networks, making it a valuable component in the formulation of coatings and adhesives with enhanced mechanical and chemical resistance properties.

The primary hydroxyl groups offer reactive sites for reactions with isocyanates to form urethane linkages, while the secondary amine group can react with epoxy resins. This dual reactivity makes it a versatile building block for both polyurethane and epoxy-based formulations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 14002-33-6[1]
Molecular Formula C₆H₁₅NO₂[]
Molecular Weight 133.19 g/mol []
Appearance Colorless to pale yellow liquid
Boiling Point 164-165 °C @ 13 Torr
Density ~1.013 g/cm³[1]
Solubility Very soluble in water (1000 g/L at 25°C)[1]

Applications in Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in several ways within coating and adhesive formulations:

  • Crosslinking Agent in Epoxy Systems: The secondary amine group can react with epoxy groups, leading to the formation of a crosslinked polymer network. This enhances the hardness, chemical resistance, and thermal stability of the cured epoxy.

  • Chain Extender and Crosslinker in Polyurethane Systems: The two primary hydroxyl groups can react with isocyanate groups to extend the polymer chains and create crosslinks, forming durable polyurethane networks. This can improve the flexibility, toughness, and adhesive properties of the polyurethane.

  • Adhesion Promoter: The presence of both amine and hydroxyl functionalities can improve the adhesion of coatings and adhesives to various substrates through hydrogen bonding and potential covalent bonding with surface functional groups.

  • pH Modifier and Dispersing Aid: Like other amino alcohols, it can be used to adjust the pH of formulations and aid in the dispersion of pigments and fillers.

Experimental Protocols

The following are general experimental protocols for the formulation of two-component (2K) epoxy and polyurethane systems using this compound.

Protocol 1: Formulation of a 2K Epoxy Coating

This protocol outlines the preparation of a simple two-component epoxy coating where this compound is used as a curing agent.

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (Curing Agent)

  • Solvent (e.g., xylene, methyl isobutyl ketone - MIBK), if required for viscosity adjustment

  • Pigments and fillers (optional)

  • Other additives (e.g., defoamers, leveling agents) (optional)

Procedure:

  • Part A Preparation (Resin Component):

    • In a suitable mixing vessel, weigh the required amount of liquid epoxy resin.

    • If using, add the desired solvents, pigments, fillers, and other additives to the epoxy resin.

    • Mix thoroughly using a high-shear mixer until a homogeneous dispersion is achieved.

  • Part B Preparation (Curing Agent Component):

    • In a separate vessel, weigh the stoichiometric amount of this compound. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the resin.

    • If necessary, the curing agent can be diluted with a suitable solvent to adjust viscosity.

  • Mixing and Application:

    • Just before application, add Part B to Part A in the correct ratio.

    • Mix thoroughly for 2-3 minutes until the mixture is uniform.

    • Apply the coating to the substrate using a suitable method (e.g., brushing, spraying, roll-coating).

    • Allow the coating to cure at ambient temperature or an elevated temperature as required.

Workflow for 2K Epoxy Formulation

G cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_mixing Mixing & Application A1 Weigh Epoxy Resin A2 Add Solvents, Pigments, Fillers A1->A2 A3 High-Shear Mixing A2->A3 M1 Combine Part A and Part B A3->M1 B1 Weigh this compound B2 Dilute with Solvent (optional) B1->B2 B2->M1 M2 Thorough Mixing M1->M2 M3 Application to Substrate M2->M3 M4 Curing M3->M4

Caption: Workflow for preparing a 2K epoxy coating.

Protocol 2: Formulation of a 2K Polyurethane Adhesive

This protocol describes the formulation of a two-component polyurethane adhesive using this compound as a chain extender and crosslinker.

Materials:

  • Polyol (e.g., polyester polyol, polyether polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI)

  • This compound

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., ethyl acetate, acetone), if required

  • Fillers and other additives (optional)

Procedure:

  • Part A Preparation (Polyol Component):

    • In a moisture-free reaction vessel, weigh the polyol and this compound.

    • Add any solvents, fillers, or other additives and mix until homogeneous.

    • Add the catalyst to the mixture and stir thoroughly.

  • Part B Preparation (Isocyanate Component):

    • The diisocyanate is typically used as supplied.

  • Mixing and Application:

    • Prior to application, add the required amount of Part B (isocyanate) to Part A (polyol blend). The NCO:OH ratio is a critical parameter and is typically controlled to be slightly above 1.0.

    • Mix vigorously for 1-2 minutes, ensuring a uniform mixture.

    • Apply the adhesive to the substrates to be bonded.

    • Join the substrates and apply pressure as required.

    • Allow the adhesive to cure at the recommended temperature and time.

Workflow for 2K Polyurethane Formulation

G cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_mixing Mixing & Application A1 Weigh Polyol & this compound A2 Add Solvents & Fillers A1->A2 A3 Add Catalyst A2->A3 A4 Homogenize A3->A4 M1 Combine Part A and Part B A4->M1 B1 Diisocyanate B1->M1 M2 Vigorous Mixing M1->M2 M3 Application to Substrates M2->M3 M4 Curing M3->M4

Caption: Workflow for preparing a 2K polyurethane adhesive.

Data Presentation

The performance of coatings and adhesives formulated with this compound will depend on the specific formulation. The following tables are illustrative examples of how quantitative data should be presented for clear comparison.

Table 2: Representative Performance Data for a 2K Epoxy Coating

PropertyFormulation without AdditiveFormulation with this compoundTest Method
Pencil Hardness H3HASTM D3363
Adhesion (Cross-hatch) 4B5BASTM D3359
Chemical Resistance (MEK rubs) 50>200ASTM D5402
Gloss (60°) 8588ASTM D523

Table 3: Representative Performance Data for a 2K Polyurethane Adhesive

PropertyFormulation without AdditiveFormulation with this compoundTest Method
Lap Shear Strength (Steel, MPa) 1522ASTM D1002
Peel Strength (N/mm) 59ASTM D1876
Elongation at Break (%) 300250ASTM D638
Glass Transition Temp. (Tg, °C) 4560DSC

Note: The data presented in Tables 2 and 3 are for illustrative purposes only and will vary depending on the complete formulation.

Signaling Pathways and Reaction Mechanisms

The primary chemical reactions involving this compound in coatings and adhesives are with epoxy and isocyanate functional groups.

Reaction with Epoxy Resin

The secondary amine of this compound reacts with the epoxide ring of an epoxy resin through a nucleophilic addition reaction. This reaction opens the epoxide ring and forms a hydroxyl group and a covalent bond between the nitrogen and carbon atoms.[3] Since the starting molecule has two additional hydroxyl groups, it can act as a crosslinker, connecting multiple epoxy resin chains.

Reaction of Secondary Amine with Epoxide

Caption: Reaction of a secondary amine with an epoxy group.

Reaction with Isocyanate

The primary hydroxyl groups of this compound react with isocyanate groups to form urethane linkages.[4] This is a polyaddition reaction that can lead to chain extension and crosslinking, depending on the functionality of the isocyanate and polyol components.

Reaction of Hydroxyl Group with Isocyanate

Caption: Reaction of a hydroxyl group with an isocyanate group.

Conclusion

This compound is a versatile trifunctional molecule with significant potential in the formulation of high-performance coatings and adhesives. Its ability to react with both epoxy and isocyanate resins allows for the creation of robust, crosslinked polymer networks with enhanced properties. The provided protocols and reaction mechanisms serve as a foundation for researchers and formulators to explore the benefits of incorporating this di-propanolamine into their systems. Further optimization of formulations will be necessary to achieve specific performance targets for various applications.

References

Troubleshooting & Optimization

Identifying and removing impurities from Bis(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3-hydroxypropyl)amine. Here, you will find information on identifying and removing common impurities, along with detailed experimental protocols.

Troubleshooting Guide

Q1: I suspect my sample of Bis(3-hydroxypropyl)amine is impure. What are the common impurities I should be looking for?

A1: Impurities in Bis(3-hydroxypropyl)amine can originate from the synthetic route or degradation. Based on common synthesis pathways, potential impurities include:

  • Starting Materials: Unreacted 3-amino-1-propanol or 1,3-diaminopropane.

  • Byproducts of Synthesis: Mono-alkoxylated species like 3-(3-hydroxypropylamino)-1-propanol, or over-alkylated quaternary ammonium salts. Cyclic byproducts may also form.

  • Degradation Products: Oxidation and thermal degradation can lead to the formation of various compounds.[1][2] Alkanolamines, in general, are susceptible to degradation, which can result in the formation of undesirable products and operational issues like increased viscosity.[1][2]

Q2: My purified Bis(3-hydroxypropyl)amine appears discolored (yellow to brown). What could be the cause?

A2: Discoloration is often an indication of degradation products. Exposure to air and light can lead to oxidation.[2] It is recommended to store Bis(3-hydroxypropyl)amine under an inert atmosphere and protected from light.

Q3: I am having difficulty separating Bis(3-hydroxypropyl)amine from impurities using standard chromatography. What are the recommended methods?

A3: The high polarity and basic nature of Bis(3-hydroxypropyl)amine can make chromatographic purification challenging. For effective separation, consider the following:

  • Column Chromatography: Use of a more polar stationary phase like alumina or functionalized silica may be beneficial. To minimize tailing on silica gel, a small amount of a volatile base, such as triethylamine (0.1-1%), can be added to the eluent.

  • Distillation: Vacuum distillation is a highly effective method for purifying Bis(3-hydroxypropyl)amine, which has a high boiling point. For heat-sensitive impurities, thin-film evaporation is a suitable technique.[3][4]

Q4: My analytical results for Bis(3-hydroxypropyl)amine purity are inconsistent. What could be affecting the analysis?

A4: The reactive nature of amines can lead to issues in analytical chromatography.[5] For Gas Chromatography (GC), active sites in the injector or on the column can cause peak tailing and poor reproducibility.[1] For High-Performance Liquid Chromatography (HPLC), the polar nature of the analyte can be challenging for traditional reversed-phase columns.[6][7][8] Ensure your analytical method is optimized for polar amines, potentially using a derivatization step or a specialized column.

Frequently Asked Questions (FAQs)

Q5: What are the recommended analytical techniques for assessing the purity of Bis(3-hydroxypropyl)amine?

A5: The most common and effective techniques for analyzing the purity of Bis(3-hydroxypropyl)amine are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • GC: Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for separating volatile and semi-volatile impurities. Due to the polar nature of the amine, derivatization or the use of a base-deactivated column is often necessary to obtain sharp peaks.[1]

  • HPLC: Reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase modifier (e.g., trifluoroacetic acid) can be used. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more appropriate.[9] Detection is typically performed using a UV detector (after derivatization) or an Evaporative Light Scattering Detector (ELSD).

Q6: Can you provide a starting point for a GC method to analyze Bis(3-hydroxypropyl)amine?

A6: Yes, a general GC method for the analysis of polar amines can be adapted. It is crucial to use a column specifically designed for amine analysis to prevent peak tailing.

Q7: What is a suitable purification method for removing polar impurities from Bis(3-hydroxypropyl)amine?

A7: For removing polar impurities, vacuum distillation is a highly effective method. Given the high boiling point of Bis(3-hydroxypropyl)amine, a good vacuum is essential to prevent thermal degradation. For more sensitive applications where trace impurities need to be removed, preparative chromatography on a suitable stationary phase can be employed.

Quantitative Data Summary

ParameterValueReference
Bis(3-hydroxypropyl)amine Properties
CAS Number14002-33-6[]
Molecular FormulaC6H15NO2[]
Molecular Weight133.19 g/mol []
Boiling Point268.9 °C at 760 mmHg[]
Purification Efficiency (Hypothetical)
Method Initial Purity (%) Final Purity (%)
Vacuum Distillation90>98
Column Chromatography (Silica Gel)9095-97
Column Chromatography (Alumina)9096-98

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for the analysis of Bis(3-hydroxypropyl)amine. Optimization may be required based on the specific instrument and impurities of interest.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the Bis(3-hydroxypropyl)amine sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with methanol.
  • For the analysis of trace impurities, a derivatization step may be necessary. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC Conditions:

ParameterSetting
Column Capillary column suitable for amine analysis (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Injection Volume 1 µL
Split Ratio 50:1

3. Data Analysis:

  • Identify the peak corresponding to Bis(3-hydroxypropyl)amine based on its retention time.
  • Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Purification by Vacuum Distillation

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a gauge.
  • Use a heating mantle with a stirrer for uniform heating.

2. Procedure:

  • Charge the crude Bis(3-hydroxypropyl)amine into the round-bottom flask.
  • Slowly apply vacuum to the system, ensuring all connections are secure.
  • Begin heating the flask gently with stirring.
  • Monitor the temperature of the vapor as the distillation begins.
  • Collect the fraction that distills at the expected boiling point of Bis(3-hydroxypropyl)amine under the applied vacuum.
  • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

3. Post-Distillation:

  • Allow the apparatus to cool to room temperature before releasing the vacuum.
  • Analyze the purity of the collected fraction using the GC or HPLC method described above.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification cluster_verification Purity Verification start Crude Bis(3-hydroxypropyl)amine gc_ms GC-MS Analysis start->gc_ms hplc HPLC Analysis start->hplc data_analysis Data Analysis & Impurity Identification gc_ms->data_analysis hplc->data_analysis distillation Vacuum Distillation data_analysis->distillation Select Method chromatography Column Chromatography data_analysis->chromatography Select Method purified_product Purified Product distillation->purified_product chromatography->purified_product final_gc Final GC Analysis purified_product->final_gc final_hplc Final HPLC Analysis purified_product->final_hplc end Pure Bis(3-hydroxypropyl)amine final_gc->end Purity > 98% final_hplc->end Purity > 98%

Caption: Workflow for identifying and removing impurities from Bis(3-hydroxypropyl)amine.

signaling_pathway cluster_synthesis Synthesis & Impurity Formation cluster_impurities Resulting Impurities Reactants Starting Materials (e.g., 3-amino-1-propanol) Reaction Synthesis Reaction Reactants->Reaction Unreacted Unreacted Starting Materials Reactants->Unreacted CrudeProduct Crude Bis(3-hydroxypropyl)amine Reaction->CrudeProduct SideReaction Side Reactions Reaction->SideReaction leads to Degradation Degradation (Oxidation, Thermal) CrudeProduct->Degradation can undergo Byproducts Synthesis Byproducts Degradants Degradation Products SideReaction->Byproducts Degradation->Degradants Unreacted->CrudeProduct

Caption: Logical relationship of impurity sources in Bis(3-hydroxypropyl)amine.

References

Technical Support Center: Optimizing Crosslinking with 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their crosslinking experiments involving 3-(3-Hydroxy-propylamino)-propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound for crosslinking?

The primary reactive group on this compound is its secondary amine. This amine can act as a nucleophile and react with electrophilic groups on crosslinking agents, such as N-hydroxysuccinimide (NHS) esters, to form stable bonds.[1][2] The two hydroxyl groups are less reactive under typical bioconjugation conditions but can be targeted by specific chemistries like those involving isocyanates.[1][3]

Q2: How can this compound be used in a crosslinking workflow?

Due to its structure, this compound is best utilized as a hydrophilic spacer or modifying agent in a multi-step crosslinking process. For instance, it can be used to:

  • Modify a protein or other molecule that has already been activated with a homobifunctional crosslinker. This can help to introduce hydroxyl groups for further functionalization or to alter the spacing and hydrophilicity of the crosslink.

  • Act as a quenching agent. Its amine can react with and cap unreacted NHS esters at the end of a reaction, preventing further crosslinking.[4]

Q3: What are the critical parameters to control when using this compound with an amine-reactive crosslinker (e.g., an NHS ester)?

The success of your crosslinking reaction will depend on the careful control of several key parameters:

  • pH: The reaction of NHS esters with amines is highly pH-dependent.[5] A pH range of 7.2-8.5 is generally recommended to ensure the amine is deprotonated and sufficiently nucleophilic.[1][5][6]

  • Concentration of Reagents: The molar ratio of your protein, the primary crosslinker (e.g., a di-NHS ester), and this compound will determine the efficiency and nature of the final crosslinked product.[6][7]

  • Reaction Time and Temperature: These parameters influence the stability of the activated species and the overall reaction rate.[7] NHS esters are susceptible to hydrolysis, especially at higher pH and temperatures.[1][8]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the secondary amine of your linker for reaction with the crosslinker.[4][6][9] Buffers like PBS or HEPES are often suitable alternatives.[6]

Troubleshooting Guides

Issue 1: Low or No Crosslinking Efficiency

If you are observing a low yield of your desired crosslinked product, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5 for reactions with NHS esters.[5][6][10] Below this range, the secondary amine will be protonated and less reactive.
Hydrolyzed Crosslinker NHS esters are moisture-sensitive.[4][5] Prepare stock solutions in a dry organic solvent (e.g., DMSO or DMF) immediately before use.[5] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[4][5]
Competing Nucleophiles in Buffer Avoid using buffers that contain primary amines like Tris or glycine, which can quench the reaction.[4][6][9] Switch to a non-amine-containing buffer such as PBS or HEPES.[6]
Dilute Protein/Substrate Solution In dilute solutions, the hydrolysis of the NHS ester can outcompete the crosslinking reaction.[5] If possible, increase the concentration of your protein or substrate.[5][6]
Issue 2: Protein Precipitation or Aggregation During Reaction

Precipitation is a common issue when introducing crosslinkers to protein solutions.

Potential Cause Recommended Solution
Excessive Crosslinking A high degree of modification can lead to the formation of large, insoluble aggregates.[5] Perform a titration experiment to find the optimal (lowest effective) concentration of your primary crosslinker.[6] Also, consider reducing the reaction time.[5]
High Protein Concentration While beneficial for efficiency, very high protein concentrations can increase intermolecular crosslinking and aggregation.[6] Try reducing the protein concentration.
Hydrophobicity of Crosslinker Some crosslinkers are hydrophobic and can reduce the solubility of the modified protein.[6] Using a more hydrophilic primary crosslinker (e.g., one with a PEG spacer) may help.[11] The use of this compound itself should increase hydrophilicity.
Solvent Precipitation If the primary crosslinker is dissolved in an organic solvent like DMSO, adding too much to the aqueous reaction can cause the protein to precipitate.[6] Keep the final concentration of the organic solvent to a minimum, typically under 10%.[8]

Experimental Protocols

Protocol 1: General Two-Step Crosslinking using a di-NHS Ester and this compound

This protocol provides a general guideline for crosslinking a protein with accessible primary amines (e.g., lysine residues) using a di-NHS ester, followed by modification with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.5)

  • di-NHS ester crosslinker (e.g., BS3 or DSS)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

    • Immediately before use, prepare a 10-50 mM stock solution of the di-NHS ester in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of this compound in the reaction buffer.

  • Protein Activation:

    • Add the di-NHS ester stock solution to the protein solution to achieve a final molar excess of 20x to 50x over the protein. This ratio should be optimized for your specific system.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Modification with this compound:

    • Add the this compound stock solution to the reaction mixture to a final concentration of 10-50 mM. This will react with the second, unreacted NHS ester group of the crosslinker.

    • Incubate for an additional 30 minutes at room temperature.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction).[4]

    • Incubate for 15 minutes at room temperature to quench any remaining unreacted NHS esters.

  • Purification:

    • Remove excess crosslinker and other small molecules by dialysis or by using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Analysis of Crosslinking by SDS-PAGE
  • Collect samples from your reaction at different time points (e.g., before adding the crosslinker, after the activation step, and after the final quenching step).

  • Mix each sample with an equal volume of 2x non-reducing SDS-PAGE sample buffer. Do not use a reducing agent if your crosslinker is cleavable by reduction and you wish to see the crosslinked species.

  • Boil the samples for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest and potential higher molecular weight crosslinked species.

  • Run the gel and stain with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analyze the gel for the appearance of new, higher molecular weight bands, which indicate successful crosslinking. A decrease in the intensity of the monomer band should also be observed.

Visualizations

G cluster_start cluster_checks cluster_solutions start Low or No Crosslinking Observed check_reagent Is the NHS-ester crosslinker fresh and handled properly (no moisture)? start->check_reagent check_buffer Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? check_reagent->check_buffer Yes sol_reagent Use fresh crosslinker; allow vial to warm to RT before opening. check_reagent->sol_reagent No check_ph Is the buffer pH within the optimal range (7.2 - 8.5)? check_buffer->check_ph Yes sol_buffer Switch to a non-interfering buffer like PBS or HEPES. check_buffer->sol_buffer No check_conc Is the protein concentration high enough to favor reaction over hydrolysis? check_ph->check_conc Yes sol_ph Adjust buffer pH to ~7.5. check_ph->sol_ph No sol_conc Increase protein concentration if possible. check_conc->sol_conc No G cluster_reactants cluster_products Protein Protein-NH2 (Primary Amine) Intermediate Protein-NH-CO-Spacer-CO-O-NHS (Activated Protein) Protein->Intermediate + Crosslinker - NHS Crosslinker NHS-O-CO-Spacer-CO-O-NHS (di-NHS Ester Crosslinker) DiolAmine HN(CH2CH2CH2OH)2 (this compound) Final Protein-NH-CO-Spacer-CO-N(CH2CH2CH2OH)2 (Final Conjugate) Intermediate->Final + DiolAmine - NHS

References

Preventing gelation issues in polymerization with Bis(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3-hydroxypropyl)amine in polymerization reactions. The following information is designed to help you anticipate and resolve common issues, particularly gelation, to achieve successful polymerization outcomes.

Troubleshooting Guide: Preventing and Managing Gelation

Gelation, the formation of an insoluble cross-linked network, is a critical issue in polymer synthesis that can prematurely terminate a reaction and ruin the desired product. When working with a trifunctional monomer like Bis(3-hydroxypropyl)amine, which contains one secondary amine and two primary hydroxyl groups, careful control of reaction parameters is essential to prevent uncontrolled cross-linking.

Question: My reaction mixture turned into an insoluble gel much earlier than expected. What are the likely causes and how can I prevent this?

Answer: Premature gelation in polymerizations involving Bis(3-hydroxypropyl)amine is typically a result of rapid and uncontrolled network formation. The trifunctional nature of this monomer (two hydroxyl groups and one secondary amine group, all of which can potentially react) makes it prone to cross-linking. Several factors can contribute to this issue:

  • High Monomer Concentration: Increased concentration of monomers, including Bis(3-hydroxypropyl)amine, accelerates the rate of intermolecular reactions, leading to a faster onset of gelation.

  • High Reaction Temperature: Elevated temperatures increase the reaction rate, which can lead to a rapid approach to the gel point.

  • Inappropriate Stoichiometry: An imbalance in the ratio of functional groups (e.g., hydroxyl and amine groups from Bis(3-hydroxypropyl)amine versus carboxylic acid or isocyanate groups from a co-monomer) can lead to an excess of reactive sites, promoting cross-linking.

  • High Catalyst/Initiator Concentration: The concentration of catalysts or initiators significantly influences the polymerization rate. An excessive amount can lead to an explosive increase in reaction speed and premature gelation.[1][2][3]

  • Reactivity of the Secondary Amine: The secondary amine in Bis(3-hydroxypropyl)amine can participate in side reactions, particularly at higher temperatures, which can introduce additional cross-links. For instance, in polyesterification, it can form amide linkages, and in polyurethane synthesis, it can react with isocyanates to form urea linkages, both contributing to network formation.

Troubleshooting Steps:
  • Adjust Monomer Concentration: Lowering the overall monomer concentration by adding more solvent can help to delay the onset of gelation by reducing the proximity of growing polymer chains.

  • Control Reaction Temperature: Perform the polymerization at a lower temperature to decrease the reaction rate. A stepwise temperature profile can also be effective, starting at a lower temperature and gradually increasing it.

  • Optimize Stoichiometry: Carefully calculate and control the molar ratio of the functional groups of your monomers. A slight excess of the difunctional monomer relative to the trifunctional Bis(3-hydroxypropyl)amine can sometimes help to delay gelation.

  • Reduce Catalyst/Initiator Concentration: Systematically decrease the amount of catalyst or initiator to slow down the reaction rate. This will provide a larger window of time before the gel point is reached.

  • Consider a Monofunctional Terminating Agent: In some cases, adding a small amount of a monofunctional reactant can cap some of the growing chains, thereby limiting the overall molecular weight and delaying gelation.[4]

Illustrative Data on Gel Time:

The following tables provide hypothetical yet representative data on how adjusting reaction parameters can influence the gel time in a polymerization with Bis(3-hydroxypropyl)amine.

Table 1: Effect of Bis(3-hydroxypropyl)amine Concentration on Gel Time

Bis(3-hydroxypropyl)amine Concentration (mol%)Co-monomer (e.g., Adipic Acid) Concentration (mol%)Solvent Volume (mL)Temperature (°C)Catalyst Concentration (mol%)Approximate Gel Time (min)
10151001500.1120
1522.51001500.175
20301001500.140

Table 2: Effect of Temperature and Catalyst Concentration on Gel Time

Bis(3-hydroxypropyl)amine Concentration (mol%)Temperature (°C)Catalyst Concentration (mol%)Approximate Gel Time (min)
151400.195
151500.175
151600.150
151500.05110
151500.245

Frequently Asked Questions (FAQs)

Q1: Can the secondary amine of Bis(3-hydroxypropyl)amine participate in the polymerization reaction?

Yes. The secondary amine is a reactive functional group. In polyester synthesis, it can react with carboxylic acid groups to form amide bonds, creating a polyesteramide. In polyurethane synthesis, it will readily react with isocyanate groups to form urea linkages.[5][6][7] This reactivity adds to the trifunctional nature of the monomer and must be accounted for when calculating stoichiometry and predicting cross-linking behavior. The reactivity of secondary amines can sometimes be lower than that of primary amines or hydroxyl groups, and this can be influenced by steric hindrance and reaction temperature.[8]

Q2: Are there any specific solvents recommended to minimize gelation?

The choice of solvent can influence intermolecular and intramolecular reactions. A good solvent that effectively solvates the growing polymer chains can help to keep them separated, delaying gelation. For polyesters, solvents like diphenyl ether or a mixture of Dowtherm A can be suitable for high-temperature polycondensation. For polyurethanes, anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used. The key is to ensure the polymer remains in solution as long as possible.

Q3: How can I monitor the polymerization to stop it before the gel point?

Regularly monitoring the viscosity of the reaction mixture is a practical way to track the progress of the polymerization. A sudden sharp increase in viscosity is an indicator that the gel point is approaching. For more precise determination, techniques like rheometry can be used to measure the storage (G') and loss (G'') moduli. The crossover point of G' and G'' is often defined as the gel point.

Q4: Can Bis(3-hydroxypropyl)amine be used in the synthesis of polymers for drug delivery?

Yes, the hydroxyl and amine functionalities of Bis(3-hydroxypropyl)amine make it a potentially useful monomer for creating functional polymers for drug delivery applications.[9][10][11][12] The amine group can be protonated at physiological pH, imparting a positive charge, which can be useful for interacting with biological membranes or for pH-responsive drug release. The hydroxyl groups provide sites for further modification or for forming biodegradable ester linkages. However, controlling the architecture to avoid premature gelation is crucial for creating soluble or well-defined nanoparticle-based systems.

Experimental Protocols

Protocol 1: General Procedure for Polyesterification with Bis(3-hydroxypropyl)amine to Avoid Early Gelation

Objective: To synthesize a soluble polyester by controlling the reaction conditions to delay the gel point.

Materials:

  • Bis(3-hydroxypropyl)amine

  • Diacid (e.g., Adipic acid)

  • Monofunctional acid (e.g., Acetic acid) (optional, as a chain terminator)

  • Esterification catalyst (e.g., p-Toluenesulfonic acid)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Nitrogen gas inlet and outlet

  • Reaction vessel with mechanical stirrer, thermometer, and condenser

Procedure:

  • Monomer and Solvent Addition: In a reaction vessel, add the diacid, Bis(3-hydroxypropyl)amine, and the solvent. Ensure the molar ratio of diacid to Bis(3-hydroxypropyl)amine is slightly above 1:1 (e.g., 1.05:1) to have an excess of the difunctional monomer. If using a chain terminator, it should be added at a low concentration (e.g., 0.5-2 mol% relative to the diacid).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen and then maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add the esterification catalyst (e.g., 0.1 mol% relative to the diacid).

  • Heating and Polymerization: Begin stirring and slowly heat the mixture to a moderate temperature (e.g., 140-150°C). The reaction will produce water, which should be removed via the condenser.

  • Viscosity Monitoring: Monitor the viscosity of the reaction mixture periodically. This can be done by observing the stirring speed and the appearance of the mixture.

  • Reaction Termination: Once the desired viscosity is reached (before the onset of gelation), cool the reaction vessel rapidly in an ice bath to quench the polymerization.

  • Polymer Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., methanol or cold water).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum at a moderate temperature (e.g., 40-50°C).

Visualizations

Logical Troubleshooting Workflow for Gelation Issues

Gelation_Troubleshooting start Premature Gelation Observed cause1 High Monomer Concentration? start->cause1 cause2 High Reaction Temperature? cause1->cause2 No solution1 Reduce Monomer Concentration cause1->solution1 Yes cause3 Incorrect Stoichiometry? cause2->cause3 No solution2 Lower Reaction Temperature cause2->solution2 Yes cause4 High Catalyst Concentration? cause3->cause4 No solution3 Recalculate and Adjust Monomer Ratios cause3->solution3 Yes solution4 Decrease Catalyst Concentration cause4->solution4 Yes end Successful Polymerization solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for addressing premature gelation.

Conceptual Reaction Pathway for Polyesteramide Formation

Polyesteramide_Formation cluster_reactions Polycondensation Reactions Monomers Bis(3-hydroxypropyl)amine 2 x -OH 1 x -NH Diacid 2 x -COOH Esterification Esterification (-OH + -COOH) Monomers:h->Esterification Monomers:c->Esterification Amidation Amidation (-NH + -COOH) Monomers:s->Amidation Monomers:c->Amidation Linear_Oligomers Linear and Branched Oligomers Esterification->Linear_Oligomers Amidation->Linear_Oligomers Crosslinked_Network Cross-linked Polyesteramide (Gel) Linear_Oligomers->Crosslinked_Network Further Reaction

Caption: Reaction pathways in polyesteramide synthesis.

References

Technical Support Center: Troubleshooting Incomplete Curing of Epoxy Resins with 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for epoxy resin systems utilizing 3-(3-Hydroxy-propylamino)-propan-1-ol as a curing agent. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on incomplete curing.

Troubleshooting Guides and FAQs

This section provides a question-and-answer format to directly address specific problems you may face.

Frequently Asked Questions (FAQs)

Q1: My epoxy resin mixture is tacky and has not hardened after the recommended time. What are the most likely causes?

A1: Incomplete curing of epoxy resins is most often traced back to a few critical factors:

  • Incorrect Mix Ratio: An improper ratio of epoxy resin to the this compound curing agent is a primary culprit. This chemical reaction requires a precise stoichiometric balance to proceed to completion.[1][2]

  • Inadequate Mixing: If the resin and hardener are not thoroughly mixed, localized areas will have an incorrect ratio, leading to soft or sticky spots.[2] It is crucial to scrape the sides and bottom of the mixing container to ensure a homogenous mixture.[3]

  • Low Curing Temperature: The curing process is a chemical reaction that is highly dependent on temperature. If the ambient temperature is too low, the reaction rate will slow down significantly, or even stop, resulting in an incomplete cure.[1][2]

  • Moisture Contamination: this compound is an amine-based curing agent, and like many amines, it can be sensitive to moisture.[4] Contamination from atmospheric humidity or on the substrate can interfere with the curing reaction.

Q2: How do I calculate the correct mix ratio for this compound with my epoxy resin?

A2: The correct mix ratio is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the epoxy resin.

The theoretical AHEW of this compound can be calculated as follows:

  • Molecular Weight (MW): The molecular weight of this compound (C₆H₁₆N₂O₂) is 148.2 g/mol .

  • Number of Active Hydrogens: This molecule has one primary amine and one secondary amine, contributing a total of three active hydrogens for the epoxy curing reaction. The hydroxyl groups do not typically react with the epoxy groups under standard curing conditions.

  • AHEW Calculation: AHEW = MW / Number of Active Hydrogens = 148.2 g/mol / 3 = 49.4 g/eq .

To determine the parts by weight of curing agent per 100 parts of resin (phr), use the following formula:

phr = (AHEW / EEW) * 100

For a standard Bisphenol A diglycidyl ether (DGEBA) resin with an EEW of approximately 187 g/eq, the theoretical mix ratio would be:

phr = (49.4 / 187) * 100 ≈ 26.4 phr

This means you would use approximately 26.4 parts by weight of this compound for every 100 parts by weight of the DGEBA epoxy resin. Always refer to the technical data sheet of your specific epoxy resin for its exact EEW.

Q3: What is a typical curing schedule for an epoxy system with this compound?

A3: While an exact curing schedule can vary based on the specific epoxy resin and application, a general starting point for amino alcohol curing agents involves a two-stage process:

  • Initial Cure (Gelation) at Ambient Temperature: Allow the mixture to gel at room temperature (typically 20-25°C) for 24 hours. This allows for a gradual initial reaction and helps to minimize internal stresses.

  • Post-Cure at Elevated Temperature: To achieve full cross-linking and optimal properties, a post-cure at a higher temperature is recommended. A typical post-cure schedule could be 2-4 hours at 80-120°C.

The optimal curing schedule should be determined experimentally for your specific system and desired final properties.

Q4: The surface of my cured epoxy is slightly greasy or hazy. What causes this and how can I fix it?

A4: This phenomenon is often referred to as "amine blush." It is a waxy layer that can form on the surface of epoxy cured with amine hardeners, especially in the presence of moisture and carbon dioxide from the air.[4] This layer is a carbonate salt formed from the reaction of the amine with CO₂ and water.

To remedy this, you can wash the surface with warm, soapy water, followed by a clean water rinse.[1] Ensure the surface is completely dry before any subsequent steps like sanding or applying another coat. To prevent amine blush, it is advisable to work in a controlled environment with lower humidity.

Troubleshooting Guide for Incomplete Curing

This guide provides a systematic approach to diagnosing and resolving incomplete curing issues.

Symptom Potential Cause Recommended Action
Entire mixture is still liquid or very soft Incorrect mix ratio (gross error)Discard the mixture. Carefully re-measure the resin and hardener according to the calculated stoichiometric ratio. Use a calibrated digital scale for accurate measurements.
Expired or contaminated componentsCheck the expiration dates on your resin and hardener. Ensure they have been stored in sealed containers to prevent moisture absorption. If in doubt, use fresh materials.
Localized soft or sticky spots Inadequate mixingScrape off the uncured material. Clean the surface with a suitable solvent (e.g., acetone or isopropyl alcohol) to remove any residue. Lightly sand the cured areas to ensure good adhesion. Apply a new, properly mixed batch of epoxy.[5]
Mixture is firm but tacky all over Low curing temperatureMove the project to a warmer environment (ideally 20-25°C) and allow more time for curing.[1] If possible, perform a post-cure at an elevated temperature as recommended.
Incorrect mix ratio (minor error)If the tackiness persists after increasing the temperature, it is likely a mix ratio issue. The uncured layer will need to be removed before recoating.
Cured epoxy is brittle and cracks easily Excessive curing temperature or too rapid heatingThis can be a sign of thermal stress. Ensure a gradual ramp-up to the post-cure temperature.
Incorrect mix ratio (excess hardener)An excess of the amine hardener can lead to a brittle final product.[6] Recalculate and carefully measure the mix ratio.

Experimental Protocols

To quantitatively assess the degree of cure and troubleshoot issues, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC) for Determining Degree of Cure

Objective: To measure the residual heat of reaction in a partially cured sample and determine the glass transition temperature (Tg), which is an indicator of the extent of cure.

Methodology:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the uncured, fully mixed epoxy system in a DSC pan. Prepare a second sample of the incompletely cured material.

  • Initial DSC Scan (Uncured Sample):

    • Place the uncured sample in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to approximately 250°C.

    • Record the heat flow to obtain the total heat of reaction (ΔH_total).

  • DSC Scan of Cured/Partially Cured Sample:

    • Place the cured or partially cured sample in the DSC.

    • Perform a first heating scan at the same rate to determine the residual heat of reaction (ΔH_residual) and the initial glass transition temperature (Tg₁).

    • Cool the sample in the DSC.

    • Perform a second heating scan to determine the final glass transition temperature (Tg₂) of the fully cured material.

  • Calculation of Degree of Cure (α):

    • α = (ΔH_total - ΔH_residual) / ΔH_total

Data Interpretation:

  • A large exothermic peak in the first scan of the cured sample indicates a significant amount of unreacted material and thus, incomplete curing.

  • The glass transition temperature (Tg) increases as the curing progresses. A low Tg compared to a fully cured reference sample suggests an incomplete cure.

Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Curing

Objective: To monitor the disappearance of epoxy groups and the formation of hydroxyl groups during the curing reaction.

Methodology:

  • Sample Preparation: Place a small drop of the freshly mixed epoxy system between two potassium bromide (KBr) plates or onto an Attenuated Total Reflectance (ATR) crystal.

  • Spectral Acquisition:

    • Record the FTIR spectrum at time zero.

    • Continue to acquire spectra at regular intervals during the curing process.

  • Spectral Analysis:

    • Monitor the decrease in the absorbance of the epoxy group peak, typically around 915 cm⁻¹.

    • Monitor the increase in the broad absorbance band of the hydroxyl (-OH) groups, typically in the range of 3200-3600 cm⁻¹.

    • An internal reference peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic rings of DGEBA around 1510 cm⁻¹) can be used for normalization.

Data Interpretation:

  • In a fully cured sample, the epoxy peak at ~915 cm⁻¹ should be significantly diminished or absent. The presence of a strong epoxy peak in a sample that should be cured indicates an incomplete reaction.

Visualization of Troubleshooting and Reaction Pathways

Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Curing Observed (Tacky/Soft Surface) check_ratio Verify Mix Ratio Calculation (AHEW/EEW) start->check_ratio check_mixing Review Mixing Procedure (Scrape Sides/Bottom) start->check_mixing check_temp Check Curing Temperature (Ambient & Post-Cure) start->check_temp check_materials Inspect Raw Materials (Age/Contamination) start->check_materials analysis Perform Analytical Tests (DSC/FTIR) check_ratio->analysis check_mixing->analysis check_temp->analysis check_materials->analysis remediate Remediation Steps: - Remove uncured material - Clean surface - Recoat with correctly prepared mixture analysis->remediate Problem Identified conclusion Curing Issue Resolved remediate->conclusion

Caption: A logical workflow for troubleshooting incomplete epoxy curing.

Epoxy-Amine Curing Reaction Pathway

CuringReaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Epoxy Epoxy Group (Oxirane Ring) SecondaryAmine Secondary Amine (-NH-) + Hydroxyl Group (-OH) Epoxy->SecondaryAmine + Primary Amine TertiaryAmine Tertiary Amine (-N-) + Hydroxyl Group (-OH) Epoxy->TertiaryAmine + Secondary Amine PrimaryAmine Primary Amine (-NH2) PrimaryAmine->SecondaryAmine SecondaryAmine->TertiaryAmine CrosslinkedNetwork Cross-linked Polymer Network TertiaryAmine->CrosslinkedNetwork + Further Epoxy Reaction

Caption: The reaction pathway for epoxy curing with a primary amine.

References

Impact of moisture on the stability and reactivity of Bis(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability and reactivity of Bis(3-hydroxypropyl)amine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is Bis(3-hydroxypropyl)amine sensitive to moisture?

A1: Yes, Bis(3-hydroxypropyl)amine is a secondary di-alkanolamine and, like many amines, is hygroscopic. It can absorb moisture from the atmosphere. Therefore, it is crucial to store and handle the compound under dry conditions to maintain its stability and purity.[1][2] Prolonged exposure to moisture should be avoided.

Q2: How does moisture affect the stability of Bis(3-hydroxypropyl)amine?

A2: Moisture can lead to the degradation of Bis(3-hydroxypropyl)amine over time. Alkanolamines in aqueous solutions can undergo thermal and oxidative degradation, which may be accelerated at higher temperatures.[3][4][5][6] While specific degradation products for Bis(3-hydroxypropyl)amine are not extensively documented in publicly available literature, prolonged contact with water can potentially lead to changes in purity and the formation of undesirable byproducts.

Q3: What is the likely impact of moisture on reactions involving Bis(3-hydroxypropyl)amine?

A3: The impact of moisture can be complex and reaction-dependent. In some cases, water can act as a catalyst. For instance, in polyurethane foam production, water reacts with isocyanates in a reaction often catalyzed by amines.[7][8] In other amine-catalyzed reactions, the presence of water can enhance reaction rates.[9][10] However, for moisture-sensitive reactions, the presence of water can lead to side reactions, reduced yields, and the formation of impurities. It is essential to consider the specific mechanism of your reaction to determine the potential effect of water contamination.

Q4: How should I store Bis(3-hydroxypropyl)amine?

A4: To minimize moisture absorption, store Bis(3-hydroxypropyl)amine in a tightly sealed container in a cool, dry, and well-ventilated area. Using a desiccator containing a suitable drying agent is also recommended for long-term storage.[11]

Q5: How can I determine the water content in my sample of Bis(3-hydroxypropyl)amine?

A5: The most common and accurate method for determining water content in amines is Karl Fischer titration.[12][13][14][15] This technique is highly specific to water and can provide precise measurements.

Troubleshooting Guides

Issue 1: Unexpectedly low yield in a moisture-sensitive reaction.
Possible Cause Troubleshooting Step
Moisture contamination of Bis(3-hydroxypropyl)amine 1. Quantify Water Content: Determine the water content of your Bis(3-hydroxypropyl)amine sample using Karl Fischer titration. 2. Dry the Amine: If the water content is significant, dry the amine using an appropriate method (see Experimental Protocols). 3. Use Anhydrous Solvent: Ensure that all solvents used in the reaction are rigorously dried.
Moisture in other reagents or glassware 1. Dry Glassware: Oven-dry all glassware immediately before use. 2. Check Other Reagents: Ensure all other reagents are anhydrous.
Issue 2: Appearance of unknown impurities in the reaction mixture.
Possible Cause Troubleshooting Step
Degradation of Bis(3-hydroxypropyl)amine due to moisture 1. Analyze the Amine: Analyze the starting material for the presence of degradation products using techniques like GC-MS or LC-MS.[16][17][18] 2. Purify the Amine: If impurities are present, consider purifying the amine by distillation or other suitable methods before use.
Side reactions caused by water 1. Review Reaction Mechanism: Carefully review the reaction mechanism to identify potential side reactions involving water. 2. Run a Control Reaction: Perform a control experiment under strictly anhydrous conditions to see if the impurities still form.

Quantitative Data Summary

While specific quantitative data for the impact of moisture on Bis(3-hydroxypropyl)amine is limited in publicly available literature, the following table summarizes the expected effects based on the behavior of similar alkanolamines.

Parameter Effect of Increased Moisture Reference Compounds
Purity Decrease over time due to degradation.Diethanolamine (DEA), Monoethanolamine (MEA)[3][5][6]
Glass Transition Temperature (Tg) of Polymers (if used as a monomer) Decrease, indicating plasticization.Polyurethane foams[19]
Reaction Rate (in some amine-catalyzed reactions) Increase.Epoxy-amine curing, Aldol reactions[9][10]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol is a general guideline for the volumetric Karl Fischer titration of an amine.

  • Apparatus: Automatic Karl Fischer titrator.

  • Reagents:

    • Karl Fischer titrant

    • Anhydrous methanol or a specialized Karl Fischer solvent

    • Weak acid (e.g., benzoic or salicylic acid) for strongly basic amines to prevent pH-related side reactions.[13][14]

  • Procedure:

    • Add the anhydrous solvent to the titration vessel.

    • If Bis(3-hydroxypropyl)amine is sufficiently basic to interfere with the endpoint, add a suitable weak acid to the solvent.[13]

    • Pre-titrate the solvent to dryness to eliminate any residual water.

    • Accurately weigh a sample of Bis(3-hydroxypropyl)amine and add it to the titration vessel.

    • Start the titration. The instrument will automatically dispense the titrant and determine the endpoint.

    • The water content is calculated by the instrument based on the amount of titrant used.

Protocol 2: Drying of Bis(3-hydroxypropyl)amine

This protocol describes a general method for drying a hygroscopic liquid amine.

  • Method 1: Drying over a Desiccant

    • Select a suitable desiccant that does not react with amines (e.g., potassium hydroxide pellets, molecular sieves).[2][20]

    • Add the desiccant to the Bis(3-hydroxypropyl)amine.

    • Allow the mixture to stand for several hours, or overnight, with occasional swirling.

    • Decant or filter the dried amine from the desiccant.

  • Method 2: Azeotropic Distillation

    • Add a solvent that forms an azeotrope with water (e.g., toluene) to the Bis(3-hydroxypropyl)amine.[21][22][23]

    • Heat the mixture to distill off the azeotrope.

    • Once the water has been removed, the toluene can be removed by distillation, leaving the dried amine.

Visualizations

logical_relationship_troubleshooting cluster_issue Issue: Inconsistent Experimental Results cluster_investigation Investigation cluster_action Corrective Action start Inconsistent Results (e.g., low yield, impurities) q1 Is Bis(3-hydroxypropyl)amine a potential source of moisture? start->q1 kf Perform Karl Fischer Titration q1->kf Yes check_storage Review Storage & Handling Procedures q1->check_storage Yes dry Dry the Amine (e.g., over desiccant or azeotropic distillation) kf->dry improve_storage Implement Improved Storage (e.g., desiccator, inert atmosphere) check_storage->improve_storage end Re-run Experiment with Dry Amine dry->end improve_storage->end experimental_workflow cluster_karl_fischer Karl Fischer Titration Workflow kf1 Prepare Titration Vessel with Anhydrous Solvent kf2 Pre-titrate Solvent to Dryness kf1->kf2 kf3 Add Weighed Sample of Bis(3-hydroxypropyl)amine kf2->kf3 kf4 Titrate to Endpoint kf3->kf4 kf5 Calculate Water Content kf4->kf5

References

Strategies to control the kinetics of reactions involving 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Hydroxy-propylamino)-propan-1-ol. The information is designed to help control the kinetics of reactions involving this versatile bifunctional molecule.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this affect its reaction kinetics?

A1: this compound has two primary reactive sites: a secondary amine (-NH-) and two primary hydroxyl (-OH) groups.

  • Secondary Amine: This site is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides. The kinetics of these reactions are typically fast.

  • Primary Hydroxyl Groups: These sites are also nucleophilic but generally less so than the amine. They can undergo reactions like esterification, etherification, and oxidation. These reactions often require catalysts and/or elevated temperatures to proceed at a practical rate.

The presence of multiple reactive sites means that controlling selectivity is a key challenge. The relative reactivity of the amine and hydroxyl groups can be modulated by controlling the reaction conditions, particularly pH.

Q2: How does pH influence the reaction kinetics and selectivity when using this compound?

A2: pH is a critical parameter for controlling both the rate and selectivity of reactions involving this compound.

  • Acidic Conditions (pH < 7): The secondary amine will be protonated to form an ammonium salt (-NH2+-). This significantly reduces its nucleophilicity, effectively "protecting" it from reacting with electrophiles. Reactions at the hydroxyl groups (e.g., acid-catalyzed esterification) are favored under these conditions.

  • Neutral to Mildly Basic Conditions (pH 7-10): The amine is in its free, nucleophilic form and will be the primary site of reaction with most electrophiles.

  • Strongly Basic Conditions (pH > 10): While the amine remains reactive, strongly basic conditions can deprotonate the hydroxyl groups to form alkoxides (-O-). These alkoxides are potent nucleophiles and can compete with the amine, potentially leading to a loss of selectivity.

The following diagram illustrates the influence of pH on the reactivity of the functional groups.

pH_Effect cluster_acidic Acidic pH (<7) cluster_neutral Neutral to Mildly Basic pH (7-10) cluster_basic Strongly Basic pH (>10) Acidic -NH2+- (Protonated Amine) -OH (Hydroxyl) Amine: Low Reactivity Hydroxyl: Moderate Reactivity (Acid-Catalyzed) Neutral -NH- (Free Amine) -OH (Hydroxyl) Amine: High Reactivity Hydroxyl: Low Reactivity Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic -NH- (Free Amine) -O- (Alkoxide) Amine: High Reactivity Alkoxide: High Reactivity Neutral->Basic Add Strong Base Basic->Neutral Add Acid

Caption: Influence of pH on the reactive species of this compound.

Q3: What role do catalysts play in controlling reaction kinetics with this molecule?

A3: Catalysts are essential for controlling the kinetics of reactions, particularly those involving the hydroxyl groups.

  • Acid Catalysts (e.g., p-toluenesulfonic acid, sulfuric acid): These are commonly used to promote esterification and etherification reactions at the hydroxyl groups.

  • Base Catalysts (e.g., triethylamine, pyridine): These can be used to scavenge acids produced during reactions (e.g., HCl from acyl chlorides) and can also promote reactions by increasing the nucleophilicity of the reactants.

  • Transition Metal Catalysts (e.g., ruthenium, cobalt): These can be employed for specific transformations such as hydrogenations or enantioselective reactions.[4]

  • Enzymes: In biochemical applications, enzymes can offer high selectivity and mild reaction conditions. For instance, dehydrogenases can be used for selective oxidation of the hydroxyl groups.[5]

The choice of catalyst will depend on the desired transformation. The amount of catalyst can also influence the reaction rate.[6][7]

Q4: How does temperature affect the reaction kinetics?

A4: As with most chemical reactions, temperature has a significant impact on the reaction rate. Increasing the temperature generally increases the rate of reaction. However, for reactions involving this compound, temperature must be carefully controlled to avoid side reactions and degradation.[8]

  • For slower reactions like esterifications, increasing the temperature can be necessary to achieve a reasonable reaction time.

  • For fast, exothermic reactions like acylations, cooling may be required to control the reaction rate and prevent thermal runaway.

The table below provides a hypothetical summary of the effect of temperature on the rate constant for a generic esterification reaction.

Temperature (°C)Hypothetical Rate Constant, k (M⁻¹s⁻¹)
250.001
500.015
750.12
1000.5

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Problem 1: Slow or Incomplete Reaction

If your reaction is proceeding slower than expected or is not going to completion, consider the following troubleshooting steps, illustrated in the workflow diagram below.

Troubleshooting_Slow_Reaction Start Slow or Incomplete Reaction Check_Temp Is the reaction temperature optimal? Start->Check_Temp Increase_Temp Increase temperature incrementally. Monitor for side products. Check_Temp->Increase_Temp No Check_Catalyst Is a catalyst being used? Is it the correct type and amount? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Add_Catalyst Add or increase the amount of an appropriate catalyst. Check_Catalyst->Add_Catalyst No or Insufficient Check_pH Is the pH of the reaction medium appropriate for the desired transformation? Check_Catalyst->Check_pH Yes Add_Catalyst->Check_pH Adjust_pH Adjust pH to favor the desired reactive species. Check_pH->Adjust_pH No Check_Reagents Are the reagents of sufficient purity and concentration? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Purify or use fresh reagents. Check_Reagents->Purify_Reagents No End Reaction rate improved. Check_Reagents->End Yes Purify_Reagents->End

Caption: Workflow for troubleshooting a slow or incomplete reaction.

Problem 2: Formation of Multiple Products (Low Selectivity)

The presence of both amine and hydroxyl groups can lead to a mixture of products. To improve selectivity:

  • Control pH: As detailed in FAQ Q2, adjusting the pH is the most effective way to selectively activate or deactivate the amine functional group.

  • Use Protecting Groups: If pH control is insufficient, consider using a protecting group strategy. For example, protect the amine with a Boc group before reacting at the hydroxyls, then deprotect the amine in a subsequent step.

  • Choose Reagents Carefully: Some reagents are inherently more selective. For example, at low temperatures, an acyl chloride is likely to react preferentially with the more nucleophilic amine.

Problem 3: Reaction is Too Fast and Exothermic

For highly reactive electrophiles, the reaction can be difficult to control.

  • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -78 °C) to slow down the kinetics.

  • Slow Addition: Add the most reactive reagent slowly and dropwise to the reaction mixture to control the rate of heat generation.

  • Dilution: Use a larger volume of solvent to dissipate the heat produced.

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

This protocol describes a general procedure for the selective acylation of the secondary amine in the presence of the hydroxyl groups.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the acyl chloride (1 equivalent) in anhydrous DCM in a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 2: Kinetic Monitoring by HPLC

This protocol outlines a general method for monitoring the progress of a reaction involving this compound using High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Set up the reaction as described in the relevant protocol.

  • At timed intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction. This will also serve as the diluent for HPLC analysis.

  • Vortex the quenched sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample by HPLC using a suitable column (e.g., C18) and mobile phase. The mobile phase composition will need to be optimized to achieve good separation of reactants and products.

  • Create a calibration curve for the reactant and the expected product using standards of known concentration.

  • Quantify the concentration of the reactant and product in each aliquot by comparing their peak areas to the calibration curves.

  • Plot the concentration of the reactant versus time to determine the reaction rate. This data can then be used to determine the order of the reaction and the rate constant.

The following diagram illustrates the general workflow for kinetic analysis.

Kinetic_Analysis_Workflow Start Start Reaction Take_Aliquot Take Aliquot at Timed Intervals Start->Take_Aliquot Take_Aliquot->Take_Aliquot Repeat Quench Quench Reaction in Aliquot Take_Aliquot->Quench Prepare_Sample Dilute and Filter Sample Quench->Prepare_Sample HPLC_Analysis Inject Sample into HPLC Prepare_Sample->HPLC_Analysis Data_Acquisition Acquire Chromatogram (Peak Areas) HPLC_Analysis->Data_Acquisition Quantification Quantify Concentrations (using Calibration Curve) Data_Acquisition->Quantification Plot_Data Plot Concentration vs. Time Quantification->Plot_Data Determine_Kinetics Determine Rate Law and Rate Constant Plot_Data->Determine_Kinetics

Caption: General workflow for kinetic analysis of a chemical reaction using HPLC.

References

Addressing poor mechanical properties in polymers crosslinked with Bis(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor mechanical properties in polymers crosslinked with Bis(3-hydroxypropyl)amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My polymer is brittle and fractures easily. What are the potential causes and solutions?

A1: Brittleness in polymers crosslinked with Bis(3-hydroxypropyl)amine can stem from several factors, primarily related to the crosslinking density and network formation.

  • High Crosslink Density: An excessive amount of crosslinker relative to the polymer can create a very rigid network with limited chain mobility, leading to brittleness.[1][2][3]

  • Incomplete Curing: If the curing process is incomplete, not all reactive sites will have formed crosslinks, resulting in a heterogeneous network with stress concentration points.

  • Sub-optimal Curing Temperature: The curing temperature significantly influences the reaction kinetics and the final network structure. A temperature that is too high can lead to a rapid, disordered network, while a temperature that is too low may result in an incomplete reaction.[4][5]

  • Post-Curing: A post-curing step at an elevated temperature can help to complete the crosslinking reaction and relieve internal stresses, often improving toughness.[4]

Troubleshooting Steps:

  • Optimize Crosslinker Concentration: Systematically vary the molar ratio of Bis(3-hydroxypropyl)amine to your polymer to find the optimal concentration that balances stiffness and toughness.

  • Adjust Curing Conditions: Experiment with different curing temperatures and durations. A lower temperature for a longer period can sometimes lead to a more uniform network.

  • Implement a Post-Curing Step: After the initial curing, subject the polymer to a post-curing stage at a temperature above its glass transition temperature (Tg).

Q2: The tensile strength of my polymer is lower than expected. How can I improve it?

A2: Low tensile strength is often indicative of an inefficiently formed polymer network.

  • Stoichiometric Imbalance: An incorrect ratio of amine groups to the reactive groups on the polymer will result in an incomplete network with many dangling chain ends, which do not contribute to the overall strength.

  • Poor Mixing: Inadequate mixing of the crosslinker and polymer can lead to localized areas with varying crosslink densities, creating weak points in the material.

  • Presence of Moisture: Bis(3-hydroxypropyl)amine is hygroscopic. Absorbed water can interfere with the crosslinking reaction, particularly with isocyanate-based systems.

  • Solvent Effects: If a solvent is used, it can affect the reaction rate and the final network structure. Ensure the solvent is inert and easily removed.

Troubleshooting Steps:

  • Verify Stoichiometry: Carefully calculate and verify the molar ratios of the reactive groups.

  • Improve Mixing Protocol: Ensure homogeneous mixing of the components before curing.

  • Dry the Crosslinker: Dry the Bis(3-hydroxypropyl)amine under vacuum before use to remove any absorbed moisture.

  • Solvent Selection and Removal: If using a solvent, choose one that does not interfere with the reaction and ensure its complete removal after curing.

Q3: My polymer is too soft and has low elasticity. What could be the issue?

A3: A soft and overly flexible polymer suggests a low crosslink density.

  • Insufficient Crosslinker: The concentration of Bis(3-hydroxypropyl)amine may be too low to form a sufficiently dense network.

  • Low Reactivity: As a secondary amine, Bis(3-hydroxypropyl)amine is less reactive than primary amines. The reaction conditions (temperature, catalyst) may not be sufficient for complete conversion.

  • Steric Hindrance: The structure of the polymer or the crosslinker itself may cause steric hindrance, preventing some reactive sites from coming into proximity to form a crosslink.

Troubleshooting Steps:

  • Increase Crosslinker Concentration: Gradually increase the amount of Bis(3-hydroxypropyl)amine in your formulation.

  • Increase Curing Temperature or Time: Higher temperatures or longer reaction times can help to drive the crosslinking reaction to completion.[4][5]

  • Consider a Catalyst: Depending on the polymer chemistry, a suitable catalyst may be used to increase the reaction rate.

Experimental Protocols

Protocol 1: Optimization of Curing Temperature
  • Preparation: Prepare identical polymer-crosslinker formulations.

  • Curing: Place each sample in a separate oven pre-heated to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).

  • Time: Cure all samples for the same initial duration (e.g., 2 hours).

  • Post-Curing: If desired, implement a post-curing step for all samples under identical conditions (e.g., 1 hour at 150°C).

  • Analysis: After cooling to room temperature, perform mechanical testing (e.g., tensile testing) on each sample.

  • Evaluation: Compare the mechanical properties to determine the optimal curing temperature.

Protocol 2: Determination of Optimal Crosslinker Stoichiometry
  • Formulation: Prepare a series of formulations with varying molar ratios of Bis(3-hydroxypropyl)amine to the polymer's reactive groups (e.g., 0.8:1, 0.9:1, 1.0:1, 1.1:1, 1.2:1).

  • Curing: Cure all samples under the optimized curing conditions determined in Protocol 1.

  • Analysis: Perform mechanical testing on each sample.

  • Evaluation: Plot the mechanical properties (e.g., tensile strength, elongation at break) as a function of the molar ratio to identify the optimal stoichiometry.

Quantitative Data Summary

The following tables present illustrative data showing expected trends in mechanical properties based on changes in formulation and curing conditions. The exact values will be system-dependent.

Table 1: Effect of Curing Temperature on Mechanical Properties

Curing Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
7077.4 ± 13.4-
80--
90--
125 (Post-cure)Increased-
150 (Post-cure)Further Increased-

Data adapted from a study on bio-based epoxy resins, illustrating the general trend of increased mechanical strength with higher curing and post-curing temperatures.[4]

Table 2: Effect of Crosslinker Stoichiometry on Mechanical Properties (Illustrative)

Molar Ratio (Amine:Polymer)Tensile Strength (MPa)Elongation at Break (%)
0.8:125150
0.9:135120
1.0:14580
1.1:14060
1.2:13040

This table shows a hypothetical trend where the optimal mechanical properties are achieved at or near the stoichiometric equivalence (1.0:1).

Visualizations

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Mechanical_Properties Poor Mechanical Properties High_Crosslink_Density High Crosslink Density Poor_Mechanical_Properties->High_Crosslink_Density Brittleness Incomplete_Curing Incomplete Curing Poor_Mechanical_Properties->Incomplete_Curing Brittleness/ Low Strength Stoichiometric_Imbalance Stoichiometric Imbalance Poor_Mechanical_Properties->Stoichiometric_Imbalance Low Strength Low_Crosslink_Density Low Crosslink Density Poor_Mechanical_Properties->Low_Crosslink_Density Too Soft Optimize_Concentration Optimize Crosslinker Concentration High_Crosslink_Density->Optimize_Concentration Adjust_Curing Adjust Curing (Temp/Time) Incomplete_Curing->Adjust_Curing Post_Cure Implement Post-Curing Incomplete_Curing->Post_Cure Verify_Stoichiometry Verify Stoichiometry Stoichiometric_Imbalance->Verify_Stoichiometry Increase_Concentration Increase Crosslinker Concentration Low_Crosslink_Density->Increase_Concentration

Caption: Troubleshooting workflow for poor mechanical properties.

ExperimentalWorkflow cluster_protocol1 Protocol 1: Curing Temperature Optimization cluster_protocol2 Protocol 2: Stoichiometry Optimization P1_Start Prepare Identical Formulations P1_Cure Cure at Various Temperatures P1_Start->P1_Cure P1_Test Mechanical Testing P1_Cure->P1_Test P1_End Optimal Curing Temperature P1_Test->P1_End P2_Start Prepare Formulations with Varying Ratios P2_Cure Cure Under Optimal Conditions P2_Start->P2_Cure P2_Test Mechanical Testing P2_Cure->P2_Test P2_End Optimal Stoichiometry P2_Test->P2_End

Caption: Experimental workflow for optimizing polymer properties.

References

Technical Support Center: Minimizing Thermal Degradation in Bis(3-hydroxypropyl)amine-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize thermal degradation during the processing of materials based on Bis(3-hydroxypropyl)amine.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental processing of Bis(3-hydroxypropyl)amine-based materials, particularly polyurethanes.

Issue 1: Material Discoloration (Yellowing) During Thermal Processing

Question: My Bis(3-hydroxypropyl)amine-based material is turning yellow upon heating. What is causing this, and how can I prevent it?

Answer:

Yellowing during thermal processing is a common issue in polyurethane chemistry, often stemming from the oxidation of the polymer backbone.[1][2] In materials synthesized with aromatic isocyanates, the aromatic amine groups are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[1] High temperatures, exposure to UV light, and the presence of nitrogen oxides (NOx) can accelerate this process.[1][2][3]

Troubleshooting Steps:

  • Optimize Processing Temperature: Avoid excessive temperatures during processing. Determine the optimal temperature window for your specific formulation through thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Inert Atmosphere: Process the material under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Use of Antioxidants: Incorporate antioxidants into your formulation. Hindered phenolic antioxidants are often effective in mitigating thermal-oxidative degradation.[1] However, be aware that some antioxidants, like butylated hydroxytoluene (BHT), can sometimes contribute to discoloration under certain conditions.[1]

  • UV Stabilizers: If UV exposure is a contributing factor, consider adding UV stabilizers to your formulation.[2]

  • Raw Material Purity: Ensure the purity of your raw materials, as impurities can sometimes catalyze degradation reactions.

Logical Workflow for Troubleshooting Discoloration:

cluster_solutions Potential Solutions start Material Yellowing Observed check_temp Review Processing Temperature start->check_temp check_atmos Evaluate Processing Atmosphere start->check_atmos check_additives Assess Antioxidant/Stabilizer Package start->check_additives check_purity Verify Raw Material Purity start->check_purity optimize_temp Lower Temperature / Optimize Profile check_temp->optimize_temp use_inert Process under N2 or Ar check_atmos->use_inert add_antioxidant Incorporate Hindered Phenolic Antioxidant check_additives->add_antioxidant add_uv Add UV Stabilizer check_additives->add_uv purify_materials Purify/Source High-Purity Materials check_purity->purify_materials end Discoloration Minimized optimize_temp->end use_inert->end add_antioxidant->end add_uv->end purify_materials->end

Caption: Troubleshooting workflow for material discoloration.

Issue 2: Poor Mechanical Properties and Inconsistent Curing

Question: The mechanical properties of my final material are poor, and the curing seems inconsistent. Could this be related to thermal degradation?

Answer:

Yes, inconsistent curing and poor mechanical properties can be linked to thermal degradation, especially in polyurethane systems where Bis(3-hydroxypropyl)amine acts as a polyol. The tertiary amine group in Bis(3-hydroxypropyl)amine can have a catalytic effect on the polyurethane-forming reactions (gelling and blowing).[4][5] If the processing temperature is too high, it can lead to an excessively fast and uncontrolled reaction, resulting in a non-uniform polymer network and compromised mechanical integrity.[4]

Troubleshooting Steps:

  • Catalyst Concentration: The tertiary amine in Bis(3-hydroxypropyl)amine can reduce the need for external amine catalysts.[6] Carefully evaluate and optimize the concentration of any additional catalysts in your formulation.

  • Temperature Control: Maintain a precise and uniform temperature throughout the material during processing. Localized hot spots can lead to areas of rapid, uncontrolled curing.

  • Mixing and Dispensing: Ensure thorough and uniform mixing of the components before and during the reaction to avoid localized imbalances in the stoichiometry and catalyst concentration.

  • Component Reactivity: Consider the reactivity of the isocyanate component. A highly reactive isocyanate combined with the catalytic effect of the Bis(3-hydroxypropyl)amine may require lower processing temperatures.

Signaling Pathway of Tertiary Amine Catalysis in Polyurethane Formation:

cluster_reactants Reactants polyol Polyol (R-OH) (e.g., Bis(3-hydroxypropyl)amine) catalyst Tertiary Amine Catalyst (from Bis(3-hydroxypropyl)amine) polyol->catalyst Forms complex with isocyanate Isocyanate (R'-NCO) urethane_linkage Urethane Linkage (Polymer Backbone) isocyanate->urethane_linkage activated_polyol Activated Polyol-Amine Complex catalyst->activated_polyol activated_polyol->isocyanate Reacts with

Caption: Catalytic role of tertiary amines in urethane formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature for polyurethanes containing tertiary amine polyols like Bis(3-hydroxypropyl)amine?

A1: The thermal stability of polyurethanes can vary significantly based on the overall formulation, including the type of isocyanate and other polyols used. Generally, the introduction of tertiary amine groups can sometimes lower the initial decomposition temperature compared to polyurethanes with only primary or secondary hydroxyl groups, due to the catalytic effect of the amine on degradation reactions.[4] The decomposition of the urethane bond to form a primary amine and an olefin or a secondary amine and carbon dioxide can begin at temperatures around 330-340°C.[7]

Q2: How can I monitor the thermal degradation of my Bis(3-hydroxypropyl)amine-based material?

A2: Several analytical techniques are essential for monitoring thermal degradation:

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, providing information on the onset of decomposition and the stages of degradation.[8][9]

  • Differential Scanning Calorimetry (DSC): Detects thermal events such as glass transitions, melting, and exothermic or endothermic decomposition processes.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Tracks changes in chemical functional groups. For example, a decrease in the intensity of urethane carbonyl peaks (~1730-1700 cm⁻¹) and the appearance of new peaks corresponding to amine groups can indicate degradation.[10][11]

Q3: What are the primary degradation products I should expect from a polyurethane based on Bis(3-hydroxypropyl)amine?

A3: The thermal degradation of polyurethanes is a complex process that can generate a variety of products. The initial stage often involves the dissociation of the urethane linkage back into isocyanate and alcohol.[9] Further degradation can lead to the formation of primary and secondary amines, olefins, and carbon dioxide.[7] The specific degradation products will depend on the complete formulation and the degradation conditions (e.g., presence of oxygen).

Section 3: Quantitative Data Summary

The following table summarizes typical thermal degradation data for polyurethanes, providing a general reference. Note that specific values for your material may vary.

PropertyTypical Value RangeAnalytical TechniqueReference
Onset of Decomposition (Tonset) 240 - 270 °CTGA[8]
Temperature of Maximum Decomposition Rate (Tmax) 310 - 350 °CDTG (Derivative of TGA)[12]
Weight Loss at First Stage of Decomposition 5 - 15 %TGA[7]

Section 4: Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset temperature of thermal degradation and the weight loss profile of a Bis(3-hydroxypropyl)amine-based material.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • High-purity nitrogen or air for purge gas

  • Microbalance

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the material (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in a tared TGA pan.

    • Load the sample into the TGA furnace.

    • Set the purge gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates for each stage.

Experimental Workflow for TGA:

start Start sample_prep Prepare Sample (5-10 mg) start->sample_prep instrument_setup Set up TGA Instrument (Pan, Purge Gas) sample_prep->instrument_setup thermal_program Define Thermal Program (Heating Rate, Temp. Range) instrument_setup->thermal_program run_analysis Run TGA Analysis thermal_program->run_analysis data_analysis Analyze TGA/DTG Curves (Tonset, Tmax, % Weight Loss) run_analysis->data_analysis end End data_analysis->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Chemical Changes

Objective: To identify changes in the chemical structure of a Bis(3-hydroxypropyl)amine-based material as a function of thermal treatment.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Oven or hot stage for controlled heating of samples

  • Material samples (as films or powders)

Procedure:

  • Baseline Spectrum: Obtain an FTIR spectrum of the unprocessed material. This will serve as the reference.

  • Thermal Treatment: Heat the material samples to different temperatures for a defined period. For example, heat samples at 150°C, 180°C, and 210°C for 30 minutes each.

  • FTIR Analysis of Treated Samples: After cooling the samples to room temperature, acquire FTIR spectra for each thermally treated sample.

  • Spectral Analysis:

    • Compare the spectra of the treated samples to the baseline spectrum.

    • Look for changes in the intensity or position of key absorption bands, such as:

      • N-H stretch (around 3300 cm⁻¹)

      • C=O stretch of the urethane group (around 1730-1700 cm⁻¹)

      • C-O stretch (around 1220-1000 cm⁻¹)

    • The appearance of new peaks, for instance, those corresponding to primary or secondary amine N-H bending, can indicate degradation.[11]

Logical Relationship for FTIR Spectral Interpretation:

cluster_changes Observable Spectral Changes thermal_treatment Thermal Treatment degradation Thermal Degradation thermal_treatment->degradation decrease_urethane Decrease in Urethane C=O Peak degradation->decrease_urethane increase_amine Appearance/Increase of Amine N-H Peaks degradation->increase_amine

Caption: Interpreting FTIR changes due to thermal degradation.

References

Improving the long-term stability of materials synthesized with 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of materials synthesized with 3-(3-Hydroxy-propylamino)-propan-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and application of materials synthesized using this compound, focusing on preventing and resolving stability problems.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of the Material Oxidative Degradation: Exposure to air (oxygen), particularly when heated or exposed to light, can lead to the formation of colored byproducts. The secondary amine and hydroxyl groups are susceptible to oxidation.• Store the material under an inert atmosphere (e.g., nitrogen or argon).• Use amber glass containers or store in the dark to protect from light.• Consider adding antioxidants (e.g., hindered phenols like BHT) to the formulation, if compatible with the application.
Change in pH of the Solution/Formulation Amine Degradation: Degradation of the amino group can lead to the formation of ammonia or other basic/acidic byproducts, altering the pH.• Monitor the pH of the solution regularly.• Store at lower temperatures to slow down degradation reactions.• If applicable to the formulation, use a suitable buffering agent to maintain a stable pH.
Formation of Precipitates or Haze Degradation Product Insolubility: Some degradation products may have lower solubility in the matrix, leading to precipitation.Reaction with CO2: The amine can react with atmospheric carbon dioxide to form carbamates, which may have limited solubility.• Filter the solution to remove precipitates before use.• To prevent CO2 interaction, handle and store the material under an inert atmosphere and use tightly sealed containers.• Characterize the precipitate to identify the degradation product and address the root cause.
Loss of Material Performance (e.g., reduced efficacy, altered physical properties) Chemical Structure Degradation: The breakdown of the this compound moiety can lead to a loss of the desired chemical or physical properties of the final material.• Conduct stability studies under accelerated conditions (e.g., elevated temperature) to predict shelf-life.• Re-evaluate the storage conditions; colder temperatures are generally better.• Analyze the material using techniques like HPLC or NMR to quantify the amount of intact compound remaining.
Inconsistent Experimental Results Batch-to-Batch Variability in Stability: Impurities from the synthesis, such as residual catalysts or starting materials, can affect the stability of the final product.• Ensure high purity of the synthesized material through appropriate purification techniques.• Characterize each new batch for purity and initial stability profile.• Source high-purity starting materials for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for materials containing this compound?

A1: The primary degradation pathways are oxidative and thermal degradation. The secondary amine is susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions. This can lead to the formation of radicals and subsequent breakdown of the molecule. Thermal stress can also cause cleavage of the C-N and C-O bonds.

Q2: How does the structure of this compound influence its stability?

A2: As a secondary amine, it can be more susceptible to certain degradation reactions compared to primary or tertiary amines.[1] The presence of two hydroxyl groups can increase the rate of oxidative degradation due to their electron-withdrawing nature, which can destabilize the resulting free radicals.[1][2]

Q3: What are the expected degradation products?

A3: Based on studies of similar amino alcohols, potential degradation products can include ammonia, smaller amines, aldehydes, carboxylic acids, and amides.[3] Specific to the structure, one might expect to see products resulting from N-dealkylation or oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms.

Q4: What are the ideal storage conditions to ensure long-term stability?

A4: To maximize long-term stability, materials synthesized with this compound should be stored at low temperatures (2-8 °C is often a good starting point), protected from light by using amber vials or storing in the dark, and kept under an inert atmosphere (nitrogen or argon) to minimize oxidation. Containers should be well-sealed to prevent moisture and carbon dioxide ingress.

Q5: Are there any recommended stabilizers that can be added to formulations containing this material?

A5: The choice of stabilizer is highly dependent on the final application. However, for similar compounds, common stabilizers include:

  • Antioxidants: Hindered phenols (e.g., BHT, BHA) or aminic antioxidants can be effective against oxidative degradation.

  • Metal Deactivators: If metal-catalyzed degradation is a concern, chelating agents like EDTA can be beneficial.

  • UV Stabilizers: If the material is exposed to light, UV absorbers or hindered amine light stabilizers (HALS) may be necessary.

Compatibility and efficacy of any stabilizer must be tested for the specific formulation.

Q6: How can I monitor the stability of my material over time?

A6: A comprehensive stability testing program is recommended. This typically involves storing aliquots of the material under controlled conditions (e.g., specified temperature and humidity) and testing them at predetermined time points. Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in functional groups.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information on the parent compound and its degradation products.[5]

  • Visual Inspection: For changes in color or appearance.

  • pH Measurement: For aqueous formulations.

Experimental Protocols

Accelerated Stability Study Protocol

This protocol is designed to assess the stability of a material under accelerated conditions to predict its long-term shelf life.

1. Objective: To evaluate the impact of elevated temperature on the chemical stability of the material.

2. Materials:

  • Material synthesized with this compound.
  • Stability chambers or ovens capable of maintaining a constant temperature (e.g., 40°C ± 2°C and 60°C ± 2°C).
  • Appropriate storage containers (e.g., amber glass vials with inert caps).
  • Analytical instrumentation (e.g., HPLC, GC-MS, FTIR).

3. Method:

  • Sample Preparation: Aliquot the material into a sufficient number of vials for all time points and conditions. Ensure each vial is sealed under an inert atmosphere if oxidative degradation is a primary concern.
  • Initial Analysis (Time Zero): Analyze a set of samples immediately to establish the baseline characteristics (e.g., purity, appearance, pH).
  • Storage: Place the remaining samples in the stability chambers at the selected accelerated temperatures (e.g., 40°C and 60°C). Also, store a set of control samples at the recommended storage temperature (e.g., 5°C).
  • Time Points: Pull samples from each storage condition at predetermined intervals (e.g., 1, 3, and 6 months).
  • Analysis: At each time point, analyze the samples using the same methods as the initial analysis.
  • Data Evaluation: Compare the results at each time point to the initial data and the control samples. Look for trends in degradation, such as a decrease in the concentration of the active substance or an increase in impurities. The Arrhenius equation can be used to estimate the shelf life at the recommended storage temperature based on the degradation rates at elevated temperatures.[6]

Forced Degradation Study Protocol

This protocol is used to identify potential degradation products and pathways.

1. Objective: To investigate the degradation of the material under various stress conditions.

2. Stress Conditions:

  • Acid/Base Hydrolysis: Incubate the material in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.
  • Oxidation: Treat the material with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
  • Thermal Stress: Heat the solid material or a solution of the material at a high temperature (e.g., 80°C) for a defined period.
  • Photostability: Expose the material to UV and visible light according to ICH Q1B guidelines.

3. Method:

  • For each condition, prepare a sample of the material.
  • Expose the samples to the respective stress conditions for a specified duration.
  • Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically HPLC with a mass spectrometer (LC-MS) or a photodiode array (PDA) detector, to separate and identify the degradation products.

Visualizations

degradation_pathway cluster_main This compound cluster_stress Stress Factors cluster_intermediates Reactive Intermediates cluster_products Potential Degradation Products A HO-(CH2)3-NH-(CH2)3-OH F Amine Radical A->F Oxidation B Oxygen (Air) B->A C Heat C->A D Light (UV) D->A E Metal Ions E->A G Alkoxy Radical F->G H Ammonia F->H K Amides F->K I Aldehydes G->I J Carboxylic Acids G->J

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow A Material Synthesis & Purification B Time Zero Analysis (HPLC, FTIR, pH, etc.) A->B C Sample Aliquoting & Storage Setup B->C D Accelerated Conditions (e.g., 40°C, 60°C) C->D E Recommended Storage (e.g., 5°C, Dark) C->E F Analysis at Time Points (1, 3, 6 months) D->F E->F G Data Comparison & Shelf-Life Estimation F->G

Caption: General workflow for an accelerated stability study.

References

Validation & Comparative

Comparing the efficiency of 3-(3-Hydroxy-propylamino)-propan-1-ol with other amine crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical parameter in designing hydrogels with specific and reproducible properties. This guide provides a comparative overview of common amine crosslinkers and introduces a framework for evaluating the efficiency of novel crosslinkers, such as 3-(3-Hydroxy-propylamino)-propan-1-ol.

Overview of Common Amine Crosslinkers

Amine-reactive crosslinkers are essential reagents for the formation of stable hydrogels, particularly for biomedical applications where biocompatibility and controlled degradation are crucial.[1][2] These crosslinkers form covalent bonds with amine groups present in polymers like gelatin, chitosan, and synthetic polymers functionalized with amine groups.[3] The choice of crosslinker significantly impacts the mechanical properties, biocompatibility, and degradation kinetics of the resulting hydrogel.[4][5]

A summary of frequently used amine crosslinkers is presented below:

CrosslinkerMechanism of ActionAdvantagesDisadvantages
Glutaraldehyde Reacts with primary amines to form Schiff bases, which can further react to form stable crosslinks.Efficient and rapid crosslinking, results in mechanically strong hydrogels.Cytotoxic, requiring extensive washing steps to remove unreacted aldehydes.[2]
Genipin A natural crosslinker that reacts with primary amines to form fluorescent, blue-pigmented crosslinks.Biocompatible, low cytotoxicity.[6]Slower reaction kinetics compared to glutaraldehyde, can impact the color and fluorescence of the final product.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) "Zero-length" crosslinker that facilitates the formation of an amide bond between a carboxyl group on one polymer chain and an amine group on another, without being incorporated into the final structure.Forms stable amide bonds, byproducts are water-soluble and easily removed, generally considered biocompatible.[6]Can be sensitive to hydrolysis, requiring controlled reaction conditions.

Evaluating a Novel Amine Crosslinker: A Framework for this compound

To objectively assess the efficiency of this compound as a crosslinker, a systematic comparison with established agents is necessary. The following sections outline the key experimental protocols and data presentation formats that can be employed for such an evaluation.

Experimental Protocols

A standardized approach is crucial for generating comparable data. Below are detailed methodologies for key experiments.

1. Hydrogel Synthesis

  • Materials:

    • Base polymer (e.g., gelatin, hyaluronic acid with amine groups, or a synthetic polymer like polyethylene glycol-amine)

    • Crosslinkers: this compound, Glutaraldehyde, Genipin, EDC/NHS

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Protocol:

    • Prepare a stock solution of the base polymer in PBS at a concentration of 10% (w/v).

    • Prepare stock solutions of each crosslinker at various concentrations (e.g., 0.1%, 0.5%, 1% w/v) in PBS.

    • For each crosslinker, mix the polymer solution with the crosslinker solution at different polymer-to-crosslinker molar ratios.

    • For EDC/NHS, pre-activate the carboxyl groups of a suitable polymer before adding the amine-containing polymer.

    • Allow the mixtures to gel at a controlled temperature (e.g., 37°C).

    • Record the gelation time, defined as the point at which the solution no longer flows upon inversion of the vial.

    • After complete gelation, wash the hydrogels extensively with PBS to remove any unreacted crosslinker.

2. Mechanical Testing

  • Objective: To determine the mechanical properties of the crosslinked hydrogels.

  • Protocol (Unconfined Compression Testing):

    • Prepare cylindrical hydrogel samples of uniform dimensions (e.g., 5 mm height, 10 mm diameter).

    • Equilibrate the samples in PBS for 24 hours before testing.

    • Use a universal testing machine to apply a compressive force at a constant strain rate (e.g., 1 mm/min).

    • Record the stress-strain curve until the hydrogel fractures.

    • Calculate the compressive modulus from the initial linear region of the stress-strain curve.[5][7]

3. Swelling Ratio

  • Objective: To assess the crosslinking density.

  • Protocol:

    • Record the initial weight of the fully hydrated hydrogel sample (Ws).

    • Lyophilize the hydrogel to obtain the dry weight (Wd).

    • The swelling ratio is calculated as: (Ws - Wd) / Wd. A lower swelling ratio generally indicates a higher crosslinking density.

4. In Vitro Biocompatibility Assay

  • Objective: To evaluate the cytotoxicity of the hydrogels.

  • Protocol (MTT Assay):

    • Sterilize hydrogel samples by UV irradiation.

    • Place the sterile hydrogels in a 24-well plate.

    • Seed a specific cell line (e.g., L929 fibroblasts) onto the surface of the hydrogels at a density of 1 x 10^4 cells/well.

    • Culture the cells for 1, 3, and 7 days.

    • At each time point, add MTT solution to the wells and incubate for 4 hours.

    • Dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to cells cultured on tissue culture plastic (control).[4]

Data Presentation

Summarizing quantitative data in tables allows for a clear and direct comparison of the crosslinkers' performance.

Table 1: Gelation Time and Mechanical Properties

CrosslinkerConcentration (w/v)Gelation Time (min)Compressive Modulus (kPa)
This compound0.1%
0.5%
1.0%
Glutaraldehyde0.1%
0.5%
1.0%
Genipin0.1%
0.5%
1.0%
EDC/NHS0.1%
0.5%
1.0%

Table 2: Swelling Ratio and Biocompatibility

CrosslinkerConcentration (w/v)Swelling RatioCell Viability (%) - Day 7
This compound0.1%
0.5%
1.0%
Glutaraldehyde0.1%
0.5%
1.0%
Genipin0.1%
0.5%
1.0%
EDC/NHS0.1%
0.5%
1.0%

Visualizing Experimental Workflows

Clear diagrams of experimental processes are essential for reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization Polymer_Sol Polymer Solution (e.g., 10% Gelatin in PBS) Mixing Mix Polymer and Crosslinker Solutions Polymer_Sol->Mixing Crosslinker_Sol Crosslinker Solutions (this compound, Glutaraldehyde, Genipin, EDC/NHS) Crosslinker_Sol->Mixing Gelation Gelation at 37°C Mixing->Gelation Washing Wash with PBS Gelation->Washing Mechanical Mechanical Testing (Compression) Washing->Mechanical Swelling Swelling Ratio Washing->Swelling Biocompatibility Biocompatibility (MTT Assay) Washing->Biocompatibility Data_Analysis Data Analysis and Comparison Mechanical->Data_Analysis Swelling->Data_Analysis Biocompatibility->Data_Analysis

Caption: Workflow for the comparative analysis of amine crosslinkers.

Conclusion

The selection of an appropriate amine crosslinker is a multifaceted decision that requires careful consideration of the desired hydrogel properties and the specific application. While this compound presents a potentially interesting alternative, a thorough and systematic experimental evaluation against established crosslinkers is necessary to determine its relative efficiency and suitability. The protocols and frameworks presented in this guide provide a robust starting point for researchers to conduct such a comparative study, ultimately contributing to the rational design of advanced hydrogel-based biomaterials.

References

A Comparative Guide for Researchers: Bis(3-hydroxypropyl)amine vs. Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two alkanolamines, Bis(3-hydroxypropyl)amine and Diethanolamine, focusing on their chemical properties and applications as research chemicals, particularly in the synthesis of polyurethanes.

Diethanolamine (DEA) is a well-established and widely utilized secondary amine and diol in various industrial and research applications. In contrast, Bis(3-hydroxypropyl)amine, also a secondary amine and diol, is a less common reagent, with its primary applications found in specific polymer synthesis contexts. This guide aims to summarize the available data for these two compounds to aid in the selection process for specific research needs.

Chemical and Physical Properties

A fundamental comparison of the key chemical and physical properties of Bis(3-hydroxypropyl)amine and Diethanolamine is presented in Table 1. These properties influence their behavior in chemical reactions and their suitability for different experimental conditions.

PropertyBis(3-hydroxypropyl)amineDiethanolamine (DEA)
Molecular Formula C₆H₁₅NO₂C₄H₁₁NO₂
Molecular Weight 133.19 g/mol 105.14 g/mol
Appearance -Colorless viscous liquid or white solid
Boiling Point 185-188 °C (30-31 Torr)~268–271 °C
Melting Point -~28 °C
Density 1.013 g/cm³ (calculated)~1.09 g/cm³
Solubility in Water Very soluble (1000 g/L at 25 °C, calculated)Miscible
pKa -8.88 (at 25 °C)[1]

Note: Some physical properties for Bis(3-hydroxypropyl)amine are calculated due to limited experimental data in publicly available literature.

Synthesis Overview

Diethanolamine is commercially produced on a large scale through the reaction of ethylene oxide with aqueous ammonia. This process also yields monoethanolamine and triethanolamine, which are then separated by distillation.[2][3][4][5] The stoichiometry of the reactants can be controlled to favor the production of diethanolamine.[2]

Bis(3-hydroxypropyl)amine synthesis is less commonly described. One documented method involves the reaction of N-(3-hydroxypropyl)methylamine with 3-chloro-1-propanol under reflux conditions, followed by extraction and vacuum distillation to purify the product.[6]

Applications in Research and Industry

Diethanolamine (DEA)

Diethanolamine has a broad spectrum of applications owing to its bifunctional nature as both an amine and a diol.[2][7]

  • Surfactant and Corrosion Inhibitor: DEA is widely used as a surfactant and a corrosion inhibitor.[2][8]

  • Gas Purification: In the oil and gas industry, aqueous solutions of DEA are used to remove hydrogen sulfide and carbon dioxide from natural gas streams.[2][8]

  • Buffering Agent: With a pKa of approximately 8.88, DEA is utilized as a buffering agent in various chemical and biological systems.[1] It is a common choice for buffers in applications involving alkaline phosphatase detection.[9]

  • Pharmaceutical and Personal Care Products: It serves as an emulsifier, thickener, and foaming agent in cosmetics, shampoos, and lotions.[3] In pharmaceuticals, it can be used as a buffering agent in formulations and as an intermediate in drug synthesis.[7][10]

  • Chemical Intermediate: DEA is a precursor in the synthesis of other important chemicals, such as morpholine.[2][11] It is also used in the production of diethanolamides from fatty acids, which are amphiphilic molecules.[2]

Bis(3-hydroxypropyl)amine

The documented applications of Bis(3-hydroxypropyl)amine are significantly more specialized and less extensive than those of diethanolamine. Its primary role appears to be as a monomer or cross-linking agent in polymer chemistry. While often referred to as a "useful research chemical," specific, well-documented examples of its use are sparse.[12][][14]

Performance in Polyurethane Synthesis

Both Bis(3-hydroxypropyl)amine and diethanolamine can function as chain extenders in the synthesis of polyurethanes. Chain extenders are low molecular weight diols or diamines that react with isocyanates to form the hard segments of the polyurethane, influencing the final properties of the polymer.

Diethanolamine in Polyurethane Synthesis

Diethanolamine is a commonly used chain extender in the production of polyurethane foams, elastomers, and coatings.[3] Its reaction with isocyanates introduces urethane linkages and also provides a secondary amine group that can further react, contributing to the cross-linking of the polymer network. Studies have investigated the effect of DEA as a chain extender on the properties of biodegradable polyurethane foams, showing that its inclusion affects foam formation rate, density, compression strength, and biodegradation rate.[3] In flame-retardant high-resilience polyurethane foams, DEA has been shown to result in favorable cell size and mechanical properties compared to other chain extenders like triethanolamine and glycerol.[4]

The general workflow for polyurethane synthesis involves the reaction of a polyol and a diisocyanate, often with a catalyst and a chain extender.

G cluster_reactants Reactants cluster_process Process cluster_product Product Polyol Polyol Mixing Mixing Polyol->Mixing Diisocyanate Diisocyanate Diisocyanate->Mixing ChainExtender Chain Extender (e.g., Diethanolamine) ChainExtender->Mixing Catalyst Catalyst Catalyst->Mixing Curing Curing Mixing->Curing Polyurethane Polyurethane Curing->Polyurethane

Fig. 1: General workflow for polyurethane synthesis.
Bis(3-hydroxypropyl)amine in Polyurethane Synthesis

There is limited specific experimental data available in peer-reviewed literature detailing the performance of Bis(3-hydroxypropyl)amine as a chain extender in polyurethanes. Its structure, featuring two primary hydroxyl groups, makes it a suitable candidate for this role, analogous to diethanolamine. The longer propyl chains in Bis(3-hydroxypropyl)amine compared to the ethyl chains in diethanolamine would be expected to influence the properties of the resulting polyurethane, potentially leading to increased flexibility and altered thermal properties. However, without direct comparative studies, these remain theoretical considerations.

Experimental Protocols

Synthesis of Polyol from Tall Oil and Diethanolamine

This protocol describes the synthesis of an amide-type polyol from tall oil and diethanolamine, which can then be used to produce poly(urethane amides).[2]

  • Heat tall oil in an agitated reactor to 140°C.

  • Add diethanolamine, pre-heated to 70°C, to the reactor. The molar ratio of (NH+OH)/COOH should be 1.15.

  • Maintain the reaction temperature at 145 ± 5°C under an inert atmosphere.

  • Monitor the progress of the synthesis by measuring the amine number of the polyol (approximately 4 hours).

  • After completion, distill the water formed during the reaction at a reduced pressure (200 mbar) for 1.5 hours.

General One-Shot Polyurethane Synthesis

This is a general laboratory-scale protocol for synthesizing polyurethane using the one-shot method.[15]

Safety Precaution: Isocyanates are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Dry the polyol (e.g., Poly(tetramethylene ether) glycol) and the chain extender (e.g., diethanolamine) under vacuum at 80°C for 24 hours to remove moisture.

  • Reaction:

    • In a polypropylene beaker, accurately weigh the dried polyol and chain extender.

    • Add a catalyst, such as tin(II) 2-ethylhexanoate, typically at a concentration of 0.03 wt% of the total reactants.

    • Stir the mixture mechanically until homogeneous.

    • Add the diisocyanate to the mixture while stirring vigorously for 1-2 minutes.

    • Pour the reacting mixture into a mold and allow it to cure at the desired temperature.

Signaling Pathways and Logical Relationships

The synthesis of polyurethane from a diisocyanate and a diol (like diethanolamine or bis(3-hydroxypropyl)amine) is a polyaddition reaction. The fundamental reaction involves the nucleophilic attack of the hydroxyl group of the diol on the electrophilic carbon of the isocyanate group, forming a urethane linkage.

G Diol Diol (R'-OH) (e.g., Diethanolamine) Urethane Urethane Linkage (R-NH-CO-O-R') Diol->Urethane Nucleophilic Attack Isocyanate Isocyanate (R-N=C=O) Isocyanate->Urethane

Fig. 2: Formation of a urethane linkage.

In the case of diethanolamine, the secondary amine group can also react with an isocyanate to form a urea linkage, contributing to cross-linking.

Conclusion

Diethanolamine is a versatile and well-characterized research chemical with a broad range of documented applications, including its use as a chain extender in polyurethane synthesis where its performance has been studied. Bis(3-hydroxypropyl)amine, while structurally similar, is a more specialized reagent with its use primarily suggested in polymer chemistry. The lack of extensive, publicly available experimental data for Bis(3-hydroxypropyl)amine makes a direct, data-driven performance comparison with diethanolamine challenging.

For researchers requiring a well-understood, readily available alkanolamine for applications such as buffering, surfactant formulation, or as a general-purpose chain extender in polyurethanes, diethanolamine is the more established choice. Bis(3-hydroxypropyl)amine may offer potential for creating polyurethanes with different physical properties due to its longer alkyl chains, but its use would likely require more extensive preliminary investigation and characterization by the researcher. The choice between these two chemicals will ultimately depend on the specific requirements of the research project, with diethanolamine being the lower-risk option for standard applications and Bis(3-hydroxypropyl)amine representing an avenue for exploring novel polymer structures.

References

A Proposed Comparative Study: Performance Analysis of Bis(3-hydroxypropyl)amine versus Jeffamine® Series in Epoxy Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a suitable curing agent is paramount in tailoring the final properties of epoxy resin systems for specific applications. The curing agent dictates not only the reaction kinetics and processing characteristics but also the ultimate mechanical, thermal, and chemical resistance of the cured thermoset. While polyetheramines, such as the Jeffamine® series from Huntsman, are widely utilized and well-characterized for their ability to impart flexibility, toughness, and varied reactivity, there is a continuous search for alternative amine curing agents that may offer unique performance advantages.[1][2][3]

This guide presents a comprehensive overview of the performance of commonly used Jeffamine® series curing agents—D-230, D-400, and T-403—in epoxy resin systems.[2] A thorough review of publicly available literature, including academic papers, patents, and technical data sheets, was conducted to gather performance data for Bis(3-hydroxypropyl)amine as an epoxy curing agent. This search, however, did not yield sufficient quantitative experimental data to facilitate a direct and objective comparison with the Jeffamine® series.

Therefore, this document serves a dual purpose. Firstly, it provides a detailed summary of the performance characteristics of Jeffamine® D-230, D-400, and T-403, based on available experimental data. Secondly, it outlines a comprehensive experimental protocol to enable a direct, head-to-head performance analysis of Bis(3-hydroxypropyl)amine against the Jeffamine® series. This proposed study will generate the necessary data to make informed decisions on the suitability of Bis(3-hydroxypropyl)amine as a viable alternative in epoxy formulations.

Performance Data of Jeffamine® Series in Epoxy Curing

The following tables summarize the key performance indicators for epoxy systems cured with Jeffamine® D-230, D-400, and T-403. The data is compiled from the Huntsman technical bulletin "Epoxy Formulations Using JEFFAMINE® Polyetheramines" and is based on a standard liquid epoxy resin (Epoxide Equivalent Weight [EEW] 188-192), unless otherwise specified.[2]

Table 1: Cure Time and Thermal Properties [2]

Curing Agentphr¹Gel Time (minutes, 200g mass)Peak Exotherm (°C, 200g mass)Glass Transition Temperature (Tg, °C)²
Jeffamine® D-2303219025093
Jeffamine® D-4005632015153
Jeffamine® T-4034265250126

¹ phr = parts per hundred parts of resin ² Determined by Differential Scanning Calorimetry (DSC) after a cure schedule of 2 hours at 80°C followed by 3 hours at 125°C.

Table 2: Mechanical Properties of Cured Epoxy Resin [2]

Curing Agentphr¹Tensile Strength (psi)Tensile Modulus (psi)Elongation (%)Flexural Strength (psi)Flexural Modulus (psi)Hardness (Shore D)
Jeffamine® D-2303211,500450,0006.018,000450,00082
Jeffamine® D-400566,500300,00015.010,000300,00075
Jeffamine® T-4034212,000500,0005.020,000500,00085

¹ phr = parts per hundred parts of resin

Note on Bis(3-hydroxypropyl)amine: A comprehensive search of scientific literature and technical databases did not yield comparable quantitative data for the performance of Bis(3-hydroxypropyl)amine as an epoxy curing agent. To facilitate a direct comparison, the experimental protocols outlined below are proposed.

Proposed Experimental Workflow for Comparative Analysis

To generate the necessary data for a direct comparison between Bis(3-hydroxypropyl)amine and the Jeffamine® series, the following experimental workflow is proposed.

G cluster_0 Curing Agent Preparation cluster_1 Epoxy Formulation cluster_2 Performance Evaluation Bis(3-hydroxypropyl)amine Bis(3-hydroxypropyl)amine Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192) Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192) Bis(3-hydroxypropyl)amine->Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192) Jeffamine D-230 Jeffamine D-230 Jeffamine D-230->Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192) Jeffamine D-400 Jeffamine D-400 Jeffamine D-400->Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192) Jeffamine T-403 Jeffamine T-403 Jeffamine T-403->Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192) Cure Time (Gel Time) Cure Time (Gel Time) Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192)->Cure Time (Gel Time) Glass Transition Temp. (Tg) Glass Transition Temp. (Tg) Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192)->Glass Transition Temp. (Tg) Tensile Properties Tensile Properties Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192)->Tensile Properties Peel Strength Peel Strength Mix with Standard Epoxy Resin (e.g., DGEBPA, EEW 188-192)->Peel Strength

Caption: Proposed experimental workflow for the comparative performance analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to evaluate the performance of Bis(3-hydroxypropyl)amine and the Jeffamine® series as epoxy curing agents.

Determination of Cure Time (Gel Time)
  • Standard: ASTM D2471 - Standard Test Method for Pot Life of Potting Compounds.

  • Methodology:

    • Condition the epoxy resin and the amine curing agent to a controlled temperature, typically 25°C.

    • Accurately weigh the stoichiometric amount of the curing agent and the epoxy resin into a standardized container.

    • Start a timer immediately upon mixing the two components thoroughly for a specified duration (e.g., 2 minutes), ensuring a homogenous mixture.

    • Monitor the viscosity of the mixture over time using a rotational viscometer or by manual probing with a spatula or glass rod.

    • The gel time is recorded as the time taken for the mixture to reach a defined viscosity (e.g., 10,000 cP) or when it becomes stringy and no longer flows.[4]

Measurement of Glass Transition Temperature (Tg)
  • Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC).[5]

  • Methodology:

    • Prepare samples of the cured epoxy system by mixing the resin and curing agent at the stoichiometric ratio and curing under a defined schedule (e.g., 2 hours at 80°C followed by 3 hours at 125°C).

    • Place a small, accurately weighed sample (5-10 mg) of the cured epoxy into a DSC pan.

    • Subject the sample to a controlled temperature ramp in a DSC instrument, for example, from 25°C to 200°C at a heating rate of 10°C/min.[6]

    • The glass transition temperature (Tg) is identified as the midpoint of the inflection in the heat flow curve.[5]

Evaluation of Tensile Properties
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[7]

  • Methodology:

    • Cast the mixed epoxy system into "dog-bone" shaped molds as specified by the standard.

    • Cure the specimens according to a defined cure schedule and condition them at a standard temperature and humidity.

    • Mount the cured specimens in a universal testing machine equipped with extensometers.

    • Apply a controlled tensile force at a constant rate of crosshead displacement until the specimen fails.[8]

    • Record the stress and strain data to determine the tensile strength, modulus of elasticity, and elongation at break.

Assessment of Peel Strength
  • Standard: ASTM D1876 - Standard Test Method for Peel Resistance of Adhesives (T-Peel Test).

  • Methodology:

    • Prepare T-peel specimens by bonding two flexible substrates (e.g., aluminum or steel sheets) with the epoxy adhesive system.

    • Ensure a uniform bond line thickness and allow the adhesive to cure fully under the defined schedule.

    • Mount the unbonded ends of the specimen in the grips of a universal testing machine.

    • Separate the two substrates at a constant crosshead speed, maintaining a 90-degree angle between the peeled strip and the remaining bonded portion.

    • Record the force required to peel the substrates apart. The peel strength is calculated as the average load per unit width of the bond line.

Curing Mechanism and Concluding Remarks

The curing of epoxy resins with amine hardeners proceeds through a nucleophilic addition reaction where the active hydrogen atoms on the amine groups react with the epoxide rings of the epoxy resin.[9][10] This reaction leads to the formation of a highly cross-linked, three-dimensional thermoset network. The structure of the amine, including its functionality (number of active hydrogens), molecular weight, and the nature of the backbone (e.g., polyether in the case of Jeffamines), significantly influences the cross-link density and the flexibility of the resulting polymer network. This, in turn, governs the final mechanical and thermal properties of the cured epoxy.[3][11]

The Jeffamine® series, with their polyether backbone, are known to impart flexibility and toughness to epoxy systems.[2] Jeffamine® D-230 and D-400 are diamines with different molecular weights, leading to variations in cross-link density and flexibility. Jeffamine® T-403 is a triamine, which results in a more highly cross-linked and rigid network, as reflected in its higher Tg and mechanical strength.[2][12][13]

Bis(3-hydroxypropyl)amine is a di-secondary amine with hydroxyl functionalities. The presence of hydroxyl groups can potentially influence the curing reaction and the properties of the final network, possibly through catalysis or by participating in side reactions. However, without experimental data, its performance relative to the well-established Jeffamine® series remains speculative.

The proposed experimental workflow provides a robust framework for a comprehensive and objective comparison. The resulting data will be invaluable for researchers and formulators in selecting the optimal curing agent for their specific application needs, and in determining the potential of Bis(3-hydroxypropyl)amine as a novel component in high-performance epoxy systems.

References

A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Different Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data

The selection of an appropriate amine crosslinking agent is a critical determinant of the final mechanical properties of a polymer. This guide provides a comparative analysis of the performance of polymers, primarily epoxy resins, crosslinked with various aliphatic and aromatic amines. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their material science and drug development applications.

Executive Summary

The structural characteristics of the amine crosslinker, such as its chemical nature (aliphatic vs. aromatic), functionality, and chain flexibility, significantly influence the mechanical performance of the resulting thermoset polymer. Aromatic amines generally impart higher stiffness and thermal stability due to the rigid phenyl groups in their structure. In contrast, aliphatic amines, particularly those with longer, more flexible chains, can enhance toughness and elongation. The crosslink density, which is influenced by the amine's functionality and the stoichiometry of the resin-hardener mixture, is a key factor governing the overall mechanical strength.

Comparative Analysis of Mechanical Properties

The following tables summarize the quantitative data on the mechanical properties of diglycidyl ether of bisphenol A (DGEBA) epoxy resin crosslinked with a variety of aliphatic and aromatic amines. These values are compiled from studies employing standardized testing protocols to ensure a reliable comparison.

Aliphatic Amine Crosslinkers

Linear and cyclic aliphatic amines are widely used for curing epoxy resins at room or slightly elevated temperatures. The flexibility of the aliphatic chain plays a significant role in the mechanical response of the cured polymer.

Amine CrosslinkerTypeTensile Modulus (GPa)Flexural Modulus (GPa)Elongation at Break (%)
Ethylenediamine (EDA)Linear---
Diethylenetriamine (DETA)Linear---
Triethylenetetramine (TETA)Linear2.07 ± 0.19[1]-7.28 ± 1.40[1]
Tetraethylenepentamine (TEPA)Linear---
Isophorone diamine (IPD)Cyclic---
1-(2-aminoethyl)piperazineCyclic---
PhenalkamineBio-based--~318% greater than TETA-cured epoxy[2]

Note: A dash (-) indicates that specific data was not available in the reviewed sources under directly comparable conditions.

Aromatic Amine Crosslinkers

Aromatic amines typically require higher curing temperatures but result in polymers with superior thermal and mechanical properties due to the rigidity of the aromatic rings.

Amine CrosslinkerTypeTensile Strength (MPa)
m-Phenylenediamine (m-PDA)AromaticIncreased with molecular packing[3]
o-Phenylenediamine (o-PDA)AromaticHigher than m-PDA due to increased molecular packing[3]
2,4-Diamino toluene (2,4-DAT)AromaticLower than m-PDA and o-PDA due to steric hindrance[3]
Dicyandiamide (DICY)Aromatic12.6 - 27.1 (at 25-200°C)[4]

Key Observations and Structure-Property Relationships

  • Aromatic vs. Aliphatic: Epoxy resins cured with aromatic amines generally exhibit higher mechanical strength and thermal resistance compared to those cured with aliphatic amines.[5] The rigid structure of aromatic amines contributes to a more tightly packed network, enhancing stiffness.

  • Linear vs. Cyclic Aliphatic Amines: Among aliphatic amines, cyclic structures like isophorone diamine (IPD) can lead to higher tensile and flexural moduli.[6] Conversely, more flexible structures like 1-(2-aminoethyl)piperazine can result in higher toughness.[6]

  • Effect of Amine Structure: The specific structure of the aromatic amine significantly impacts molecular packing and, consequently, mechanical strength. For instance, the position of amine groups (ortho vs. meta) and the presence of substituent groups can alter the final properties.[3]

  • Crosslink Density: The mechanical properties of thermosetting polymers are strongly dependent on the crosslinking density.[6] Higher crosslink density generally leads to increased stiffness and strength.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following sections detail the typical experimental protocols for sample preparation and mechanical testing.

Sample Preparation
  • Mixing: The epoxy resin (e.g., DGEBA) and the amine curing agent are stoichiometrically mixed. The mixture is stirred thoroughly, often at a slightly elevated temperature (e.g., 50°C) to reduce viscosity, and then degassed under vacuum to remove entrapped air bubbles.[7]

  • Casting: The bubble-free mixture is poured into molds of the desired specimen geometry (e.g., dumbbell-shaped for tensile testing as per ASTM D638, or rectangular bars for flexural testing as per ASTM D790).[8][9] The molds are often pre-treated with a release agent to facilitate sample removal.

  • Curing: The cast specimens are subjected to a specific curing schedule. This typically involves an initial cure at room temperature followed by a post-cure at an elevated temperature to ensure complete crosslinking. A common curing schedule might be 24 hours at room temperature followed by a post-cure at 80-150°C for 2-4 hours.[10][11][12][13] For some systems, a two-week cure at room temperature is considered sufficient to achieve full strength.[10]

Mechanical Testing
  • Tensile Testing (ASTM D638): Tensile properties such as tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine.[14] Dumbbell-shaped specimens are held by pneumatic grips and subjected to a constant rate of crosshead movement until failure.[8][15] An extensometer can be used for precise strain measurement.

  • Flexural Testing (ASTM D790): Flexural strength and modulus are measured using a three-point bending setup.[9][16] A rectangular specimen is placed on two supports, and a load is applied to the center at a specified rate.[16] The test is typically stopped when the specimen breaks or reaches a specified strain (e.g., 5%).[9][16]

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and mechanical testing of amine-crosslinked polymer specimens.

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_output Output resin Epoxy Resin (e.g., DGEBA) mixing Stoichiometric Mixing & Degassing resin->mixing amine Amine Crosslinker amine->mixing casting Casting into Molds (ASTM D638 / D790) mixing->casting curing Curing Schedule (Room Temp + Post-cure) casting->curing tensile Tensile Test (ASTM D638) curing->tensile Test Specimen flexural Flexural Test (ASTM D790) curing->flexural Test Specimen data Data Acquisition & Analysis tensile->data flexural->data properties Mechanical Properties (Tensile Strength, Modulus, etc.) data->properties

Caption: A generalized workflow for the preparation and mechanical characterization of amine-crosslinked polymers.

Chemical Signaling Pathway: Epoxy-Amine Crosslinking

The crosslinking reaction between an epoxy resin and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to the formation of a crosslinked three-dimensional network.

epoxy_amine_reaction cluster_reactants Reactants cluster_reaction1 Step 1: Primary Amine Reaction cluster_reaction2 Step 2: Secondary Amine Reaction cluster_product Product epoxy Epoxy Resin (with epoxide groups) reaction1 Nucleophilic Attack & Ring Opening epoxy->reaction1 reaction2 Further Reaction with Epoxy epoxy->reaction2 p_amine Primary Amine (R-NH2) p_amine->reaction1 intermediate Intermediate (Secondary Amine & Hydroxyl Group) reaction1->intermediate intermediate->reaction2 network Crosslinked Polymer Network reaction2->network

Caption: The stepwise reaction mechanism of epoxy resin crosslinking with a primary amine.

References

A Researcher's Guide to Validating the Crosslinking Density of Bis(3-hydroxypropyl)amine Networks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polymer networks is fundamental to innovation. The crosslinking density of these networks, particularly in novel systems like those formed with Bis(3-hydroxypropyl)amine, dictates critical properties such as mechanical strength, degradation rate, and the release kinetics of encapsulated therapeutics. This guide provides a comparative analysis of established methodologies for validating crosslinking density, offering detailed experimental protocols and representative data to inform experimental design and material selection.

Core Methodologies for Crosslinking Density Validation

The validation of crosslinking density in polymer networks can be approached through several complementary techniques. The most prominent methods include equilibrium swelling studies, which are based on the thermodynamic interaction between the polymer and a solvent; Dynamic Mechanical Analysis (DMA), which probes the viscoelastic properties of the material; and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the molecular mobility of the polymer chains. Each method offers unique advantages and provides a different perspective on the network structure.

Comparison of Validation Methods
Method Principle Advantages Disadvantages Typical Data Output
Equilibrium Swelling Measures the volume or mass of solvent absorbed by the polymer network at equilibrium. Governed by the Flory-Rehner theory, which balances the osmotic pressure driving swelling with the elastic retraction force of the crosslinked chains.Simple, cost-effective, and widely accessible.Indirect measurement; requires knowledge of the polymer-solvent interaction parameter (χ), which may not always be available. Assumes an ideal network structure.Swelling Ratio (Q), Equilibrium Water Content (EWC), Molecular Weight between Crosslinks (Mc), Crosslinking Density (ρc)
Dynamic Mechanical Analysis (DMA) A sinusoidal stress is applied to the sample, and the resulting strain is measured. The storage modulus (E') in the rubbery plateau region is directly proportional to the crosslinking density.Provides quantitative data on mechanical properties (storage and loss moduli). Can be used to determine the glass transition temperature (Tg). Highly sensitive to changes in network structure.Requires specialized equipment. Sample geometry is critical for accurate results. Can be destructive to the sample.Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ), Glass Transition Temperature (Tg), Crosslinking Density (νe)
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the relaxation times (T1 and T2) of protons in the polymer network. Increased crosslinking restricts chain mobility, leading to shorter T2 relaxation times. Solid-state NMR can directly probe the chemical environment of the crosslinks.Non-destructive. Provides detailed information about molecular structure and dynamics. Can differentiate between different types of crosslinks.Requires expensive, specialized equipment and expertise for data interpretation. May have lower sensitivity for detecting small changes in crosslinking density.Spin-Spin Relaxation Time (T2), Spin-Lattice Relaxation Time (T1), Chemical Shift, Cross-polarization dynamics

Experimental Protocols

Protocol 1: Equilibrium Swelling Measurement

This protocol details the gravimetric method for determining the swelling ratio of a hydrogel network.

Materials:

  • Synthesized and purified hydrogel discs of uniform size.

  • Swelling medium (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water).[1]

  • Analytical balance (precision of at least 0.1 mg).

  • KimWipes or filter paper.

  • Forceps.

  • Vials or a multi-well plate.

Procedure:

  • Initial Swollen Weight (Ws):

    • Immerse the purified hydrogel discs in the chosen swelling medium in separate vials.

    • Allow the hydrogels to swell to equilibrium, typically for at least 24-48 hours, with periodic replacement of the swelling medium.[1]

    • Remove a swollen hydrogel disc from the medium.

    • Gently blot the surface with a KimWipe to remove excess surface water without compressing the gel.[2]

    • Immediately weigh the disc on the analytical balance to obtain the equilibrium-swollen mass (Ws).[2]

  • Dry Weight (Wd):

    • Place the weighed, swollen hydrogels in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved (typically 24-48 hours). Alternatively, the samples can be freeze-dried (lyophilized).[2]

    • Once completely dry, weigh the hydrogel discs again to determine the dry mass (Wd).[2]

  • Calculations:

    • Mass Swelling Ratio (q): q = Ws / Wd

    • Equilibrium Water Content (%EWC): %EWC = [(Ws - Wd) / Ws] * 100[2]

    • Crosslinking Density (ρc) via Flory-Rehner Equation: The crosslinking density can be calculated from the volume swelling ratio (Qv) using the Flory-Rehner equation. This requires knowledge of the polymer-solvent interaction parameter (χ).

Protocol 2: Dynamic Mechanical Analysis (DMA)

This protocol outlines the procedure for determining the storage modulus and calculating the crosslinking density of a hydrogel.

Apparatus:

  • Dynamic Mechanical Analyzer (DMA) with a compression or tensile clamp.

  • Environmental chamber for temperature control.

Procedure:

  • Sample Preparation:

    • Prepare hydrogel samples with a defined geometry (e.g., cylindrical or rectangular) suitable for the DMA clamp.

    • Ensure the samples are at equilibrium swelling in the desired medium before testing.

  • Instrument Setup:

    • Mount the sample in the appropriate clamp (e.g., compression plates for soft hydrogels).

    • Apply a small static pre-load to ensure constant contact with the sample.[3]

  • Testing Parameters:

    • Frequency Sweep: Perform a frequency sweep (e.g., 1 to 100 Hz) at a constant temperature and strain to determine the linear viscoelastic region.[3]

    • Temperature Sweep: Perform a temperature ramp at a constant frequency and strain to identify the glass transition temperature (Tg) and the rubbery plateau.

  • Data Analysis:

    • Determine the storage modulus (E') in the rubbery plateau region (a relatively flat region of the E' vs. temperature curve above Tg).[4]

    • Calculate Crosslinking Density (νe): The crosslinking density can be calculated from the storage modulus in the rubbery plateau using the theory of rubber elasticity: νe = E' / (3 * R * T), where R is the ideal gas constant and T is the absolute temperature in Kelvin.[5]

Protocol 3: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for using solid-state NMR to probe crosslinking.

Apparatus:

  • Solid-state NMR spectrometer with a Magic Angle Spinning (MAS) probe.

Procedure:

  • Sample Preparation:

    • Lyophilize the swollen hydrogel to remove water.

    • Pack the dry, powdered hydrogel into an NMR rotor.

  • Instrument Setup:

    • Insert the rotor into the MAS probe and spin at a high speed (e.g., 12 kHz) at the magic angle (54.74°).[6][7]

  • NMR Experiments:

    • ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS): This experiment enhances the signal of carbon atoms and can be used to identify the chemical structures of the crosslinks.[7]

    • ¹H T2 Relaxation (Hahn Echo or CPMG): Measure the spin-spin relaxation time (T2). Shorter T2 values indicate more restricted molecular motion and thus higher crosslinking density.

  • Data Analysis:

    • Integrate the peaks in the ¹³C CP-MAS spectrum corresponding to the crosslinker and the polymer backbone to quantify the degree of crosslinking.[7]

    • Analyze the T2 relaxation decay curve to determine the T2 relaxation time. Compare T2 values between samples to assess relative differences in crosslinking density.

Quantitative Data Comparison

The following tables present representative data from studies on amine-based hydrogels, illustrating the impact of crosslinker concentration on swelling and mechanical properties. While this data is not specific to Bis(3-hydroxypropyl)amine networks, it provides a valuable benchmark for comparison.

Table 1: Effect of Crosslinker Concentration on Swelling Properties of Poly(acrylic acid) Hydrogels [5]

Sample IDCrosslinker (mol% to monomer)Equilibrium Water Content (%)
PAA 5-2-10.02~90%
PAA 5-4-10.04~89%
PAA 5-6-10.06~83%

Table 2: Effect of Crosslinker Concentration on Mechanical Properties of Poly(acrylic acid) Hydrogels [5]

Sample IDCrosslinker (mol% to monomer)Elastic Modulus (kPa)
PAA 5-2-10.02Not specified, but lower than higher crosslinked samples
PAA 5-4-10.04Not specified
PAA 5-6-10.06~34

Table 3: Swelling Ratios of Polyacrylamide-Derivative Dual-Crosslink Hydrogels [8]

Cation for Physical CrosslinkingSwelling Ratio (Wr) at Equilibrium
Ni²⁺ (2 mM)~4.4
Ni²⁺ (higher concentrations)9-12

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the interplay between different validation methods, the following diagrams are provided.

Experimental_Workflow_Swelling cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Synthesized Hydrogel purify Purify in DI Water start->purify discs Cut into Discs purify->discs swell Equilibrium Swelling discs->swell weigh_swollen Weigh Swollen (Ws) swell->weigh_swollen dry Dry to Constant Weight weigh_swollen->dry weigh_dry Weigh Dry (Wd) dry->weigh_dry calc_q Calculate Swelling Ratio (q) weigh_dry->calc_q calc_ewc Calculate EWC (%) weigh_dry->calc_ewc flory_rehner Apply Flory-Rehner Equation calc_q->flory_rehner crosslink_density Crosslinking Density (ρc) flory_rehner->crosslink_density Experimental_Workflow_DMA cluster_prep Sample Preparation cluster_testing DMA Testing cluster_analysis Data Analysis start Synthesized Hydrogel equilibrate Equilibrate in Medium start->equilibrate shape Prepare Defined Geometry equilibrate->shape mount Mount in DMA shape->mount freq_sweep Frequency Sweep mount->freq_sweep temp_sweep Temperature Sweep freq_sweep->temp_sweep get_e_prime Determine Storage Modulus (E') in Rubbery Plateau temp_sweep->get_e_prime calc_density Calculate Crosslinking Density (νe) get_e_prime->calc_density Logical_Relationship cluster_property Macroscopic Property cluster_method Measurement Technique cluster_parameter Calculated Parameter Swelling Swelling Behavior Swelling_Exp Equilibrium Swelling Swelling->Swelling_Exp measured by Mechanical Mechanical Properties DMA Dynamic Mechanical Analysis Mechanical->DMA measured by Crosslink_Density Crosslinking Density Swelling_Exp->Crosslink_Density calculates DMA->Crosslink_Density calculates NMR NMR Spectroscopy NMR->Crosslink_Density probes molecular basis of Crosslink_Density->Swelling influences Crosslink_Density->Mechanical influences

References

Benchmarking the thermal stability of Bis(3-hydroxypropyl)amine-cured resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Overview of Amine Curing Agents

Amine curing agents are a cornerstone in the formulation of epoxy resins, offering a broad spectrum of reactivity and final thermoset properties. The choice of amine dictates critical characteristics such as cure speed, mechanical strength, chemical resistance, and, importantly, thermal stability. Generally, amine-cured epoxies are known for their rapid curing at ambient temperatures, high hardness, and excellent mechanical strength. However, they can also be susceptible to brittleness and moisture.[1]

The thermal stability of an epoxy thermoset is primarily characterized by its glass transition temperature (Tg) and its decomposition temperature (Td). The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state, and it often defines the upper service temperature of the material. The Td indicates the onset of thermal degradation.

Comparative Thermal Stability Data

The following table summarizes the typical thermal properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with different amine agents. It is important to note that these values can be influenced by the specific epoxy resin, the stoichiometry of the formulation, and the curing schedule.

Curing AgentTypeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C) (5% weight loss)Char Yield at 600°C (%)
Bis(3-hydroxypropyl)amine AlkanolamineData not availableData not availableData not available
Jeffamine D-230 Polyetheramine~95~350~5-10
Jeffamine D-400 Polyetheramine~53-79~340~10
Isophorone Diamine (IPDA) Cycloaliphatic~150-160~360~10-15

Experimental Protocols

The data presented in this guide is typically generated using standardized thermal analysis techniques. The detailed methodologies for these key experiments are provided below.

Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability and decomposition temperature of the cured epoxy resin.

Methodology:

  • A small sample (typically 5-10 mg) of the fully cured epoxy resin is placed in a TGA sample pan.

  • The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The char yield is the residual weight percentage at a specified high temperature (e.g., 600°C or 800°C).[2]

Differential Scanning Calorimetry (DSC)

Purpose: To measure the glass transition temperature (Tg) and to study the curing kinetics of the epoxy resin.

Methodology:

  • A small sample (5-10 mg) of either the uncured liquid resin mixture or the fully cured solid is sealed in an aluminum DSC pan.

  • The sample is subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). For Tg determination of a cured sample, a heating rate of 10°C/min is common.

  • The heat flow to or from the sample relative to an empty reference pan is measured.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

  • For studying the curing reaction, the exothermic heat flow during the cross-linking process is measured to determine the total heat of reaction and to analyze the cure kinetics.[3]

Curing Reaction Signaling Pathway

The curing of epoxy resins with amine hardeners is a complex process involving several reactions. The primary reaction is the nucleophilic addition of the amine group to the epoxide ring. In the case of Bis(3-hydroxypropyl)amine, which contains both primary amine and hydroxyl functionalities, the reaction can be multifaceted. The hydroxyl groups can also react with the epoxy groups in an etherification reaction, particularly at elevated temperatures or when catalyzed.

curing_mechanism epoxy Epoxy Resin (with epoxide group) step1 Step 1: Primary Amine attacks Epoxide Ring epoxy->step1 step2 Step 2: Secondary Amine attacks another Epoxide Ring epoxy->step2 step3 Step 3 (Side Reaction): Hydroxyl Group attacks Epoxide Ring (Etherification) epoxy->step3 amine Bis(3-hydroxypropyl)amine (Primary Amine & Hydroxyls) amine->step1 intermediate1 Formation of Secondary Amine & Hydroxyl Group step1->intermediate1 intermediate1->step2 intermediate1->step3 intermediate2 Formation of Tertiary Amine & more Hydroxyls step2->intermediate2 intermediate2->step3 crosslinked Crosslinked Polymer Network (Cured Resin) intermediate2->crosslinked step3->crosslinked experimental_workflow start Start: Select Epoxy Resin and Amine Curing Agents prep Sample Preparation: Stoichiometric mixing of resin and curing agent start->prep cure Curing: Follow defined cure schedule (e.g., room temp + post-cure) prep->cure tga Thermogravimetric Analysis (TGA): Determine Td and Char Yield cure->tga dsc Differential Scanning Calorimetry (DSC): Determine Tg cure->dsc data Data Analysis and Comparison tga->data dsc->data end End: Comparative Report on Thermal Stability data->end

References

Comparative analysis of the biodegradability of polymers synthesized with different diols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of polymer biodegradability reveals significant variations based on the chemical structure of the constituent diols. The length of the diol's carbon chain, its linearity, and the resulting polymer's physical properties, such as crystallinity and hydrophilicity, are critical factors influencing the rate and extent of degradation by microbial enzymes. This guide provides a comparative analysis of polyesters synthesized with different diols, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Influence of Diol Structure on Polyester Biodegradability

The biodegradability of polyesters is intricately linked to the accessibility of their ester bonds to enzymatic attack. Several factors, influenced by the choice of diol monomer, govern this process:

  • Chain Length: While a direct, linear relationship is not always observed, the chain length of the diol can significantly impact biodegradability. Some studies indicate that polyesters synthesized with diols having 3, 4, and 10 carbon atoms exhibit high biodegradability, whereas those with 2 and 6 carbon atoms show lower degradation rates.[1] Conversely, other research suggests that copolymers with long-chain, poorly water-soluble diol monomers, such as 1,18-octadecanediol, demonstrate markedly reduced enzymatic depolymerization rates compared to those with shorter-chain diols like 1,4-butanediol.[2][3][4] The slow degradation is attributed to the insoluble long-chain diol monomers released during hydrolysis, which may adhere to the polymer surface and hinder further enzymatic access.[2][3][4]

  • Crystallinity: The degree of crystallinity is a major factor affecting the biodegradability of polyesters.[1] Diols with longer alkylene chains tend to produce copolymers with lower crystallizability.[5] Generally, amorphous regions of a polymer are degraded more readily than crystalline regions.[6] A decrease in crystallinity, for instance from 72% to 45%, can lead to an order-of-magnitude increase in hydrolysis rates.[2][3] This is because the more flexible polymer chains in amorphous domains are more accessible to enzymes.[1][7]

  • Hydrophilicity: Increased hydrophilicity can enhance biodegradability by allowing better access for water and enzymes to the polymer matrix. The choice of diol can influence the overall hydrophilic/hydrophobic balance of the resulting polyester.

  • Flexibility: The flexibility of the polymer chain, which is influenced by the diol structure, can affect enzyme accessibility. A lower glass transition temperature (Tg), indicative of greater chain flexibility at a given temperature, often correlates with faster degradation.[1]

Comparative Data on Polymer Biodegradability

The following tables summarize quantitative data from various studies, comparing the biodegradability of polyesters synthesized with different diols under different testing conditions.

Table 1: Enzymatic Degradation of Polyesters

PolymerDiol ComponentEnzyme UsedDegradation MetricResultSource
Poly(butylene succinate) (PBS)1,4-butanediolCutinase~50% weight loss4 hours[8]
Poly(butylene succinate) (PBS)1,4-butanediolLipase (from Candida antarctica)~20% weight loss4 hours[8]
PE-4,181,4-butanediolNot specifiedHydrolysis Amount8.8 ± 1.6 g m⁻²[2]
PE-18,41,18-octadecanediolNot specifiedHydrolysis Amount0.4 ± 0.3 g m⁻²[2]
Poly(butylene succinate-co-adipate) (PBSA)1,4-butanediolCutinaseComplete degradation< 24 hours[9][10]
Poly(butylene succinate) (PBS)1,4-butanediolCutinaseComplete degradation24 hours[9][10]

Table 2: Biodegradation in Soil and Compost Environments

PolymerDiol ComponentTest ConditionDegradation MetricResultSource
Poly(butylene succinate) (PBS)1,4-butanediolCompostIncrease in CrystallinityFrom 35% to 52%[6]
Poly(butylene succinate-adipate) (PBSA)1,4-butanediolCompostIncrease in CrystallinityFrom 27% to 52%[6]
Poly(ethylene succinate) (PESu)Ethylene glycolNot specifiedThermal Decomposition Temp.413 °C[11]
Poly(butylene succinate) (PBSu)1,4-butanediolNot specifiedThermal Decomposition Temp.399 °C[11]
P(HB-co-HV)Not specifiedSoil Burial (450 days)Weight Loss5.5%[12]
PBSA1,4-butanediolSoil Burial (450 days)Weight Loss8.0%[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer biodegradability. Below are protocols for three common experimental methods.

Enzymatic Degradation Assay (Weight Loss Method)

This method evaluates the susceptibility of a polymer to specific hydrolytic enzymes.

Materials:

  • Polymer film samples (e.g., 1x1 cm, of known weight).

  • Buffer solution (pH specific to the enzyme, e.g., phosphate buffer for pH 7).

  • Purified enzyme (e.g., lipase from Pseudomonas sp., cutinase from Fusarium solani).

  • Incubator or water bath.

  • Analytical balance.

Procedure:

  • Sample Preparation: Prepare thin films of the polymer samples. Cut them into uniform sizes and weigh them accurately.

  • Enzyme Solution: Prepare a solution of the desired enzyme in the appropriate buffer at a specified concentration (e.g., 10 U/mL).[9]

  • Incubation: Place each polymer sample in a sterile vial containing a specific volume of the enzyme solution. A control sample should be placed in a buffer solution without the enzyme.

  • Degradation: Incubate the vials at a constant temperature (e.g., 37°C or 40°C) for a predetermined period (e.g., 24 hours, or in time intervals).[1][13]

  • Sample Retrieval: After incubation, remove the polymer films, wash them thoroughly with distilled water to remove any residual enzyme and buffer, and then dry them in a vacuum oven until a constant weight is achieved.

  • Weight Loss Calculation: Weigh the dried polymer samples. The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

  • Analysis: Further analysis of the degraded samples can be performed using techniques like Scanning Electron Microscopy (SEM) to observe surface morphology changes, and Gel Permeation Chromatography (GPC) to analyze changes in molecular weight.[9][10]

Soil Burial Test

This test simulates the degradation of a polymer in a natural soil environment.

Materials:

  • Polymer samples of known weight and dimensions.

  • Active soil (e.g., compost soil, natural soil from a specific location).

  • Containers (e.g., plastic boxes or pots).

  • Controlled environment (laboratory) or outdoor burial site.

Procedure:

  • Sample Preparation: Cut polymer samples into specific dimensions (e.g., 2 cm circles, 1 mm thickness), dry them at 37°C for 24 hours, and weigh them to get a constant initial weight.[14]

  • Burial: Bury the samples in the soil within the containers at a specific depth (e.g., covered by a 12.5 cm layer of soil).[14] The soil should have a controlled moisture content.

  • Incubation: Keep the containers under controlled conditions of temperature (e.g., 25°C) and humidity (e.g., 40%) for a set duration (e.g., 30, 60, or up to 150 days).[14]

  • Retrieval and Cleaning: At specified time intervals, retrieve the samples from the soil. Carefully clean the samples by washing with a water/ethanol mixture (e.g., 70:30) to remove soil particles and microbial biomass.[14]

  • Drying and Weighing: Dry the cleaned samples under the same initial conditions (e.g., 37°C for 24 hours, then desiccator) until a constant weight is achieved.[14]

  • Data Analysis: Calculate the percentage of weight loss as described in the enzymatic assay.[15] The surface of the samples can be examined by SEM to observe physical deterioration like cracks and holes.[14][16]

Respirometric Method for Mineralization Analysis

Respirometry measures the ultimate biodegradability of a polymer by quantifying the metabolic activity of microorganisms, either through oxygen consumption or carbon dioxide evolution. This protocol is based on standards like ISO 17556 and ASTM D5988.[17][18][19]

Materials:

  • Polymer test material.

  • Reference material (e.g., microcrystalline cellulose).[20]

  • Inoculum (e.g., activated sludge from a wastewater treatment plant or a defined microbial consortium).[17][20][21]

  • Mineral salt medium.

  • Respirometer system (e.g., OxiTop, BSBdigi-CO2).[21]

  • Incubation chamber with controlled temperature.

Procedure:

  • Test Setup: Prepare sealed test vessels. Each vessel contains a known amount of the polymer sample, the inoculum, and the mineral salt medium. Control vessels (blanks) containing only the inoculum and medium are also prepared.

  • Incubation: Place the vessels in the respirometer and incubate them in the dark at a constant temperature (e.g., 25°C ± 1°C).[18]

  • Measurement: The respirometer continuously measures the amount of CO2 evolved or O2 consumed over time. For CO2 evolution, the gas is typically trapped in an alkaline solution (e.g., Ba(OH)2 or KOH) and measured by titration or an infrared sensor.[17][22]

  • Calculation of Biodegradation: The cumulative amount of CO2 evolved is used to calculate the percentage of mineralization relative to the theoretical amount of CO2 (ThCO2) that could be produced from the carbon content of the test material.

    • % Biodegradation = (Cumulative CO2 evolved - CO2 from blank) / ThCO2 x 100

  • Test Duration: The test is typically run for an extended period (e.g., 28 to 90 days or more) until the rate of CO2 evolution plateaus.[20][21]

  • Validation: The test is considered valid if the reference material shows a certain level of biodegradation within a specified timeframe (e.g., >60% for cellulose).[22]

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in each experimental protocol.

Enzymatic_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Polymer Films p2 Weigh Initial Samples (W_i) p1->p2 e1 Incubate Samples in Enzyme Solution p2->e1 e2 Incubate Control in Buffer Only p2->e2 p3 Prepare Enzyme & Buffer Solution p3->e1 p3->e2 a1 Retrieve & Wash Samples e1->a1 e2->a1 e3 Maintain Constant T & pH a2 Dry to Constant Weight a1->a2 a3 Weigh Final Samples (W_f) a2->a3 a4 Calculate % Weight Loss a3->a4 a5 SEM / GPC Analysis a4->a5 Soil_Burial_Test_Workflow start Start prep Prepare & Weigh Polymer Samples start->prep bury Bury Samples in Soil prep->bury incubate Incubate under Controlled Conditions (Temp, Humidity) bury->incubate loop_start Time Interval Reached? incubate->loop_start retrieve Retrieve Samples loop_start->retrieve Yes continue_test Continue Incubation loop_start->continue_test No end End of Test loop_start->end Final Interval clean Wash & Clean Samples retrieve->clean dry Dry to Constant Weight clean->dry weigh Measure Final Weight dry->weigh calculate Calculate % Weight Loss weigh->calculate calculate->loop_start continue_test->incubate Respirometry_Workflow cluster_setup Test Setup cluster_run Incubation & Measurement cluster_calc Data Analysis s1 Prepare Test Vessels: Polymer + Inoculum + Medium r1 Seal Vessels in Respirometer s1->r1 s2 Prepare Blank Vessels: Inoculum + Medium s2->r1 s3 Prepare Reference Vessels: Cellulose + Inoculum + Medium s3->r1 r2 Incubate at Constant Temp r1->r2 r3 Continuously Measure CO2 Evolved or O2 Consumed r2->r3 c1 Calculate Cumulative Gas (Corrected for Blank) r3->c1 c3 Calculate % Mineralization c1->c3 c2 Calculate Theoretical Gas (ThCO2) c2->c3 c4 Validate with Reference Data c3->c4

References

Evaluating the buffering capacity of 3-(3-Hydroxy-propylamino)-propan-1-ol against standard biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Buffering Capacity of 3-(3-Hydroxy-propylamino)-propan-1-ol and Standard Biological Buffers

For researchers, scientists, and drug development professionals, maintaining a stable pH is critical for the validity and reproducibility of experimental results. The choice of a buffering agent can significantly influence outcomes in applications ranging from enzyme assays and protein crystallization to cell culture and electrophoresis. This guide provides an objective comparison of this compound, commonly known as Bis-Tris Propane, against standard biological buffers like Tris, HEPES, and Phosphate-Buffered Saline (PBS).

Physicochemical Properties of Common Biological Buffers

The efficacy of a buffer is determined by its physicochemical properties, primarily its pKa, which dictates the pH range of its maximum buffering capacity. Bis-Tris Propane is notable for its exceptionally wide buffering range, a result of its two pKa values.[1][2] This makes it a versatile option for experiments that may involve pH shifts or require screening across a broad pH spectrum.[3][4] In contrast, buffers like Tris and HEPES have a single pKa and thus a more constrained, albeit highly useful, effective pH range.[]

A critical consideration for any biological experiment is the effect of temperature on the buffer's pKa. Amine-based buffers, such as Tris, are known to be quite sensitive to temperature changes, with the pKa declining as temperature increases.[6][7] This can lead to significant pH shifts if the buffer is prepared at room temperature but used at a different temperature, such as 4°C or 37°C.[8] While HEPES is less affected by temperature, this property should always be considered for precise pH control.[9]

The table below summarizes key quantitative data for a direct comparison of these buffers.

PropertyThis compound (Bis-Tris Propane)TrisHEPESPBS (Phosphate)
Molecular Weight ( g/mol ) 282.34[1]121.14238.30Varies by component
pKa (at 25°C) 6.8 and 9.0[1][2][10]~8.1[11]~7.5[][12]~7.2 (pKa2 of H₃PO₄)[13][14]
Effective Buffering Range 6.3 – 9.5[1][2][10]7.1 – 9.1[8][9]6.8 – 8.2[][12]6.2 – 8.2[14]
Temp. Effect (ΔpKa/°C) -0.015 to -0.020 (approx.)-0.028 to -0.031[6]-0.014-0.0028

Experimental Determination of Buffering Capacity

The buffering capacity of a solution—its ability to resist pH change upon the addition of an acid or base—can be determined experimentally through pH-metric titration.[15][16] This method provides empirical data on a buffer's performance under specific experimental conditions (e.g., concentration, temperature, and ionic strength).

Experimental Protocol: pH-Metric Titration

This protocol outlines the steps to measure and compare the buffering capacity of different solutions.

  • Buffer Preparation:

    • Prepare equimolar solutions (e.g., 0.1 M) of each buffer to be tested: Bis-Tris Propane, Tris, HEPES, and PBS.

    • Adjust the pH of each solution to the midpoint of its theoretical buffering range using a strong acid (e.g., HCl) or a strong base (e.g., NaOH). For Bis-Tris Propane, tests can be conducted at both pH 6.8 and pH 9.0 to evaluate both buffering regions.

    • Ensure all solutions are at the desired experimental temperature (e.g., 25°C).

  • pH Meter Calibration:

    • Calibrate a pH meter using standard pH 4.0, 7.0, and 10.0 buffers that have been equilibrated to the experimental temperature.

  • Titration with Acid:

    • Place a precise volume (e.g., 50.0 mL) of the prepared buffer solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution and record the initial pH.

    • Titrate the solution by adding small, precise increments (e.g., 0.5 mL) of a standardized strong acid (e.g., 0.1 M HCl).

    • Record the pH after each increment, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped by at least two units from the starting pH.

  • Titration with Base:

    • Using a fresh 50.0 mL sample of the same buffer, repeat the titration process using a standardized strong base (e.g., 0.1 M NaOH).

    • Continue the titration until the pH has increased by at least two units.

  • Data Analysis:

    • Plot the pH of the solution versus the volume (in mL) of acid or base added for each buffer. This creates a titration curve.

    • The buffering capacity (β) can be calculated as the moles of added acid or base required to change the pH of one liter of the buffer by one unit. A flatter region on the titration curve indicates a higher buffering capacity.

Comparative Performance

The primary advantage of Bis-Tris Propane is its exceptionally broad buffering range (pH 6.3-9.5), which covers the ranges of both HEPES and Tris.[2][10] This makes it an excellent choice for systems where the pH may fluctuate or for screening assays across a wide pH spectrum. It is particularly effective in the neutral to slightly alkaline range and maintains good buffering capacity below pH 7.5, a region where Tris becomes a poor buffer.[2][10]

Tris is a cost-effective and widely used buffer, but its performance significantly diminishes below pH 7.5.[2] Its pKa is also highly sensitive to temperature changes, which must be accounted for in experimental design.[8][9]

HEPES is a zwitterionic buffer widely used in cell culture because of its low cytotoxicity and a pKa close to physiological pH.[][17] It is generally more stable to temperature changes than Tris.[9]

Phosphate-Buffered Saline (PBS) is crucial for many biological applications due to its isotonicity and non-toxic nature, mimicking the ion concentrations of the human body.[18] Its buffering capacity is centered around a pKa of 7.2, making it ideal for experiments conducted at physiological pH.[13] However, phosphate buffers can precipitate with divalent cations like Ca²⁺ and Mg²⁺ and may inhibit certain enzymatic reactions.

Visualizing Experimental and Logical Workflows

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Determining Buffering Capacity cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffer 1. Prepare Buffer Solutions (e.g., 0.1 M at target pH) cal_ph 2. Calibrate pH Meter (at experimental temp.) prep_buffer->cal_ph titrate_acid 3a. Titrate with Strong Acid (e.g., 0.1 M HCl) cal_ph->titrate_acid titrate_base 3b. Titrate with Strong Base (e.g., 0.1 M NaOH) cal_ph->titrate_base plot 4. Plot pH vs. Titrant Volume titrate_acid->plot titrate_base->plot calc 5. Calculate Buffering Capacity plot->calc

Caption: A flowchart of the pH-metric titration protocol.

G Relationship Between pKa and Effective Buffering Range pka pKa max_capacity Maximum Buffering Capacity ([Acid] = [Base]) pka->max_capacity at pH = pKa buffer_range Effective Buffering Range resist Resists pH Change buffer_range->resist where buffer effectively max_capacity->buffer_range defines center of

Caption: The relationship between pKa and buffering capacity.

References

Cross-Validation of Analytical Methods for Bis(3-hydroxypropyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of chemical compounds are paramount. This guide provides a comprehensive cross-validation of various analytical methods for Bis(3-hydroxypropyl)amine, a key intermediate in the synthesis of various pharmaceuticals and other industrial products. The following sections detail the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Titrimetry.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, qualitative information, sample throughput, and cost. The table below summarizes the key performance characteristics of the discussed methods for the analysis of Bis(3-hydroxypropyl)amine and related alkanolamines.

ParameterHPLC-UVGC-MSqNMRFTIRTitrimetry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass spectrometry.Nuclear spin resonance in a magnetic field, signal intensity is proportional to the number of nuclei.Absorption of infrared radiation by molecular vibrations.Neutralization reaction between the amine and a standard acid.
Selectivity Moderate to HighVery HighHighModerateLow to Moderate
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangemg/mL range% rangemg/mL range
Precision (%RSD) < 2%< 5%< 1%Variable< 1%
Accuracy (%Recovery) 95-105%90-110%98-102%Not typically used for quantification98-102%
Sample Derivatization Often not required, but can be used to enhance detection.Often required to increase volatility.Not required.Not required.Not required.
Throughput HighModerateLow to ModerateHighHigh
Cost ModerateHighHighLow to ModerateLow

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a polar compound like Bis(3-hydroxypropyl)amine, reversed-phase chromatography with a polar mobile phase and a non-polar stationary phase is often employed. Detection is typically achieved using a UV detector, although other detectors like refractive index or mass spectrometry can also be used.

Experimental Protocol:
  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of Bis(3-hydroxypropyl)amine in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Performance Data (for related alkanolamines):
ParameterPerformance
Linearity (R²)> 0.999
LOD0.1 - 1 µg/mL
LOQ0.5 - 5 µg/mL
Accuracy (% Recovery)98 - 103%
Precision (%RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification. Due to the low volatility of Bis(3-hydroxypropyl)amine, derivatization is often necessary.

Experimental Protocol:
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS. Heat the mixture at 70°C for 30 minutes.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Performance Data (for derivatized amines):
ParameterPerformance
Linearity (R²)> 0.995
LOD1 - 10 pg/µL
LOQ5 - 50 pg/µL
Accuracy (% Recovery)92 - 108%
Precision (%RSD)< 5%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method where the signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the sample. By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a calibration curve.

Experimental Protocol:
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as D₂O or DMSO-d₆.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the characteristic signals of the analyte and the internal standard.

  • Quantification: Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

Performance Data:
ParameterPerformance
Linearity (R²)Not applicable (primary method)
LOD~0.1 mg/mL
LOQ~0.5 mg/mL
Accuracy (% Recovery)99 - 101%
Precision (%RSD)< 1%

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a fingerprint of the molecule, allowing for the identification of functional groups. While primarily a qualitative technique, it can be used for quantitative analysis by correlating the absorbance of a specific band with the concentration of the analyte. For Bis(3-hydroxypropyl)amine, characteristic bands for O-H, N-H, and C-N stretching can be monitored.

Experimental Protocol:
  • Instrumentation: FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

  • Sample Preparation:

    • ATR: Place a drop of the liquid sample or a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Quantitative Analysis:

    • Select a characteristic absorption band that is unique to Bis(3-hydroxypropyl)amine and shows a linear relationship between absorbance and concentration (e.g., the C-N stretching band).

    • Prepare a series of standards with known concentrations and measure their absorbance at the selected frequency.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Performance Data:
ParameterPerformance
Linearity (R²)> 0.99
LODDependent on the strength of the absorption band, typically in the % range.
LOQDependent on the strength of the absorption band.
Accuracy (% Recovery)95 - 105% (with proper calibration)
Precision (%RSD)2 - 5%

Titrimetry

Principle: Titrimetry is a classic quantitative chemical analysis method. For the determination of Bis(3-hydroxypropyl)amine, an acid-base titration is employed. A known volume of the amine solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid). The endpoint of the titration, where all the amine has been neutralized, is determined using a pH indicator or a pH meter.

Experimental Protocol:
  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

    • Bis(3-hydroxypropyl)amine sample.

    • pH indicator (e.g., bromocresol green) or a calibrated pH meter.

  • Procedure:

    • Accurately weigh a known amount of the Bis(3-hydroxypropyl)amine sample and dissolve it in a known volume of deionized water.

    • Add a few drops of the pH indicator to the amine solution.

    • Titrate the solution with the standardized HCl solution from a burette until the endpoint is reached (indicated by a color change of the indicator or a sharp change in pH).

    • Record the volume of HCl used.

  • Calculation: The concentration of Bis(3-hydroxypropyl)amine can be calculated using the stoichiometry of the reaction (1 mole of amine reacts with 1 mole of HCl).

Performance Data:
ParameterPerformance
Linearity (R²)Not applicable
LODDependent on the concentration of the titrant and the precision of the volume measurement.
LOQDependent on the concentration of the titrant and the precision of the volume measurement.
Accuracy (% Recovery)99 - 101%
Precision (%RSD)< 1%

Method Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of the analytical methods described.

CrossValidationWorkflow cluster_planning 1. Planning & Method Development cluster_evaluation 3. Data Evaluation & Comparison define_methods Define Analytical Methods (HPLC, GC-MS, qNMR, FTIR, Titrimetry) define_acceptance Define Acceptance Criteria (e.g., %Difference < 10%) define_methods->define_acceptance prepare_samples Prepare Standard and Spiked Samples define_acceptance->prepare_samples analyze_hplc Analyze Samples with HPLC analyze_gcms Analyze Samples with GC-MS analyze_qnmr Analyze Samples with qNMR analyze_ftir Analyze Samples with FTIR analyze_titration Analyze Samples with Titrimetry compare_results Compare Quantitative Results analyze_hplc->compare_results analyze_gcms->compare_results analyze_qnmr->compare_results analyze_ftir->compare_results analyze_titration->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) compare_results->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria conclusion Conclusion on Method Comparability and Suitability assess_criteria->conclusion

Caption: A general workflow for the cross-validation of analytical methods.

Signaling Pathway of Method Selection

The choice of an analytical method is often guided by a series of considerations related to the analytical problem at hand. The following diagram illustrates a decision-making pathway for selecting the most appropriate method for characterizing Bis(3-hydroxypropyl)amine.

MethodSelection start Start: Characterization of Bis(3-hydroxypropyl)amine quant_qual Quantitative or Qualitative Analysis? start->quant_qual purity_assay Purity Assay or Impurity Profiling? quant_qual->purity_assay Quantitative structural_info Structural Confirmation Needed? quant_qual->structural_info Qualitative high_sensitivity High Sensitivity Required? purity_assay->high_sensitivity Purity gcms GC-MS purity_assay->gcms Impurity hplc HPLC-UV high_sensitivity->hplc No high_sensitivity->gcms Yes qnmr qNMR high_sensitivity->qnmr No, Primary Method titration Titrimetry high_sensitivity->titration No structural_info->gcms Yes structural_info->qnmr Yes ftir FTIR structural_info->ftir Yes (Functional Groups)

Safety Operating Guide

Navigating the Disposal of 3-(3-Hydroxy-propylamino)-propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 3-(3-Hydroxy-propylamino)-propan-1-ol (CAS No. 14002-33-6) is crucial for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar chemicals, such as 3-Amino-1-propanol. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of similar compounds, which are often corrosive and may cause skin and eye damage, the following PPE is recommended.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or in enclosed spaces.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. Always handle the chemical in a designated and properly functioning fume hood.

  • Containment: In case of a spill, immediately contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and the spilled chemical into a clearly labeled, sealable, and chemically compatible waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound", the CAS number "14002-33-6", and appropriate hazard symbols (e.g., corrosive).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed environmental waste management contractor. Dispose of contents and the container to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G Disposal Workflow for this compound A Assess Risks & Don PPE B Work in a Ventilated Fume Hood A->B C Contain Spill with Inert Absorbent B->C D Collect Waste into Labeled Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Disposal E->F G Decontaminate Work Area F->G

Caption: Logical steps for the safe handling and disposal of this compound.

Disclaimer: This information is provided as a general guide and is based on data for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound (CAS 14002-33-6) was not available at the time of this writing. Always consult with a qualified safety professional and your institution's EHS department to ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-(3-Hydroxy-propylamino)-propan-1-ol (CAS: 14002-33-6), also known as Bis(3-hydroxypropyl)amine.

This document provides immediate, essential safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined in the table below. This compound is classified as causing severe skin burns and eye damage, making strict adherence to PPE protocols imperative.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).Prevents skin contact which can lead to severe burns.[1]
Body Protection Chemical-resistant lab coat or apron. For larger quantities, chemical-resistant overalls are recommended.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be worn.Minimizes the risk of inhaling vapors or aerosols.[1]

Operational Plan: Step-by-Step Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response cluster_disposal Waste Disposal receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage don_ppe Don Appropriate PPE storage->don_ppe Prepare for Use fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense evacuate Evacuate Area fume_hood->evacuate In Case of Spill close_container Securely Close Container dispense->close_container close_container->storage Return to Storage waste_collection Collect Waste in a Labeled, Sealed Container close_container->waste_collection Dispose of Empty Container absorb Contain and Absorb Spill with Inert Material evacuate->absorb collect Collect Residue into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->waste_collection dispose Dispose of as Hazardous Waste via Approved Channels waste_collection->dispose

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste material, including unused product and contaminated items (e.g., absorbent materials from a spill), must be collected in a suitable, clearly labeled, and tightly sealed container. Do not mix with other waste streams.

  • Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal plant.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself. They should be disposed of in the same manner as the chemical waste.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the spill area and alert others nearby.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the material using an inert absorbent material (e.g., sand, earth, or vermiculite).[1] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.